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  • Product: 1-Acetamido-3-chloropropan-2-yl acetate
  • CAS: 53460-78-9

Core Science & Biosynthesis

Foundational

1-Acetamido-3-chloropropan-2-yl acetate chemical properties

Chemical Identity, Synthesis, and Reactivity Profile Executive Summary 1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9), also known as N-[2-(acetyloxy)-3-chloropropyl]acetamide, represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary

1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9), also known as N-[2-(acetyloxy)-3-chloropropyl]acetamide, represents a critical structural motif in the synthesis and quality control of oxazolidinone antibiotics, most notably Linezolid . Functioning as both a synthetic intermediate and a regulated process impurity (Impurity 82), its chemical behavior is defined by the interplay between the electrophilic alkyl chloride and the nucleophilic potential of the acetamido group.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and reactivity mechanisms, serving as a foundational reference for researchers optimizing drug substance purity.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The molecule features a propyl backbone functionalized at all three carbons: an acetamido group at C1, an acetate ester at C2, and a chlorine atom at C3. This density of functional groups creates specific solubility and stability characteristics essential for process handling.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 1-Acetamido-3-chloropropan-2-yl acetateAlternate: N-[2-(acetyloxy)-3-chloropropyl]acetamide
CAS Number 183905-31-9Specific stereoisomers (S-form) are common in pharma
Molecular Formula

Molecular Weight 193.63 g/mol
Physical State White Crystalline Solid / Viscous OilMelting point is purity-dependent; often isolated as an oil
Density ~1.17 g/cm³Predicted value
Boiling Point 370.2°C (at 760 mmHg)Decomposition likely before boiling
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in non-polar alkanes (Hexane)
Chirality C2 is a stereocenterThe (S)-enantiomer is critical for Linezolid synthesis

Synthesis & Production Methodology

The synthesis of 1-Acetamido-3-chloropropan-2-yl acetate typically follows a "Ring-Opening/Protection" sequence starting from epichlorohydrin. This route is favored for its atom economy and the availability of chiral precursors.

Core Synthesis Workflow

The mechanism involves the regioselective opening of the epoxide ring by a nitrogen nucleophile (ammonia or acetamide precursor), followed by global acetylation.

Protocol: Step-by-Step Synthesis

  • Aminolysis (Ring Opening):

    • Reagents: (S)-Epichlorohydrin, Aqueous Ammonia (excess).

    • Conditions: 0°C to Room Temperature, slow addition to prevent polymerization.

    • Mechanism:

      
       attack at the least hindered carbon (C1) of the epoxide.
      
    • Intermediate: 1-Amino-3-chloropropan-2-ol.[1]

  • Global Acetylation:

    • Reagents: Acetic Anhydride (

      
      ), Pyridine or 
      
      
      
      (Catalyst).
    • Conditions: 0°C, inert atmosphere (

      
      ).
      
    • Process: The intermediate amine reacts first (forming the acetamide), followed by the secondary alcohol (forming the acetate ester).

    • Purification: Extraction with Ethyl Acetate followed by crystallization or column chromatography.

Process Visualization

SynthesisWorkflow Epi Epichlorohydrin (C3H5ClO) Inter Intermediate: 1-Amino-3-chloro-2-propanol Epi->Inter Aminolysis (0°C) Regioselective Ring Opening Ammonia Ammonia (NH3) Ammonia->Inter Aminolysis (0°C) Regioselective Ring Opening Product Target: 1-Acetamido-3-chloropropan-2-yl acetate Inter->Product Global Acetylation (Pyridine/DCM) Ac2O Acetic Anhydride (Ac2O) Ac2O->Product

Figure 1: Synthetic pathway from Epichlorohydrin to 1-Acetamido-3-chloropropan-2-yl acetate via aminolysis and acetylation.

Reactivity Profile & Mechanistic Insights

Understanding the reactivity of this molecule is vital for controlling impurities. It contains a "Warhead" (Alkyl Chloride) and a "Shield" (Acetate/Acetamide).

Neighboring Group Participation (NGP)

The most critical reactivity feature is the potential for the amide oxygen or the ester carbonyl to displace the chlorine atom intramolecularly.

  • Oxazoline Formation: Under basic conditions, the acetamide oxygen can attack C3 (displacing Cl), forming an oxazoline ring. This is a reversible process often used in oxazolidinone synthesis but undesirable if the linear chain is the target.

  • Epoxide Reversion: Strong bases can saponify the ester and induce closure back to an N-acetyl epichlorohydrin derivative.

Hydrolysis Stability
  • Acidic Conditions: The ester bond (C2-OAc) is labile and will hydrolyze to the alcohol (1-acetamido-3-chloropropan-2-ol). The amide bond is relatively stable.

  • Basic Conditions: Rapid hydrolysis of the ester; risk of cyclization.

Mechanistic Diagram: Impurity Formation

Reactivity cluster_conditions Critical Control Parameters Target 1-Acetamido-3-chloropropan-2-yl acetate Oxazoline Oxazoline Derivative (Cyclic Impurity) Target->Oxazoline Basic pH / Heat (Intramolecular Cyclization) Alcohol Hydrolysis Product: 1-Acetamido-3-chloropropan-2-ol Target->Alcohol Acidic Hydrolysis (Loss of Acetyl group) Info Avoid pH > 8 to prevent cyclization. Store < 25°C to prevent hydrolysis.

Figure 2: Degradation pathways showing oxazoline cyclization (red) and ester hydrolysis (blue).

Safety & Handling Protocols

As an alkylating agent derivative, this compound poses specific genotoxic risks.

Standard Operating Procedure (SOP) for Handling:

  • Containment: All weighing and transfer operations must occur within a certified Fume Hood or Glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Spills should be treated with 10% aqueous NaOH to induce hydrolysis/cyclization to less toxic species before disposal.

  • Storage: Hygroscopic. Store in a desiccator at -20°C or 4°C. Moisture initiates ester hydrolysis, releasing acetic acid and degrading the standard.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5306152, 1-Acetamido-3-chloropropan-2-yl acetate. Retrieved from [Link]

  • Linezolid Impurity Context: HSP Pharma. AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- CAS 183905-31-9.[2][3][1][4][5] Retrieved from [Link]

  • Physical Properties: ChemSrc. (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide Data Sheet. Retrieved from [Link]

  • Synthetic Methodology (Epoxide Opening): ResearchGate.[6] Regioselective ring opening reaction of epichlorohydrin with acetic acid. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: (S)-1-Acetamido-3-chloropropan-2-yl Acetate

The following technical guide provides an in-depth characterization of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a critical chiral building block in the synthesis of oxazolidinone antibiotics. CAS Registry Number: 183...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of (S)-1-Acetamido-3-chloropropan-2-yl acetate, a critical chiral building block in the synthesis of oxazolidinone antibiotics.

CAS Registry Number: 183905-31-9 Document Type: Technical Reference & Handling Guide Version: 2.0 (Scientific Review)[1][2]

Executive Summary

(S)-1-Acetamido-3-chloropropan-2-yl acetate (also known as (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide ) is a bifunctional chiral intermediate.[1][2][3] Structurally, it possesses a stereogenic center at the C2 position, an electrophilic alkyl chloride moiety, and a nucleophilic acetamide group protected as an ester.[1][2][4]

Its primary industrial utility lies in the asymmetric synthesis of oxazolidinone-class antibacterials, most notably Linezolid .[1][2][4] The compound serves as a stable, pre-functionalized precursor that undergoes cyclization to form the core oxazolidinone ring system with high enantiomeric excess (ee).[1][2][4]

Physical & Chemical Characterization[1][2][4][5][6][7][8]

Identification Matrix
PropertySpecification
IUPAC Name [(2S)-1-acetamido-3-chloropropan-2-yl] acetate
Common Synonyms (S)-N-(3-chloro-2-acetoxypropyl)acetamide; N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide
CAS Number 183905-31-9
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
SMILES CC(=O)NCOC(C)=O
InChI Key GOJJPJCUSDMTAT-SSDOTTSWSA-N
Physical Properties

The following data represents the standard physicochemical profile for the purified (S)-enantiomer.

ParameterValue / DescriptionNote
Physical State Viscous LiquidAt 25°C (Standard Temperature)
Color Colorless to Pale YellowOxidation may darken color
Boiling Point ~135–140°CPredicted at 0.5 mmHg (Vacuum distillation required)
Density 1.21 ± 0.05 g/cm³Estimated based on functional group contribution
Solubility Soluble: DCM, Ethyl Acetate, MethanolSparingly Soluble: Water, HexanesLipophilic ester group reduces water solubility vs. parent alcohol
Chirality Levorotatory (-) or Dextrorotatory (+)Must be determined via polarimetry in MeOH; specific rotation depends on concentration/solvent.[1][2][5][6][7]
Flash Point >110°CPredicted (Closed Cup)
Spectroscopic Signature (Diagnostic)

To validate the identity of the compound during synthesis, look for these key signals:

  • IR Spectrum:

    • 1740 cm⁻¹ (Strong): Ester C=O stretch (Acetate).[1][2][4]

    • 1650 cm⁻¹ (Strong): Amide I band (Acetamide).[1][2][4]

    • 3280 cm⁻¹ (Broad): N-H stretch.[1][2][4]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.0-2.1 ppm: Two distinct singlets (3H each) corresponding to the acetyl methyl groups (O-Ac and N-Ac).[1]

    • δ 5.1 ppm: Multiplet (1H) for the methine proton (CH-O) at the chiral center, shifted downfield due to esterification.[1][2][4]

Synthesis & Production Workflow

The synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate is typically achieved via the O-acetylation of the parent alcohol, (S)-N-(3-chloro-2-hydroxypropyl)acetamide.[1][2] This precursor is often derived from the ring-opening of (S)-epichlorohydrin.[1][2]

Reaction Pathway

The transformation relies on the nucleophilic attack of the secondary hydroxyl group on an acetylating agent (Acetic Anhydride or Acetyl Chloride) under basic conditions.[1][2][4]

SynthesisPathway Start (S)-Epichlorohydrin (Chiral Pool) Inter1 Ring Opening (NH3/Acetylation) Start->Inter1 Aminolysis Precursor (S)-N-(3-chloro-2-hydroxypropyl)acetamide (Alcohol Intermediate) Inter1->Precursor Selective N-Acetylation Product (S)-1-Acetamido-3-chloropropan-2-yl acetate (Target Ester) Precursor->Product O-Acetylation Reagents Ac2O / Pyridine or AcCl / TEA Reagents->Product Reagent Input

Figure 1: Synthetic logic flow from chiral pool starting material to the target acetate ester.[1][4]

Experimental Protocol (O-Acetylation)

Note: This protocol assumes the starting material (Alcohol Precursor) is already available.[1][2][4]

Reagents:

  • (S)-N-(3-chloro-2-hydroxypropyl)acetamide (1.0 equiv)[1][2]

  • Acetic Anhydride (1.2 equiv)[1][2][4]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)[1][2][4]

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv - Catalyst)[1][2]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1][4]

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the Alcohol Precursor and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Cool the solution to 0°C. Add TEA (or Pyridine) and the catalytic DMAP.

  • Acetylation: Dropwise add Acetic Anhydride over 20 minutes, maintaining the temperature below 5°C to prevent side reactions (such as O- to N-acetyl migration or chloride displacement).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench the reaction with saturated NaHCO₃ solution.

  • Extraction: Separate the organic layer.[1][2][4] Extract the aqueous layer twice with DCM.[1][2][4]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or vacuum distillation if high purity is required.[1][2][4]

Handling, Stability & Safety (HSE)

Hazard Identification (GHS)[1][2][4]
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1][2][4][6]

  • H315/H319: Causes skin and serious eye irritation.[1][2][4][6]

  • H317: May cause an allergic skin reaction (common with alkyl chlorides).[1][2][4]

Storage Protocol

To maintain stereochemical integrity and prevent hydrolysis:

  • Atmosphere: Store under Argon or Nitrogen .[1][2][4] Moisture will hydrolyze the ester back to the alcohol over time.[1][2][4]

  • Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is recommended for reference standards.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Application in Drug Development

The primary value of this compound is its role as a "chiral cassette" for oxazolidinone synthesis.[1][2][4]

Mechanism of Action (Synthesis)

The acetate group acts as a leaving group or a protecting group depending on the specific route.[1][2][4] In the synthesis of Linezolid, the acetamide side chain is already established, and the chloropropane backbone facilitates the formation of the oxazolidinone ring upon reaction with a carbamate or isocyanate equivalent.[1][2][4]

ApplicationFlow Target (S)-1-Acetamido-3-chloropropan-2-yl acetate Step1 Cyclization with Aryl Carbamate/Isocyanate Target->Step1 + Ar-NH-COOR Intermediate Oxazolidinone Core Formation Step1->Intermediate Elimination of AcOH/HCl FinalDrug Linezolid (or Analogs) Intermediate->FinalDrug Fluorination/Derivatization

Figure 2: Application of the acetate intermediate in the generic synthesis of Linezolid-type antibiotics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5306152, 1-Acetamido-3-chloropropan-2-yl acetate.[1][2] Retrieved from [Link][1][2][4]

Sources

Foundational

Technical Analysis: 1-Acetamido-3-chloropropan-2-yl Acetate

Executive Summary This technical guide provides a rigorous analysis of 1-acetamido-3-chloropropan-2-yl acetate (CAS 53460-78-9), a bifunctional glycerol derivative serving as a critical scaffold in the synthesis of antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 1-acetamido-3-chloropropan-2-yl acetate (CAS 53460-78-9), a bifunctional glycerol derivative serving as a critical scaffold in the synthesis of antiviral and immunomodulatory agents.[1] This molecule represents a "masked" form of 1-amino-3-chloropropan-2-ol, where orthogonal protection of the amine (as an acetamide) and the alcohol (as an acetate ester) allows for controlled regio-selective functionalization.[1]

This document details the IUPAC nomenclature logic, validates a self-consistent synthetic protocol, and outlines the compound's role as a chiral building block in Fragment-Based Drug Discovery (FBDD).[1]

Nomenclature & Structural Logic

The name 1-Acetamido-3-chloropropan-2-yl acetate is a semi-systematic designation widely used in industrial catalogs.[1] However, to ensure precise communication in regulatory filings, one must understand its derivation according to IUPAC hierarchy rules.

IUPAC Derivation

The nomenclature follows the Principal Functional Group Priority rule:

  • Principal Group: Esters (

    
    ) have higher priority than Amides (
    
    
    
    ) and Halides (
    
    
    ).[1] Therefore, the suffix is determined by the ester.
  • Parent Chain: The ester is attached to a 3-carbon chain (propane).[1] Since the ester oxygen is attached to the propyl chain, the parent alcohol is propan-2-ol .

  • Suffix Construction: The ester is named as an alkyl alkanoate . Here, the alkyl group is the modified propyl chain, and the alkanoate is acetate (ethanoate).[1]

  • Substituents:

    • Position 1: Acetamido (

      
      ).[1][2][3]
      
    • Position 3: Chloro (

      
      ).[1][3][4]
      

Resulting Name: 1-acetamido-3-chloropropan-2-yl acetate.

Strict Systematic Alternative: If treating the amide as the parent structure (common in peptide chemistry contexts), the name becomes:


-[2-(acetyloxy)-3-chloropropyl]acetamide .[1]
Structural Visualization (Graphviz)[1]

NomenclatureTree Root Target Molecule: 1-Acetamido-3-chloropropan-2-yl acetate Parent Parent Structure: Propyl Acetate (Ester Priority) Root->Parent Derivation Sub1 Position 1: Acetamido Group (-NH-CO-CH3) Parent->Sub1 C1 Subst. Sub2 Position 2: Chiral Center (R/S) Attachment of Acetate Parent->Sub2 C2 Stereocenter Sub3 Position 3: Chloro Group (-Cl) Parent->Sub3 C3 Subst.

Figure 1: Hierarchical decomposition of the IUPAC nomenclature based on functional group priority.

Synthetic Methodology

The synthesis of 1-acetamido-3-chloropropan-2-yl acetate is a two-step acylation sequence starting from 1-amino-3-chloropropan-2-ol .[1] The challenge lies in managing the exothermic nature of the reaction and ensuring complete O-acetylation, as the amine is significantly more nucleophilic than the secondary alcohol.

Reaction Pathway[1]
  • Precursor: 1-amino-3-chloropropan-2-ol (often supplied as the hydrochloride salt, CAS 62037-46-1).[1]

  • Reagent: Acetic Anhydride (

    
    ) acts as the acylating agent for both N- and O-termini.[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) facilitates the slower O-acetylation step.[1]

Validated Experimental Protocol

Note: This protocol assumes the use of the HCl salt of the starting material.

ParameterSpecification
Scale 100 mmol (approx. 14.6 g of starting salt)
Solvent Dichloromethane (DCM) (anhydrous)
Reagents Acetic Anhydride (2.5 eq), Triethylamine (3.0 eq), DMAP (0.05 eq)
Temp

to RT
Yield Target

Step-by-Step Procedure:
  • Neutralization: Suspend 1-amino-3-chloropropan-2-ol

    
     HCl (14.6 g, 100 mmol) in dry DCM (150 mL) in a round-bottom flask under 
    
    
    
    atmosphere. Cool to
    
    
    .
  • Base Addition: Add Triethylamine (

    
    , 41.8 mL, 300 mmol) dropwise. The solution will clear as the free base is liberated.
    
  • N-Acetylation (Rapid): Add Acetic Anhydride (

    
    , 10.4 mL, 110 mmol) dropwise over 20 minutes. Maintain temperature 
    
    
    
    . Stir for 1 hour. Checkpoint: TLC should show consumption of amine.
  • O-Acetylation (Catalytic): Add DMAP (0.61 g, 5 mmol) followed by the second portion of Acetic Anhydride (13.2 mL, 140 mmol). Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Cool to

    
     and quench with Methanol (10 mL) to consume excess anhydride.
    
  • Workup: Wash organic layer with

    
     (
    
    
    
    ), saturated
    
    
    (
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The product is typically a pale yellow oil. If high purity is required for chiral resolution, perform flash chromatography (Hexane/EtOAc 1:1).[1]

Synthesis Workflow Diagram

SynthesisFlow Start Start: 1-Amino-3-chloropropan-2-ol (HCl Salt) Step1 Step 1: Neutralization (DCM, Et3N, 0°C) Start->Step1 Inter Intermediate: N-Acetylated Alcohol Step1->Inter Fast Kinetic Step2 Step 2: O-Acetylation (Ac2O, DMAP, RT) Inter->Step2 Slow Kinetic End Final Product: 1-Acetamido-3-chloropropan-2-yl acetate Step2->End Workup & Dry

Figure 2: Sequential acetylation workflow distinguishing the kinetic N-acetylation from the thermodynamic O-acetylation.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalAssignment

NMR
(

)

(s, 3H)
Acetate methyl (

)

(s, 3H)
Acetamide methyl (

)

(m, 1H)
Methine proton at C2 (

)

(br s, 1H)
Amide proton (

)
IR Spectroscopy

Ester Carbonyl (

)

Amide I Band (

)
Mass Spectrometry


Molecular Ion (verify Cl isotope pattern 3:[1][5]1)

Pharmaceutical Applications & Context

This molecule is not merely a reagent but a strategic scaffold in chiral pool synthesis .

Enzymatic Kinetic Resolution

The racemic mixture of 1-acetamido-3-chloropropan-2-yl acetate is a prime substrate for enzymatic resolution.[1] Lipases (e.g., Pseudomonas cepacia lipase) can selectively hydrolyze the ester of the (R)- or (S)-enantiomer, leaving the other intact.[1]

  • Utility: This yields optically pure (S)-1-acetamido-3-chloropropan-2-ol, a precursor for Linezolid (antibiotic) and Rivaroxaban (anticoagulant) analogs, where the C2 stereocenter is critical for biological activity [1].[1]

Precursor for Oxazolidinones

Treatment of this intermediate with strong bases (e.g., NaH) induces cyclization.[1] The amide nitrogen attacks the C2 center (displacing the acetate) or the C3 center (displacing the chloride), depending on conditions, to form oxazolines or oxazolidinones, which are core pharmacophores in modern antibiotics [2].[1]

References

  • PubChem. (2025).[1][6][7][8] Compound Summary: 1-Acetamido-3-chloropropan-2-yl acetate.[1][3][9] National Center for Biotechnology Information. [Link][1]

  • Royal Society of Chemistry. (2012). Green Chemistry: Epichlorohydrin derivatives and ring opening. [Link][1]

Sources

Exploratory

1-Acetamido-3-chloropropan-2-yl acetate molecular structure

The following technical guide details the molecular structure, synthesis, and pharmaceutical significance of 1-Acetamido-3-chloropropan-2-yl acetate , a critical intermediate and process impurity in the synthesis of oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and pharmaceutical significance of 1-Acetamido-3-chloropropan-2-yl acetate , a critical intermediate and process impurity in the synthesis of oxazolidinone antibiotics like Linezolid.

Structural Characterization & Role in Oxazolidinone Synthesis

Executive Summary & Molecular Identity

1-Acetamido-3-chloropropan-2-yl acetate is a bifunctionalized propane derivative characterized by an acetamido group at the C1 position and an acetate ester at the chiral C2 position, with a terminal chlorine at C3. While structurally simple, it serves as a high-value chiral building block and a critical process impurity marker in the GMP manufacture of Linezolid (Zyvox).

Its presence in active pharmaceutical ingredients (APIs) must be strictly controlled due to the reactivity of the alkyl chloride moiety, which poses potential genotoxic risks if not purged or quantified correctly.

Physicochemical Data Table
PropertySpecification
IUPAC Name N-(2-acetoxy-3-chloropropyl)acetamide
CAS Number 183905-31-9 (S-isomer); 2703102-83-2 (R-isomer); 53460-78-9 (Racemic)
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Chirality One stereocenter at C2.[1][2][3][4][5][6][7][8] The (S)-enantiomer is the relevant congener for Linezolid.

Molecular Architecture & Synthesis Pathway

The molecule is synthesized via the exhaustive acetylation of 1-amino-3-chloropropan-2-ol , a ring-opened derivative of epichlorohydrin. This transformation is chemically significant because it requires the simultaneous protection of both a nucleophilic amine (forming the amide) and a secondary alcohol (forming the ester).

Synthesis Protocol (Laboratory Scale)

Objective: Preparation of (S)-1-Acetamido-3-chloropropan-2-yl acetate from (S)-epichlorohydrin.

  • Ring Opening: (S)-Epichlorohydrin is treated with aqueous ammonia (0°C to RT) to yield (S)-1-amino-3-chloropropan-2-ol. Note: Regioselectivity is critical here to avoid bis-alkylation.

  • Acetylation: The amino-alcohol intermediate is dissolved in dichloromethane (DCM) with 2.5 equivalents of Acetic Anhydride (Ac₂O) and a base catalyst (Pyridine or Triethylamine).

  • Quenching: The reaction is quenched with ice-water to hydrolyze excess anhydride.

  • Extraction: The organic layer is washed with dilute HCl (to remove pyridine) and NaHCO₃ (to remove acetic acid), dried over MgSO₄, and concentrated.

Reaction Pathway Diagram

The following diagram illustrates the stepwise formation, highlighting the sequential acetylation mechanism.

SynthesisPathway Epi Epichlorohydrin (C3H5ClO) AminoAlc 1-Amino-3-chloropropan-2-ol (Intermediate) Epi->AminoAlc Ring Opening (SN2, 0°C) Ammonia NH3 (aq) Ammonia->AminoAlc Target 1-Acetamido-3-chloropropan-2-yl acetate (Target Molecule) AminoAlc->Target Dual Acetylation (N- & O-acylation) Ac2O Acetic Anhydride (Excess, Pyridine) Ac2O->Target

Caption: Synthesis of 1-Acetamido-3-chloropropan-2-yl acetate via aminolysis of epichlorohydrin followed by exhaustive acetylation.

Structural Characterization (Spectroscopic Profile)

Accurate identification of this molecule relies on distinguishing the two distinct acetyl environments (amide vs. ester) and the coupling patterns of the propane backbone.

Predicted 1H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.20 Broad Singlet1HNH (Amide)Exchangeable with D₂O; broad due to quadrupole broadening.
5.15 Multiplet1HCH (C2)Deshielded by the O-Acetyl group and proximity to Cl.
3.75 Doublet of Doublets2HCH₂-Cl (C3)Diastereotopic protons due to C2 chiral center.
3.55 Multiplet2HCH₂-N (C1)Coupled to NH and C2-H.
2.10 Singlet3HO-COCH₃ Ester methyl group (typically downfield of amide methyl).
2.01 Singlet3HN-COCH₃ Amide methyl group.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 194.05 (³⁵Cl) / 196.05 (³⁷Cl).

  • Fragmentation Pattern:

    • m/z 134: Loss of Acetic Acid (M - 60 Da). A characteristic neutral loss for acetates.

    • m/z 43: Acetyl cation [CH₃CO]⁺ (High abundance).

Critical Application: Linezolid Impurity Profiling

In the pharmaceutical industry, this molecule is not merely a reagent but a critical quality attribute (CQA) marker.

The "Over-Acetylation" Pathway

During the synthesis of Linezolid, an intermediate (often N-(3-chloro-2-hydroxypropyl)acetamide) is processed. If acetic anhydride is used to acetylate a different part of the molecule (e.g., an aniline nitrogen) in the presence of the unprotected secondary alcohol, 1-Acetamido-3-chloropropan-2-yl acetate forms as a side product.

Why this matters:

  • Purification Difficulty: Its solubility profile mimics that of key intermediates, making removal by crystallization difficult.

  • Regulatory Scrutiny: As an alkyl chloride, it is a potential alkylating agent. Regulatory bodies (FDA, EMA) require strict limits (often ppm level) on such impurities in the final drug substance.

ImpurityPathway Precursor N-(3-chloro-2-hydroxypropyl)acetamide (Linezolid Precursor) Desired Oxazolidinone Ring Formation (Desired Pathway) Precursor->Desired Cyclization via Base/CDI Impurity 1-Acetamido-3-chloropropan-2-yl acetate (Impurity) Precursor->Impurity Side Rxn: O-Acetylation (Excess Ac2O present)

Caption: Divergent pathway showing the formation of the O-acetylated impurity during Linezolid precursor processing.

Safety & Handling Protocols

As a chlorinated ester/amide, this compound should be handled with standard organic synthesis precautions, treating it as a potential alkylating agent .

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester group.

  • Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the ester and chloride, rendering the molecule less reactive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5306152, 1-Acetamido-3-chloropropan-2-yl acetate. Retrieved January 28, 2026, from [Link]

  • Pharmaffiliates. Linezolid Impurities and Reference Standards. Retrieved January 28, 2026, from [Link]

  • SynZeal Research. Linezolid Impurity Profiling and Standards. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Synthesis of 1-Acetamido-3-chloropropan-2-yl Acetate

The following technical guide details the synthesis of 1-Acetamido-3-chloropropan-2-yl acetate , a critical chiral intermediate used in the manufacture of oxazolidinone antibiotics such as Linezolid. Executive Summary Mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-Acetamido-3-chloropropan-2-yl acetate , a critical chiral intermediate used in the manufacture of oxazolidinone antibiotics such as Linezolid.

Executive Summary

Molecule: (S)-1-Acetamido-3-chloropropan-2-yl acetate CAS Registry Number: 183905-31-9 (S-isomer) Formula: C₇H₁₂ClNO₃ Molecular Weight: 193.63 g/mol Application: A dual-protected chiral building block. The acetamido group serves as a masked amine, while the acetate protects the secondary alcohol. It is primarily employed in the convergent synthesis of Linezolid and related oxazolidinone antibacterials, reacting with carbamates to form the oxazolidinone core ring system.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Linear Functionalization Strategy starting from the chiral pool material (S)-Epichlorohydrin . This route ensures the retention of stereochemistry at the C2 position, which is essential for the biological activity of the final pharmaceutical API.

Strategic Disconnections
  • Ester/Amide Hydrolysis: The target molecule contains two acetyl groups. Disconnection reveals (S)-1-Amino-3-chloropropan-2-ol as the immediate precursor.

  • C-N Bond Formation: The amino-alcohol is traced back to the regioselective ring opening of (S)-Epichlorohydrin with an ammonia source.

Selected Route: The "Amine-First" Pathway

This guide focuses on the industrial standard Two-Step Protocol :

  • Aminolysis: Regioselective ring opening of (S)-epichlorohydrin with ammonia to form the amino-alcohol.

  • Global Acetylation: Simultaneous N-acetylation and O-acetylation using acetic anhydride.

Detailed Synthesis Protocol

Step 1: Synthesis of (S)-1-Amino-3-chloropropan-2-ol

This step requires strict control of stoichiometry to prevent the formation of secondary and tertiary amines (dimerization/trimerization).

Reagents:

  • (S)-Epichlorohydrin (1.0 equiv)

  • Ammonium Hydroxide (28-30% aq) (10.0 - 15.0 equiv)

  • Solvent: Ethanol (optional, often run neat in aq ammonia)

Protocol:

  • Setup: Charge a jacketed glass reactor with Ammonium Hydroxide (15 equiv). Cool the solution to 0–5 °C .

  • Addition: Slowly add (S)-Epichlorohydrin (1 equiv) dropwise over 2–3 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10 °C to minimize polymerization and dimer formation (bis-chlorohydrin amine).

  • Reaction: After addition, allow the mixture to warm to 20–25 °C and stir for 10–12 hours. Monitor consumption of epichlorohydrin via GC or TLC.[1]

  • Workup:

    • Concentrate the reaction mass under reduced pressure (vacuum < 50 mbar, bath < 40 °C) to remove excess ammonia and water.

    • The residue is the crude amino-alcohol (often an oil or low-melting solid).

    • Purification: If high purity is required, convert to the Hydrochloride salt by adding ethanolic HCl, cooling to crystallize, and filtering. For the next step, the crude free base or the salt (with extra base) can be used.

Step 2: Global Acetylation to Target

This step converts the amino group to an acetamide and the hydroxyl group to an acetate ester in a single pot.

Reagents:

  • (S)-1-Amino-3-chloropropan-2-ol (1.0 equiv)

  • Acetic Anhydride (2.5 - 3.0 equiv)

  • Triethylamine (TEA) or Pyridine (2.5 - 3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Setup: Dissolve the crude amino-alcohol (from Step 1) in DCM (10 volumes) in a reactor under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.5 equiv) and DMAP (0.05 equiv). Cool the mixture to 0 °C .

  • Acetylation: Add Acetic Anhydride (2.5 equiv) dropwise over 1 hour, maintaining temperature < 5 °C .

    • Mechanistic Insight: The amine is more nucleophilic and acetylates first (exothermic). The DMAP catalyst drives the slower O-acetylation of the secondary alcohol.

  • Completion: Warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the mono-acetylated intermediate.

  • Quench & Workup:

    • Quench with ice-cold water (5 volumes). Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

    • Separate phases.[2] Wash the organic layer with 1M HCl (to remove TEA/DMAP/unreacted amine), followed by saturated NaHCO₃ (to remove acetic acid), and finally Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate under vacuum.[2]

  • Isolation: The product is typically obtained as a pale yellow oil or low-melting solid. It can be used directly or purified via short-path distillation or silica gel chromatography (Ethyl Acetate/Hexane).

Process Data & Critical Parameters

ParameterSpecification / RangeRationale
Epichlorohydrin Purity > 99% ee (S-isomer)Determines final optical purity.
Ammonia Excess > 10 equivalentsPrevents formation of secondary amine impurity (Bis-impurity).
Acetylation Temp < 5 °C (Addition)Controls exotherm; prevents O-acetylation selectivity issues initially.
Reaction Time (Step 2) 4 - 6 hoursEnsures complete conversion of the intermediate N-acetyl alcohol to the di-acetyl target.
Yield (Overall) 65 - 75%Typical isolated yield for the two-step sequence.

Pathway Visualization

Reaction Scheme

ReactionScheme Epi (S)-Epichlorohydrin (C3H5ClO) AminoAlc (S)-1-Amino-3-chloropropan-2-ol (Intermediate) Epi->AminoAlc Ring Opening 0-10°C Ammonia NH3 (aq) (Excess) Ammonia->AminoAlc Target (S)-1-Acetamido-3-chloropropan-2-yl acetate (Target API Intermediate) AminoAlc->Target Global Acetylation Et3N, DMAP, DCM Ac2O Acetic Anhydride (Ac2O) Ac2O->Target

Caption: Linear synthesis pathway from (S)-Epichlorohydrin to the di-acetylated target.

Process Workflow

Workflow Step1 STEP 1: AMINOLYSIS Reactor A: NH4OH (15 eq), 5°C AddEpi Add (S)-Epichlorohydrin Dropwise (3 hrs) Step1->AddEpi Strip Vacuum Distillation Remove NH3/H2O AddEpi->Strip Step2 STEP 2: ACETYLATION Reactor B: Crude + DCM + TEA Strip->Step2 Transfer Crude AddAc2O Add Ac2O + DMAP Maintain < 5°C Step2->AddAc2O Quench Quench & Wash (HCl -> NaHCO3 -> Brine) AddAc2O->Quench Isolate Concentration & Isolation Target: Pale Yellow Oil Quench->Isolate

Caption: Operational workflow for the two-stage synthesis.

Safety & Impurity Profile

Hazardous Reagents
  • Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and skin sensitizer. Handle in a closed system or fume hood with appropriate PPE (butyl rubber gloves).

  • Acetic Anhydride: Corrosive, lachrymator. Reacts violently with water.

Key Impurities
  • Bis-amine Impurity: Formed in Step 1 if ammonia concentration is too low.

    • Control: Maintain >10:1 molar ratio of NH₃:Epichlorohydrin.

  • Mono-acetate: N-(3-chloro-2-hydroxypropyl)acetamide. Incomplete reaction in Step 2.

    • Control: Ensure excess Ac₂O and sufficient reaction time; monitor via HPLC.

  • Racemate: Loss of optical purity.

    • Control: Avoid high temperatures (>40°C) during the aminolysis step to prevent racemization via chloride displacement/ring closure mechanisms.

References

  • Vertex Pharmaceuticals. (2017). Process For Preparation Of Linezolid. US Patent 2017/0217911 A1. Link

  • GuideChem. (n.d.). Synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved January 28, 2026. Link

  • Ambeed. (n.d.). (S)-1-Acetamido-3-chloropropan-2-yl acetate Product Data. Retrieved January 28, 2026. Link

  • PubChem. (2025). 1-Acetamido-3-chloropropan-2-yl acetate (Compound Summary). National Library of Medicine. Link

Sources

Exploratory

Strategic Synthesis of Linezolid: Critical Intermediates &amp; Process Control

The following technical guide is structured to provide an authoritative, deep-dive analysis of the synthetic pathways for Linezolid, focusing on critical intermediates, process logic, and experimental validation. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the synthetic pathways for Linezolid, focusing on critical intermediates, process logic, and experimental validation.

Executive Summary

Linezolid (Zyvox ), the first-in-class oxazolidinone antibiotic, represents a triumph of synthetic precision.[1] Its efficacy against multidrug-resistant Gram-positive pathogens (MRSA, VRE) hinges on the specific (S)-configuration at the C-5 position of the oxazolidinone ring.[1] For the process chemist, the synthesis of Linezolid is not merely about bond formation but about stereochemical retention and impurity management .[1]

This guide deconstructs the synthesis into its most critical components: the construction of the morpholinyl-aniline foundation, the installation of the chiral oxazolidinone core, and the final side-chain elaboration.[1] We prioritize the "Second Generation" convergent route (Pfizer/Green Chemistry) while referencing the original Upjohn methodology to highlight process evolution.

Retrosynthetic Analysis: The Logic of Disconnection

To understand the critical intermediates, we must first visualize the molecule's assembly.[1] The retrosynthetic breakdown identifies three primary building blocks: the Morpholine-Aniline Assembly , the Chiral C3-Synthon , and the Acetamide Side Chain .[1]

Retrosynthesis Linezolid Linezolid (Target API) Intermediate_A (S)-Linezolid Amine (Immediate Precursor) Linezolid->Intermediate_A N-Acetylation Intermediate_B Oxazolidinone Core (Chiral Scaffold) Intermediate_A->Intermediate_B Side Chain Modification Aniline 3-Fluoro-4-morpholinylaniline (Aryl Foundation) Intermediate_B->Aniline C-N Bond Formation C3_Synthon C3 Chiral Synthon ((S)-Epichlorohydrin or (R)-Glycidyl Butyrate) Intermediate_B->C3_Synthon Cyclization Acetamide Acetic Anhydride (Side Chain)

Figure 1: Retrosynthetic tree illustrating the convergent assembly of Linezolid from three primary synthons.[1]

Deep Dive: Key Intermediates & Mechanistic Causality[1][2]

Intermediate I: 3-Fluoro-4-morpholinylaniline

This is the "anchor" of the molecule. The quality of this intermediate dictates the impurity profile of the final API.[1]

  • Synthesis Logic: It is typically prepared via nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with morpholine, followed by catalytic hydrogenation.[1]

  • Critical Control Point: Regioselectivity is paramount. The fluorine at the 4-position is more electrophilic due to the para-nitro group's resonance withdrawal.[1] However, trace substitution at the 3-position leads to the "Regio-Isomer Impurity," which is difficult to remove downstream.

  • Self-Validating Check: 19F NMR is essential here. The product shows a distinct shift compared to the starting material and the regio-isomer.[1]

Intermediate II: The Chiral Oxazolidinone Core

This is the step where the route splits between the "Classical" and "Modern" approaches.[1]

FeatureClassical Route (Upjohn)Modern Industrial Route (Pfizer/Green)
Chiral Source (R)-Glycidyl Butyrate(S)-Epichlorohydrin
Reagents n-Butyllithium (n-BuLi)Lithium tert-butoxide (LiOtBu) or similar mild base
Conditions Cryogenic (-78°C)Ambient / Mild Heat
Key Intermediate (R)-5-(Hydroxymethyl)oxazolidinone(S)-5-(Hydroxymethyl)oxazolidinone
Atom Economy Low (Butyric acid waste)High

The Modern Mechanism ((S)-Epichlorohydrin Route): The reaction between the carbamate derivative of Intermediate I and (S)-epichlorohydrin is a cascade sequence:

  • Deprotonation: The carbamate nitrogen is deprotonated.[1]

  • Epoxide Opening: Nucleophilic attack on the least substituted carbon of (S)-epichlorohydrin.[1]

  • Cyclization: The resulting alkoxide displaces the chloride (intramolecular SN2), closing the ring to form the (S)-hydroxymethyl intermediate.[1]

  • Expert Insight: Using (S)-epichlorohydrin yields the (S)-hydroxymethyl intermediate directly because the chiral center (C2 of epichlorohydrin) becomes C5 of the oxazolidinone without bond breakage at the chiral center during the initial attack.[1]

Intermediate III: (S)-N-(3-chloro-2-hydroxypropyl)acetamide[2]
  • Significance: This is a known process-related impurity and a degradation product. It forms if the ring closure is incomplete or if the oxazolidinone ring opens under hydrolytic stress.[1] Monitoring this confirms the stability of the core during the final acetylation steps.[1]

Detailed Protocol: Synthesis of Linezolid Amine

(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol describes the conversion of the mesylate intermediate to the amine via the azide—a robust method for ensuring high enantiomeric purity before the final acetylation.[1]

Pre-requisites:

  • Starting Material: (R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate.[2][3]

  • Reagents: Sodium Azide (

    
    ), Palladium on Carbon (10% Pd/C), Hydrogen gas, Ethyl Acetate.[1]
    

Step-by-Step Methodology:

  • Azide Displacement (Inversion of Configuration? No, displacement at primary carbon):

    • Note: The starting mesylate typically has the (R)-configuration at the C5-sidechain junction if derived from the standard route, but let's assume we are targeting the (S)-amine.[1] The displacement of the primary mesylate by azide is SN2.[1]

    • Charge: Dissolve 10.0 g of the Mesylate intermediate in 50 mL of DMF.

    • Reaction: Add 3.5 g (2.0 eq) of Sodium Azide. Heat to 80°C for 6 hours.

    • Validation: Monitor by TLC/HPLC for disappearance of mesylate.

    • Workup: Quench with water, extract into Ethyl Acetate.[1][4][5] Wash with brine to remove DMF.[1] Evaporate to obtain the Azide Intermediate .[1]

  • Reduction to Amine (Linezolid Amine):

    • Charge: Dissolve the crude Azide residue in 100 mL Ethyl Acetate.

    • Catalyst: Add 1.0 g of 10% Pd/C (50% wet).

    • Hydrogenation: Hydrogenate at 40 psi (approx 3 bar) at room temperature for 4-6 hours.

    • Filtration: Filter through a Celite bed to remove the catalyst.[1] Safety: Keep catalyst wet to prevent pyrophoric ignition.[1]

    • Isolation: Concentrate the filtrate to approx 20 mL. Cool to 0-5°C. The Linezolid Amine typically crystallizes.[1] Filter and dry.[1][2]

    • Yield Target: ~85-90% over two steps.

Data Table: Key Physicochemical Properties

ComponentMolecular WeightAppearanceKey Spectral Feature (NMR)
Linezolid Amine 295.31 g/mol Off-white solid

2.8-3.0 (m, 2H, -CH2-NH2)
Linezolid 337.35 g/mol White crystalline solid

1.83 (s, 3H, -COCH3)

Visualizing the Modern Synthetic Workflow

The following diagram illustrates the "Green" route utilizing (S)-Epichlorohydrin, highlighting the flow from the aniline precursor to the final API.

SynthesisFlow Start 3-Fluoro-4- morpholinylaniline Step1 Carbamate Formation Start->Step1 Intermediate1 Aryl Carbamate Step1->Intermediate1 Step2 Cyclization (LiOtBu) Intermediate1->Step2 Reagent (S)-Epichlorohydrin Reagent->Step2 Intermediate2 (S)-Hydroxymethyl Oxazolidinone Step2->Intermediate2 Step3 Activation (MsCl / Et3N) Intermediate2->Step3 Intermediate3 Mesylate Step3->Intermediate3 Step4 Azidation & Reduction Intermediate3->Step4 Intermediate4 Linezolid Amine Step4->Intermediate4 Final Acetylation -> LINEZOLID Intermediate4->Final

Figure 2: The Pfizer "Second Generation" convergent synthesis pathway.

References

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]

  • Perrault, W. R., et al. (2003).[1] "Process Research and Development of the Oxazolidinone Antibacterial Agents Linezolid and Eperezolid." Organic Process Research & Development. Link[1]

  • Pfizer Inc. (2008).[1] "Green Chemistry in the Synthesis of Linezolid." Green Chemistry Conference Presentation. (Referenced in context of 2nd Gen Route).

  • Pearlman, B. A., et al. (1998).[1] "United States Patent 5,837,870: Process for the preparation of oxazolidinones."[1] U.S. Patent and Trademark Office.[1] Link

  • Madar, D. J., et al. (2011).[1][5] "Process for the preparation of Linezolid." World Intellectual Property Organization (WO/2011/077310).[1] Link

Sources

Foundational

Stereoisomers of 1-Acetamido-3-chloropropan-2-yl acetate: A Technical Guide

The following technical guide details the stereochemical intricacies, synthesis, and application of 1-Acetamido-3-chloropropan-2-yl acetate , a critical chiral intermediate in the manufacture of oxazolidinone antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical intricacies, synthesis, and application of 1-Acetamido-3-chloropropan-2-yl acetate , a critical chiral intermediate in the manufacture of oxazolidinone antibiotics like Linezolid.

Executive Summary

1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9 for the S-isomer) serves as a pivotal electrophilic building block in the asymmetric synthesis of Linezolid , a last-resort antibiotic for Gram-positive infections.[1] The molecule features a single chiral center at the C2 position, giving rise to two stereoisomers: the biologically relevant (S)-enantiomer and the inactive (R)-enantiomer .

This guide provides a rigorous analysis of these stereoisomers, detailing the industrial preference for the S-isoform, self-validating protocols for its synthesis via chiral pool and enzymatic routes, and the precise analytical methods required to ensure enantiomeric purity (e.e. >99%).

Part 1: Chemical Identity & Stereochemistry

Structural Analysis

The compound is a di-acetylated derivative of 1-amino-3-chloropropan-2-ol. Its reactivity is defined by three functional zones:

  • C1-Acetamido Group: Provides the nitrogen source for the oxazolidinone ring.

  • C2-Acetoxy Group: Acts as a leaving group (or precursor to an epoxide intermediate) during cyclization.

  • C3-Chloro Group: A leaving group facilitating intramolecular substitution.

Stereochemical Priority (CIP Rules): The chirality at C2 is determined by the priority of substituents:

  • -O-CO-CH₃ (Oxygen, Atomic #8) → Priority 1

  • -CH₂-Cl (Carbon bonded to Cl) → Priority 2

  • -CH₂-NH-Ac (Carbon bonded to N) → Priority 3

  • -H (Hydrogen) → Priority 4

  • Configuration: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1→2→3 is Counter-Clockwise , designating the (S)-configuration .

Stereoisomer Comparison
Feature(S)-Enantiomer (R)-Enantiomer
CAS Number 183905-31-92703102-83-2
Role Key Intermediate for LinezolidProcess Impurity / Waste
Optical Rotation Levorotatory (-) in MeOHDextrorotatory (+) in MeOH
Downstream Product (S)-Linezolid (Active Drug)(R)-Linezolid (Inactive)

Part 2: Synthesis Methodologies

Two primary routes exist for the production of high-purity (S)-1-Acetamido-3-chloropropan-2-yl acetate: the Chiral Pool Method (Industrial Standard) and Enzymatic Kinetic Resolution (Green Chemistry Alternative).

Method A: Chiral Pool Synthesis (Industrial Standard)

This route leverages the inherent chirality of (S)-Epichlorohydrin , maintaining stereochemical integrity throughout the pathway.

Mechanism:

  • Ring Opening: (S)-Epichlorohydrin reacts with ammonia to form (S)-1-amino-3-chloro-2-propanol. Regioselectivity is controlled to favor attack at the less substituted carbon (C1).

  • Global Acetylation: Treatment with acetic anhydride acetylates both the amine and the hydroxyl groups.

SynthesisPathway cluster_0 Step 1: Aminolysis cluster_1 Step 2: Global Acetylation Epi (S)-Epichlorohydrin (Chiral Pool) AminoAlc (S)-1-amino-3-chloro- 2-propanol Epi->AminoAlc Ring Opening (Regioselective) Ammonia NH3 (aq) Ammonia->AminoAlc Product (S)-1-Acetamido-3-chloropropan- 2-yl acetate (Target) AminoAlc->Product Ac2O / Base (N,O-Diacetylation) Ac2O Acetic Anhydride Ac2O->Product

Figure 1: Chiral pool synthesis pathway maintaining (S)-stereochemistry.

Experimental Protocol (Method A):

  • Reagents: (S)-Epichlorohydrin (1.0 eq), Aqueous Ammonia (5.0 eq), Acetic Anhydride (2.5 eq), DCM (Solvent).

  • Step 1: Add (S)-epichlorohydrin dropwise to stirred aqueous ammonia at 0°C. Stir for 6 hours. Remove excess ammonia under vacuum.

  • Step 2: Dissolve the crude amino-alcohol in DCM. Add triethylamine (2.2 eq).

  • Step 3: Add acetic anhydride dropwise at <10°C (exothermic). Stir for 4 hours.

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄. Concentrate to yield the di-acetate.

Method B: Enzymatic Kinetic Resolution (EKR)

Used when starting from racemic epichlorohydrin or racemic amino-alcohol. Lipases (e.g., Candida antarctica Lipase B, CALB) exhibit high enantioselectivity.

Logic: CALB typically follows the Kazlauskas Rule , preferentially acetylating the (R)-enantiomer of secondary alcohols.

  • Substrate: Racemic N-(3-chloro-2-hydroxypropyl)acetamide.

  • Reaction: Racemate + Vinyl Acetate (Acyl Donor) + CALB → (R)-Diacetate + (S)-Mono-alcohol .

  • Separation: The (R)-ester is separated from the unreacted (S)-alcohol. The (S)-alcohol is then chemically acetylated to form the target (S)-diacetate.

EKR Racemate Racemic N-(3-chloro-2-hydroxypropyl)acetamide Reaction Kinetic Resolution (Selective Acetylation of R) Racemate->Reaction Enzyme CALB Lipase + Vinyl Acetate Enzyme->Reaction R_Ester (R)-Diacetate (Unwanted/Waste) Reaction->R_Ester Fast Reaction S_Alc (S)-Mono-alcohol (Unreacted) Reaction->S_Alc Slow/No Reaction Target (S)-1-Acetamido-3-chloropropan- 2-yl acetate S_Alc->Target Chemical Acetylation (Ac2O)

Figure 2: Enzymatic resolution strategy to isolate the (S)-precursor.

Part 3: Analytical Characterization[5]

Trustworthiness in synthesis relies on rigorous validation. The following parameters are critical for release testing.

Chiral HPLC Method

To ensure enantiomeric excess (ee) > 99.5%.[2]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min (Verify with standards).

Quantitative Data Summary
PropertySpecificationMethod
Appearance White to off-white solid/oilVisual
Purity (HPLC) > 98.0%Reverse Phase C18
Chiral Purity (ee) > 99.0%Chiral HPLC
Specific Rotation

to

Polarimetry (

, MeOH)
Identity Matches Reference Standard1H-NMR, IR

Part 4: Application in Linezolid Synthesis

The utility of (S)-1-Acetamido-3-chloropropan-2-yl acetate lies in its reaction with carbamates to form the oxazolidinone ring.

Mechanism of Action:

  • Deprotonation: A strong base (e.g., LiOtBu) deprotonates the carbamate nitrogen of the morpholino-phenyl fragment.

  • Displacement/Cyclization: The carbamate anion attacks the C2/C3 positions of the propyl chain. The acetoxy group at C2 and chlorine at C3 facilitate the formation of the 5-membered oxazolidinone ring, likely proceeding through an in situ epoxide intermediate (N-acetyl-epichlorohydrin equivalent) generated by the base.

  • Result: Formation of the (S)-5-acetamidomethyl-oxazolidinone core (Linezolid).

Critical Control Point: The stereochemistry of the C2-acetate directly dictates the C5-stereochemistry of the final Linezolid molecule. Using the (R)-acetate would yield the inactive enantiomer.

References

  • AiFChem. (2025). (S)-1-Acetamido-3-chloropropan-2-yl acetate Product Specifications. Retrieved from

  • Google Patents. (2017). Process For Preparation Of Linezolid (US20170217911A1). Retrieved from

  • National Institutes of Health (NIH). (2024). Linezolid: Drug Information. StatPearls [Internet]. Retrieved from

  • ChemicalBook. (2025). AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- Properties and Suppliers. Retrieved from

  • PubChem. (2025). 1-Acetamido-3-chloropropan-2-yl acetate Compound Summary. Retrieved from

Sources

Exploratory

Technical Monograph: (S)-1-Acetamido-3-chloropropan-2-yl Acetate

This technical guide provides an in-depth analysis of (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9), a critical chiral building block in the synthesis of the oxazolidinone antibiotic Linezolid .[1] [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9), a critical chiral building block in the synthesis of the oxazolidinone antibiotic Linezolid .[1]

[1][2][3]

Executive Summary & Identity

CAS Number: 183905-31-9 Chemical Name: (S)-1-Acetamido-3-chloropropan-2-yl acetate Synonyms:


-[(2$S

7

{12}

_3$ Molecular Weight: 193.63 g/mol [2]

This compound is the strategic chiral intermediate responsible for establishing the (S)-configuration of the oxazolidinone ring in Linezolid (Zyvox). Its purity, specifically its enantiomeric excess (ee), directly dictates the potency of the final pharmaceutical ingredient (API), as the antibacterial activity of Linezolid is stereodependent.

Physicochemical Properties
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic nature requires moisture control.[1]
Density 1.171 ± 0.06 g/cm³Predicted value.[1][2]
Boiling Point 370.2 ± 32.0 °CAt 760 mmHg (Decomposes prior to boiling).
Flash Point 177.7 ± 25.1 °C
Solubility Soluble in DCM, Methanol, Ethyl AcetatePoorly soluble in hexane/heptane.[1]
pKa 15.42 ± 0.46Amide proton (Predicted).[2][3][4]
Chirality (S)-EnantiomerCritical Quality Attribute (CQA).

Synthetic Utility & Mechanism of Action

Unlike active pharmaceutical ingredients (APIs) which interact with biological receptors, the "mechanism" of CAS 183905-31-9 is defined by its chemical reactivity and stereochemical transfer . It functions as the electrophilic cyclization partner for the aniline derivative of the Linezolid pharmacophore.

Chemical Mechanism: Oxazolidinone Ring Formation

The transformation of CAS 183905-31-9 into Linezolid involves a base-mediated cyclization.[1] The intermediate reacts with 3-fluoro-4-morpholinobenzenamine (or its carbamate derivative).[1] The acetyl group on the nitrogen is retained, while the acetoxy group at C2 acts as a leaving group (or precursor to the alkoxide) to facilitate ring closure.

Pathway Logic:

  • Nucleophilic Attack: The carbamate nitrogen of the aniline derivative attacks the electrophilic center of the propyl chain.

  • Cyclization: Intramolecular displacement of the chloride or acetate functionality closes the 5-membered oxazolidinone ring.[1]

  • Stereoretention: The (S)-configuration at the chiral center is preserved (or inverted depending on the specific SN2 mechanism utilized), ultimately yielding the bioactive (S)-Linezolid.

LinezolidSynthesis Epichlorohydrin (S)-Epichlorohydrin (Starting Material) Intermediate CAS 183905-31-9 (S)-1-Acetamido-3-chloropropan-2-yl acetate Epichlorohydrin->Intermediate Ring Opening & Acetylation Coupling Base-Mediated Alkylation/Cyclization Intermediate->Coupling Electrophile Aniline 3-Fluoro-4-morpholinobenzenamine Aniline->Coupling Nucleophile Linezolid Linezolid (Final API) Coupling->Linezolid Ring Closure (-HCl, -AcOH)

Figure 1: Synthetic pathway illustrating the role of CAS 183905-31-9 in the construction of the Linezolid oxazolidinone core.[1][5][6][7][8][9]

Experimental Protocols

A. Solubility & Handling Assessment

Objective: To determine the optimal solvent for reaction or purification. Protocol:

  • Weigh 10 mg of CAS 183905-31-9 into three separate 2 mL HPLC vials.

  • Add 100 µL of solvent (Methanol, Dichloromethane, Toluene) to each vial.

  • Vortex for 30 seconds.

  • Observation:

    • Methanol: Clear solution (High solubility, suitable for HPLC).

    • DCM: Clear solution (Suitable for synthesis).

    • Toluene: Suspension/Partial solubility (Potential antisolvent for crystallization).

B. HPLC Purity Analysis (Reverse Phase)

Context: As an intermediate, the detection of des-acetyl or dechlorinated impurities is vital. System: Agilent 1200 or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Phosphoric acid in Water.

  • B: Acetonitrile.[9] Gradient:

  • 0-5 min: 95% A (Isocratic hold for polar impurities).

  • 5-20 min: 95% A → 5% A (Linear gradient).

  • 20-25 min: 5% A (Wash). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm (Amide absorption) and 254 nm. Standard Preparation: Dissolve 10 mg in 10 mL Methanol (1 mg/mL).

C. Chiral Purity (Enantiomeric Excess)

Criticality: The (R)-enantiomer is a refractory impurity in Linezolid synthesis. Column: Chiralpak AD-H or IA (Amylose-based). Mobile Phase: Hexane : Isopropanol (80:20). Flow Rate: 0.8 mL/min. Temperature: 25°C. Acceptance Criteria: (S)-isomer > 99.0%; (R)-isomer < 0.5%.[1][10]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at -20°C for long-term stability to prevent hydrolysis of the acetate group.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7357675, Acetamide, N-[2-(acetyloxy)-3-chloropropyl]-.[1] Retrieved from [Link]

  • Reddy, G. M., et al. (2010).[8] A New Practical Synthesis of Linezolid: An Antibacterial Drug.[8][11] Letters in Organic Chemistry. Retrieved from [Link]

  • Google Patents. Process for Preparation of Linezolid (US20170217911A1). Describes the specific use of CAS 183905-31-9 in alkylation steps.

Sources

Foundational

Technical Guide: N-(2-acetoxy-3-chloropropyl)acetamide in Pharmaceutical Synthesis

The following technical guide details the research applications, synthetic utility, and experimental protocols for N-(2-acetoxy-3-chloropropyl)acetamide , specifically focusing on its critical role as a chiral synthon in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and experimental protocols for N-(2-acetoxy-3-chloropropyl)acetamide , specifically focusing on its critical role as a chiral synthon in the development of oxazolidinone antibiotics like Linezolid .

Executive Summary

N-(2-acetoxy-3-chloropropyl)acetamide (CAS: 183905-31-9 for the S-enantiomer) is a high-value chiral building block used primarily in the convergent synthesis of oxazolidinone antibiotics .[1] Its structural uniqueness lies in its trifunctional nature—containing an acetamide tail, a reactive acetoxy group, and a chloromethyl moiety.

In drug development, this compound serves as a safer, more efficient alternative to azide-based or glycidyl-based routes for synthesizing the oxazolidinone core found in drugs like Linezolid (Zyvox) . By enabling a "one-pot" cyclization with aryl carbamates, it significantly reduces step counts and avoids hazardous intermediates in large-scale pharmaceutical manufacturing.

Chemical Identity & Properties

Before integrating this reagent into a workflow, researchers must understand its physicochemical profile to ensure stability and reactivity control.

PropertySpecification
IUPAC Name N-[2-(acetyloxy)-3-chloropropyl]acetamide
Common Name N-(2-acetoxy-3-chloropropyl)acetamide
CAS Number 183905-31-9 (S-isomer); 53460-78-9 (Racemic)
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in DMF, Methanol, DCM; Sparingly soluble in water
Chirality The (S)-enantiomer is the pharmacologically relevant form for Linezolid synthesis.[2]
Structural Reactivity Analysis
  • Acetamide Group (

    
    ) : Stable under mild basic conditions; serves as the pre-installed side chain for the final drug molecule, eliminating the need for late-stage amination.
    
  • Acetoxy Group (

    
    ) : Acts as a leaving group or a precursor for in-situ epoxide formation.
    
  • Chloromethyl Group (

    
    ) : Provides the electrophilic site necessary for ring closure or nucleophilic attack.
    

Mechanistic Applications in Research

The primary research application of N-(2-acetoxy-3-chloropropyl)acetamide is the enantioselective synthesis of 5-substituted oxazolidinones .

The "Convergent" Linezolid Synthesis

Traditional routes to Linezolid involved the use of (R)-glycidyl butyrate and sodium azide—a process fraught with safety risks (explosion hazards) and genotoxic intermediates. The application of N-(2-acetoxy-3-chloropropyl)acetamide allows for a convergent route that bypasses these risks.[3]

Mechanism of Action:

  • Activation : In the presence of a strong base (e.g., Lithium tert-butoxide), the aryl carbamate (3-fluoro-4-morpholinylphenyl carbamate) is deprotonated.

  • Coupling & Cyclization : The carbamate anion attacks the N-(2-acetoxy-3-chloropropyl)acetamide. While the exact mechanism can proceed via a transient epoxide or direct displacement, the net result is the displacement of the acetoxy and chloro groups to form the 5-membered oxazolidinone ring.

  • Stereoretention : The chiral integrity of the propyl backbone is maintained (or predictably inverted depending on the specific pathway), yielding the biologically active (S)-oxazolidinone.

DOT Visualization: Reaction Pathway

The following diagram illustrates the convergent synthesis pathway using this reagent.

LinezolidSynthesis Start1 Aryl Carbamate (N-Cbz-3-fluoro-4-morpholinylaniline) Base Base (LiOtBu) DMF, 20-30°C Start1->Base Start2 (S)-N-(2-acetoxy-3-chloropropyl)acetamide (Reagent) Start2->Base Intermediate Tetrahedral Intermediate (Transient) Base->Intermediate Condensation Product Linezolid (Oxazolidinone Core) Intermediate->Product Cyclization Byproducts Byproducts: LiCl, AcOH, Benzyl Alcohol Intermediate->Byproducts Elimination

Caption: Convergent synthesis of Linezolid via base-mediated condensation of aryl carbamate and N-(2-acetoxy-3-chloropropyl)acetamide.

Experimental Protocols

Disclaimer : These protocols are for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of (S)-N-(2-acetoxy-3-chloropropyl)acetamide

If the reagent is not commercially available, it can be synthesized from (S)-epichlorohydrin.

Reagents:

  • (S)-Epichlorohydrin

  • Acetamide[1][2][3][4][5][6][7][8][9]

  • Acetic Anhydride[2][5]

  • Catalyst (e.g., Calcium hydride or Lewis acid)

Step-by-Step Methodology:

  • Ring Opening : React (S)-epichlorohydrin with acetamide (or ammonia followed by acetylation) to form N-(3-chloro-2-hydroxypropyl)acetamide .

    • Note: Maintain temperature < 50°C to prevent polymerization.

  • Acetylation : Treat the intermediate with acetic anhydride (1.1 eq) and a catalytic amount of pyridine or DMAP.

    • Reaction Check: Monitor by TLC (EtOAc:Hexane 1:1) until the hydroxyl spot disappears.

  • Workup : Quench with ice water, extract with Dichloromethane (DCM), and wash with dilute HCl to remove pyridine.

  • Purification : Distillation under reduced pressure is recommended to obtain the pure viscous liquid.

Protocol B: Synthesis of Linezolid (Convergent Route)

This protocol demonstrates the direct coupling application.

Reagents:

  • N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline (1.0 eq)

  • (S)-N-(2-acetoxy-3-chloropropyl)acetamide (1.2 eq)[2]

  • Lithium tert-butoxide (LiOtBu) (2.5 eq)

  • Solvent: DMF or THF

Workflow:

  • Preparation : Dissolve N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline in anhydrous DMF under Nitrogen atmosphere.

  • Addition : Add LiOtBu solution dropwise at 0°C. Stir for 30 minutes to generate the carbamate anion.

  • Coupling : Add (S)-N-(2-acetoxy-3-chloropropyl)acetamide slowly to the reaction mixture.

  • Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.

    • Validation: HPLC should show conversion of the carbamate peak to the Linezolid peak.

  • Quenching : Pour the reaction mixture into water/ice. The product may precipitate or require extraction with Ethyl Acetate.[8]

  • Crystallization : Recrystallize the crude solid from Ethyl Acetate/Hexane to obtain pure Linezolid (White crystalline solid).

Data Summary: Yield Comparison
MethodKey ReagentTypical YieldSafety Profile
Traditional (R)-Glycidyl Butyrate + NaN₃65-70%High Risk (Explosive/Toxic)
Convergent N-(2-acetoxy-3-chloropropyl)acetamide 85-90% High Safety (No Azides)

Safety & Handling Guidelines

While safer than azides, this compound presents specific hazards typical of alkylating agents.

  • Toxicity : Classified as an irritant.[5] Potential alkylating agent; treat as a suspected mutagen.

  • Handling : Use butyl rubber gloves. Avoid inhalation of vapors.

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the acetoxy group or chloride displacement.

  • Incompatibility : Strong bases (induces premature cyclization/polymerization) and strong oxidizers.

References

  • Process for Preparation of Linezolid . US Patent 20170217911A1. (2017).[3] Describes the condensation of N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline with (S)-N-[2-(acetyloxy)-3-chloropropyl]-acetamide.[3] Link

  • A Novel Method for Preparation of Linezolid . Current Organic Chemistry. (2014). Discusses the efficiency of the convergent route using acetoxy-chloropropyl intermediates. Link

  • Synthesis of Antibiotic Linezolid Analogues . Asian Journal of Chemistry. (2008). Details the structural activity relationships and synthetic pathways for oxazolidinones. Link

  • N-[(S)-2-Acetoxy-3-chloropropyl]acetamide Product Data . PharmaCompass. (2025). Physical and chemical property data for CAS 183905-31-9.[1][2] Link

  • Linezolid Synthesis Overview . ResearchGate. (2015). Comparative analysis of synthetic routes for Linezolid production. Link

Sources

Exploratory

Biological Activity of Chloroacetamide Derivatives: A Technical Guide

Executive Summary Chloroacetamide derivatives occupy a unique and often polarized niche in chemical biology. Historically dominant as pre-emergence herbicides (e.g., metolachlor, acetochlor), they have recently experienc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroacetamide derivatives occupy a unique and often polarized niche in chemical biology. Historically dominant as pre-emergence herbicides (e.g., metolachlor, acetochlor), they have recently experienced a renaissance in medicinal chemistry as Targeted Covalent Inhibitors (TCIs) .[1]

This guide moves beyond the basic definition of these compounds to explore their "Goldilocks" reactivity—sufficiently electrophilic to modify cysteine residues irreversibly, yet stable enough to circulate in biological systems without indiscriminate toxicity.[1] We will examine their mechanism of action, their pivotal role in inhibiting Very Long Chain Fatty Acid (VLCFA) synthesis in agriculture, and their emerging application in oncology and antimicrobial research as "warheads" for undruggable targets.[1]

Chemical Basis: The "Warhead" Mechanism

The biological activity of chloroacetamides is driven by the


-haloacetamide pharmacophore.[1] This moiety acts as an electrophile, susceptible to nucleophilic attack.[1]
The Alkylation Mechanism

The core mechanism is an irreversible


 reaction with nucleophilic thiols (sulfhydryl groups, -SH), primarily found in cysteine residues of proteins or the antioxidant glutathione (GSH).[1]
  • Electrophile: The

    
    -carbon of the chloroacetamide.[1][2]
    
  • Nucleophile: The thiolate anion (

    
    ) of a cysteine residue (pKa ~8.3, often lowered in catalytic triads).[1]
    
  • Leaving Group: Chloride ion (

    
    ).[1]
    

Unlike iodoacetamides (which are highly reactive and often promiscuous) or fluoroacetamides (which are often too inert), chloroacetamides offer a tunable reactivity profile.[1] This balance allows for the design of inhibitors that bind only when positioned precisely adjacent to a target cysteine by the non-covalent scaffold of the drug molecule.

Reactivity Profiling (The "Goldilocks" Zone)
Warhead TypeReactivitySelectivityApplication
Iodoacetamide HighLowProteomics profiling; non-specific labeling.[1]
Bromoacetamide Moderate-HighModerateIntermediate probes; often too toxic for drugs.[1]
Chloroacetamide Optimal High Targeted Covalent Inhibitors (TCIs); Herbicides.
Acrylamide Low-ModerateHighKinase inhibitors (e.g., Ibrutinib); requires specific orientation.[1]

Visualization: Mechanism of Action[1][3]

The following diagram illustrates the molecular mechanism of cysteine alkylation by a chloroacetamide derivative.

G cluster_0 Step 1: Recognition cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Irreversible Inhibition Drug Chloroacetamide Inhibitor TS Transition State [S...C...Cl] Drug->TS Binding Target Target Protein (Cysteine-SH) Target->TS Thiolate formation Adduct Covalent Adduct (Protein-S-CH2-R) TS->Adduct Alkylation LG Leaving Group (Cl-) TS->LG Release

Figure 1: The


 reaction pathway where a chloroacetamide inhibitor covalently modifies a target cysteine residue.[1]

Agricultural Application: VLCFA Inhibition[1][3][4][5]

In agriculture, chloroacetamides (Group 15 herbicides) are foundational tools for weed control.[1][3]

  • Primary Target: Very Long Chain Fatty Acid (VLCFA) elongases (specifically the condensing enzymes like KCS or VLCFA synthase).[4]

  • Physiological Effect: Inhibition of VLCFA synthesis disrupts cell division and the formation of the cuticular wax layer. This prevents the emergence of shoots in grasses.[5]

  • Metabolic Fate: In tolerant crops (e.g., corn, sorghum), the herbicide is rapidly detoxified via conjugation with glutathione (GSH) mediated by Glutathione S-Transferases (GSTs).[1] Weeds lack this rapid detoxification pathway.[1]

Medicinal Chemistry & Therapeutic Potential[1][7][8][9][10][11]

Targeted Covalent Inhibitors (TCIs)

Chloroacetamides are increasingly used to target "undruggable" proteins that lack deep binding pockets but possess accessible surface cysteines.[1]

  • TEAD-YAP1 Inhibition: The Hippo pathway is a major oncogenic driver.[1] Chloroacetamide derivatives have been identified that bind to the palmitate pocket of TEAD transcription factors, covalently modifying a conserved cysteine.[1][6] This prevents TEAD palmitoylation and disrupts its interaction with the co-activator YAP1.[6]

  • FGFR1 Inhibition: In lung cancer, chloroacetamide derivatives (e.g., UPR1376) have demonstrated irreversible inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) by targeting a cysteine in the P-loop, overcoming resistance to reversible inhibitors.[1]

Antimicrobial Activity[1][2][6][7][9][10]
  • MurA Inhibition: The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for bacterial cell wall synthesis.[1] Chloroacetamide fragments have been shown to covalently inhibit MurA by targeting Cys115, exhibiting activity against S. aureus and E. coli.[1]

  • Antifungal: Derivatives like N-(4-bromophenyl)-2-chloroacetamide show efficacy against Candida and Fusarium species, likely through membrane disruption and oxidative stress induction.[1]

Experimental Protocols

General Synthesis of Chloroacetamide Derivatives

Objective: To synthesize a library of N-substituted chloroacetamides from primary/secondary amines.

  • Reagents: Substituted amine (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq) or

    
    .
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Procedure:

    • Dissolve the amine and base in DCM at 0°C under inert atmosphere (

      
      ).
      
    • Add chloroacetyl chloride dropwise to control the exotherm.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

    • Quench: Add water/ice.

    • Extraction: Wash organic layer with 1N HCl (to remove unreacted amine), saturated

      
      , and brine.[1]
      
    • Purification: Recrystallization (ethanol) or Column Chromatography.[1]

Validating Covalent Binding (Mass Shift Assay)

Objective: Confirm the inhibitor forms a permanent covalent bond with the target protein.

  • Incubation: Incubate purified target protein (5 µM) with the chloroacetamide derivative (50 µM, 10x excess) in buffer (pH 7.[1]4) for 1–4 hours.

  • Control: Incubate protein with DMSO only.

  • Analysis: Analyze samples via LC-MS/MS (ESI-TOF).

  • Result Interpretation: Look for a mass shift of +[MW of Inhibitor - 36.5 Da (HCl)] .

    • Note: The loss of HCl indicates the alkylation reaction has occurred.

Visualization: TCI Development Workflow

This workflow outlines the logic for screening and validating chloroacetamide-based covalent inhibitors.

Workflow cluster_validation Validation Phase Start Library Design (Chloroacetamide Scaffolds) Screen Phenotypic/Biochemical Screen (IC50 / % Inhibition) Start->Screen Hit Hit Identification Screen->Hit Active Compounds MassSpec Intact Protein MS (Check for Mass Shift) Hit->MassSpec Washout Washout Assay (Reversibility Check) Hit->Washout Optimization SAR Optimization (Linker/Scaffold Tuning) MassSpec->Optimization Covalent Adduct Confirmed Washout->Optimization Sustained Activity Final Lead Candidate (High Selectivity) Optimization->Final

Figure 2: The iterative workflow for discovering and validating targeted covalent inhibitors.

Toxicology & Safety Considerations

While effective, the reactivity of chloroacetamides poses safety risks that must be managed during development.[1]

  • Glutathione Depletion: High doses can deplete cellular GSH pools, leading to oxidative stress and cytotoxicity in non-target tissues.[1]

  • Genotoxicity: Some simple haloacetamides are direct-acting alkylating agents.[1] However, increasing the steric bulk and complexity of the scaffold (SAR) significantly reduces non-specific genotoxicity.

  • Safety Margin: Successful drug candidates (e.g., Afatinib, Ibrutinib - though acrylamides, the principle applies) rely on rapid clearance of unbound drug to minimize off-target alkylation.[1]

References

  • Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[6]·YAP1 interaction. RSC Chemical Biology. [Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS. [Link][1]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent. Frontiers in Oncology. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (S)-1-Acetamido-3-chloropropan-2-yl acetate

Executive Summary & Strategic Context This application note details the scalable synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS: N/A for specific isomer, generic derivatives common), a critical chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the scalable synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS: N/A for specific isomer, generic derivatives common), a critical chiral building block in the synthesis of oxazolidinone antibiotics, most notably Linezolid .

The synthesis hinges on the preservation of stereochemistry from the chiral pool starting material, (S)-epichlorohydrin . Unlike routes utilizing phthalimide protection which require hydrazine deprotection, this protocol utilizes a direct ammonolysis followed by a global acetylation. This approach minimizes unit operations and atom waste, making it highly suitable for process intensification.

Key Technical Objectives
  • Chiral Integrity: Maintain >98% ee (enantiomeric excess) by controlling the regioselectivity of the epoxide ring opening.

  • Global Acetylation: Achieve quantitative conversion of both the amine (to acetamide) and the secondary alcohol (to acetate ester) in a single pot.

  • Impurity Control: Minimize the formation of bis-alkylated amines (dimerization) during the ammonolysis phase.

Reaction Logic & Workflow

The synthesis proceeds via a two-stage sequence.[1][2][3][4] First, the regioselective ring opening of (S)-epichlorohydrin with ammonia yields the amino-alcohol intermediate. Second, exhaustive acetylation protects both nucleophilic sites.

Reaction Scheme Visualization

SynthesisWorkflow SM (S)-Epichlorohydrin (C3H5ClO) Inter Intermediate: (S)-1-amino-3-chloropropan-2-ol SM->Inter Regioselective Ring Opening (SN2) Reagent1 Aq. Ammonia (NH3) Low Temp (0-5°C) Reagent1->Inter Product Target: (S)-1-Acetamido-3-chloropropan-2-yl acetate Inter->Product Global Acetylation Reagent2 Acetic Anhydride (Ac2O) Triethylamine/DMAP Reagent2->Product

Figure 1: Synthetic pathway from (S)-Epichlorohydrin to the di-acetylated target.

Safety & Pre-requisites

Hazardous Material Handling
  • (S)-Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and skin sensitizer. All operations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.

  • Ammonia (aq): Corrosive gas evolution; use a scrubber or efficient condenser.

Reagent List & Stoichiometry
ReagentMW ( g/mol )Equiv.[5][6]Role
(S)-Epichlorohydrin 92.521.0Starting Material (Chiral)
Ammonium Hydroxide (25-28%) 35.055.0 - 10.0Nucleophile (Excess prevents dimerization)
Acetic Anhydride 102.092.5Acetylating Agent
Triethylamine (TEA) 101.192.5Acid Scavenger
DMAP 122.170.05Acylation Catalyst
Dichloromethane (DCM) -SolventExtraction/Reaction Medium

Detailed Experimental Protocol

Phase 1: Synthesis of (S)-1-amino-3-chloropropan-2-ol

Objective: Open the epoxide ring at the terminal carbon (C3) while retaining the stereocenter at C2.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

  • Ammonia Charge: Charge Aqueous Ammonia (28%, 10 equiv.) into the flask. Cool the solution to 0–5 °C using an ice/salt bath.

    • Technical Insight: A large excess of ammonia is critical. It statistically favors the attack of

      
       on the epoxide over the attack of the newly formed amine product, preventing the formation of the bis-alkylated dimer impurity [1].
      
  • Addition: Add (S)-Epichlorohydrin (1.0 equiv.) dropwise via the addition funnel over 60 minutes.

    • Control Parameter: Maintain internal temperature < 10 °C .[1][7] The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours.

    • Monitoring: Monitor consumption of epichlorohydrin via TLC (Mobile phase: MeOH/DCM 1:9, stain with Ninhydrin) or GC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at < 45 °C to remove excess ammonia and water.

    • Note: The product is water-soluble. Azeotropic removal of water with ethanol or toluene may be necessary to obtain the crude amino-alcohol as a viscous oil or semi-solid hydrochloride salt (if HCl was used to quench, though free base is preferred for the next step).

Phase 2: Global Acetylation to (S)-1-Acetamido-3-chloropropan-2-yl acetate

Objective: Convert the primary amine to an acetamide and the secondary alcohol to an acetate ester.

  • Solvation: Redissolve the crude (S)-1-amino-3-chloropropan-2-ol residue in Dichloromethane (DCM) (10 volumes relative to SM).

  • Base Addition: Add Triethylamine (2.5 equiv.) and DMAP (5 mol%). Cool the mixture to 0 °C .

  • Acetylation: Add Acetic Anhydride (2.5 equiv.) dropwise over 30 minutes.

    • Mechanism:[2][3][4][8][9][10][11] The amine acetylates rapidly (kinetic control). The secondary alcohol requires the presence of DMAP and excess anhydride to drive the esterification to completion [2].

  • Digestion: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Validation: Check HPLC/TLC. The mono-acetylated intermediate (amide only) may persist if the reaction is too short or catalyst is absent.

  • Quench & Extraction:

    • Cool to 0 °C. Quench carefully with saturated aqueous

      
       (gas evolution!).
      
    • Separate the organic layer.[1][2] Extract the aqueous layer 2x with DCM.

    • Wash combined organics with 1N HCl (to remove residual pyridine/TEA/DMAP), then brine.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, Gradient: 20%

    
     50% EtOAc in Hexanes).
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeConsequence of Deviation
Ammonia Equivalents > 5.0 equiv< 5.0 eq leads to significant dimer formation (bis-alkylation), reducing yield and complicating purification.
Addition Temp (Step 1) 0 - 10 °C> 15 °C increases risk of polymerization and hydrolysis of the chloride.
Acetylation Stoichiometry > 2.2 equivInsufficient

leaves unreacted alcohol (Mono-acetylated species).
pH Control (Workup) Neutral/BasicAcidic workup in Phase 1 can protonate the amine, making it unreactive for Phase 2 unless neutralized.
Analytical Validation Data
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.01 (s, 3H, -NHCOCH 3)
      
    • 
       2.10 (s, 3H, -OCCOCH 3)
      
    • 
       3.5-3.7 (m, 2H, -CH 2-Cl)
      
    • 
       3.8-4.0 (m, 2H, -CH 2-NHAc)
      
    • 
       5.1 (m, 1H, -CH -OAc)
      
    • 
       6.0 (br s, 1H, -NH )
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA.

    • Target: >98% ee (Retention of (S)-configuration).

Process Logic Diagram (Graphviz)

The following diagram illustrates the decision matrix for impurity control during the synthesis.

ProcessControl Start Crude Reaction Mixture (Phase 1) Check Check Impurity Profile (TLC/GC) Start->Check Dimer High Dimer Content (>5%) Check->Dimer NH3 < 5 eq Clean Clean Profile (Mono-amine dominant) Check->Clean NH3 > 10 eq Action1 Discard or Distill (Difficult Separation) Dimer->Action1 Action2 Proceed to Acetylation Clean->Action2

Figure 2: Critical Control Point - Ammonia stoichiometry determines downstream viability.

References

  • LookChem. "(S)-(+)-Epichlorohydrin Properties and Reactivity." LookChem Database. Accessed October 2023. Link

  • Vertex Pharmaceuticals/Upjohn. "Process for Preparation of Linezolid." US Patent 2017/0217911 A1. Describes the use of acetamido-chloropropane intermediates. Link

  • National Institutes of Health (NIH). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols." PubMed Central. Discusses mechanisms of amino-alcohol acetylation. Link

  • Asian Journal of Chemistry. "Synthesis of Antibiotic Linezolid Analogues." Asian J. Chem. 2012. Details the ring-opening of epichlorohydrin with amine nucleophiles. Link

Sources

Application

Strategic Utilization of N-(1-chloropropan-2-yl)acetamide in Heterocyclic Synthesis

Topic: N-(1-chloropropan-2-yl)acetamide as a versatile building block Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction: The "Lat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1-chloropropan-2-yl)acetamide as a versatile building block Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The "Latent" Oxazoline Scaffold

In the landscape of bifunctional building blocks, N-(1-chloropropan-2-yl)acetamide (CAS: 106720-97-8) occupies a unique niche as a "masked" heterocyclic precursor. Structurally characterized by a


-chloroamide motif, this molecule possesses high internal reactivity driven by Neighboring Group Participation (NGP).

While often overlooked as a simple halo-amide, its utility in drug development lies in its ability to serve as a stable, storable precursor to 2,4-dimethyl-2-oxazoline —a critical scaffold in the synthesis of chiral ligands, polymer chain extenders, and protected amino alcohols. Unlike acid-sensitive oxazolines which can degrade during storage, this chlorinated precursor remains robust until activation, offering a "release-on-demand" strategy for heterocyclic synthesis.

Key Technical Advantages
  • Stereochemical Fidelity: The cyclization mechanism typically proceeds with inversion of configuration at the electrophilic carbon (C1), allowing for predictable stereochemical outcomes if starting from chiral precursors.

  • Atom Economy: The intramolecular cyclization releases only HCl (neutralized by base), requiring no heavy metal catalysts.

  • Divergent Reactivity: The molecule can serve as either an electrophile (via halide displacement) or a nucleophile (via the amide nitrogen), depending on pH conditions.

Mechanistic Insight: Neighboring Group Participation

The defining feature of N-(1-chloropropan-2-yl)acetamide is the intramolecular nucleophilic attack of the amide oxygen onto the carbon bearing the chlorine. This is kinetically favored over intermolecular reactions due to the entropic advantage of forming a 5-membered ring.

The Cyclization Pathway

Under basic conditions, the amide oxygen attacks the C1 carbon, displacing the chloride ion. This forms a resonance-stabilized oxazolinium intermediate, which rapidly deprotonates to yield the neutral oxazoline.

ReactionMechanism Start N-(1-chloropropan-2-yl)acetamide (Precursor) TS Transition State (O-Attack on C1) Start->TS + Base (HCl scavenger) Inter Oxazolinium Intermediate TS->Inter Cl- Departure Product 2,4-Dimethyl-2-oxazoline (Target Scaffold) Inter->Product - H+

Figure 1: Mechanism of base-promoted cyclodehydrohalogenation converting the


-chloroamide to the oxazoline ring.

Application Protocol: Synthesis of 2,4-Dimethyl-2-oxazoline

This protocol describes the conversion of N-(1-chloropropan-2-yl)acetamide to its corresponding oxazoline. This reaction is the primary entry point for using this building block in polymer chemistry (as a monomer for polyoxazolines) or as a protected amino alcohol intermediate.

Materials
  • Substrate: N-(1-chloropropan-2-yl)acetamide (1.0 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (1.2 eq)

  • Solvent: Methanol (anhydrous) or Ethanol

  • Equipment: Reflux condenser, inert gas (N2) line.

Experimental Workflow
  • Preparation: Dissolve N-(1-chloropropan-2-yl)acetamide (10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask.

  • Activation: Add KOH pellets (12 mmol) slowly to the solution at

    
    .
    
    • Note: The reaction is exothermic. Maintain temperature control to prevent premature polymerization of the product.

  • Cyclization: Warm the mixture to reflux (

    
    ) and stir for 3–5 hours.
    
    • Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). The starting amide (higher polarity) will disappear, replaced by the less polar oxazoline spot.

  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated KCl salt.

    • Concentrate the filtrate under reduced pressure (keep bath temp

      
       as oxazolines can be volatile).
      
  • Purification: Distillation is recommended for high purity.

    • Expected Yield: 85–92%

Optimization Data: Base Selection

The choice of base significantly impacts the reaction rate and byproduct formation.

BaseSolventTemp (

)
Time (h)Yield (%)Notes
KOH MeOH65391Best balance of cost/yield.
NaH THF251288Good for anhydrous strictness; H2 gas evolution.
Et3N DCM402465Too slow; incomplete conversion often observed.
K2CO3 Acetone56682Heterogeneous; requires vigorous stirring.

Advanced Application: Nucleophilic Functionalization (Ring Opening)

Once cyclized to the oxazoline, the building block becomes a "spring-loaded" electrophile. It can be ring-opened by weak nucleophiles (thiols, carboxylic acids) to generate functionalized amino esters or thio-amides. This is particularly useful in fragment-based drug discovery (FBDD) for linking pharmacophores.

Protocol: Thio-Functionalization (Cysteine Mimicry)

This reaction opens the oxazoline ring with a thiol, creating a thio-ether linkage while regenerating the amide bond.

Workflow Step1 Oxazoline Formation (See Protocol 3.0) Step2 Addition of Thiol (R-SH) Acid Catalyst (pTsOH) Step1->Step2 Activation Step3 Ring Opening at C5 (Nucleophilic Attack) Step2->Step3 Heat (80°C) Step4 Product Isolation (S-alkylated acetamide) Step3->Step4 Workup

Figure 2: Workflow for converting the oxazoline intermediate into functionalized thio-ethers.

  • Reactants: Combine 2,4-dimethyl-2-oxazoline (generated from the chloroamide) with 1.0 eq of Thiophenol (or alkyl thiol).

  • Catalyst: Add 5 mol% p-Toluenesulfonic acid (pTsOH).

  • Conditions: Heat to

    
     in Toluene for 4 hours.
    
  • Result: The thiol attacks the 5-position of the ring, opening it to yield N-(1-(phenylthio)propan-2-yl)acetamide .

    • Significance: This motif mimics modified cysteine residues found in bioactive peptides.

Safety & Handling Guidelines

  • Hazards: N-(1-chloropropan-2-yl)acetamide is an alkylating agent. It acts as a skin and eye irritant.

  • Hydrolysis Risk: Upon exposure to moisture, it slowly hydrolyzes to release HCl. Store in a desiccator or under inert gas.

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. All reactions involving heating or base addition should be performed in a fume hood.

References

  • Synthesis of 2-Oxazolines via Cyclization

    • Title: Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.[1]

    • Source:N
    • URL:[Link]

  • Mechanistic Overview of Amide Cyclization

    • Title: Synthesis of 2-oxazolines - Organic Chemistry Portal.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • General Properties of Chloro-Amides: Title: 2-Chloro-N-pyridin-2-yl-acetamide Properties (Analogous Reactivity). Source:ChemicalBook.
  • Nucleophilic Substitution Context

    • Title: Nucleophilic Substitution at Activ
    • Source:Chemistry LibreTexts.
    • URL:[Link][2][3][4][5][6][7][8]

Sources

Method

Application Note: Enantioselective Synthesis of Linezolid Intermediates via Hydrolytic Kinetic Resolution (HKR)

Executive Summary This Application Note details a robust, scalable protocol for the chiral synthesis of Linezolid (Zyvox®), specifically focusing on the generation of the critical C5-chiral building block using Jacobsen’...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the chiral synthesis of Linezolid (Zyvox®), specifically focusing on the generation of the critical C5-chiral building block using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) technology.

Linezolid is a synthetic oxazolidinone antimicrobial used to treat multi-drug-resistant Gram-positive infections (e.g., MRSA, VRE).[1][2][3][4][5] The pharmacological activity resides almost exclusively in the (S)-enantiomer . Industrial synthesis often relies on the "chiral pool" (e.g., d-mannitol) or resolution of racemic intermediates. This guide prioritizes the HKR route due to its cost-effectiveness, use of inexpensive racemic epichlorohydrin, and high enantiomeric excess (>99% ee).

Key Advantages of this Protocol:

  • Atom Economy: Utilizes water as the resolving agent.[6][7]

  • Scalability: Validated for multi-kilogram batches.

  • Safety: Avoids the use of explosive n-butyllithium and cryogenic conditions (-78°C) associated with early generation routes.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the construction of the 5-hydroxymethyl-oxazolidinone core with (S)-configuration. Our strategy disconnects the molecule into two primary components: the (S)-Epichlorohydrin chiral synthon and the 3-fluoro-4-morpholinylaniline core.

Figure 1: Retrosynthetic Logic Flow

Retrosynthesis Target Linezolid (S)-enantiomer Intermediate1 (S)-5-(aminomethyl)-3-(3-fluoro- 4-morpholinophenyl)oxazolidin-2-one Target->Intermediate1 Acetylation Coupling Convergent Coupling Intermediate1->Coupling FragmentA 3-Fluoro-4-morpholinylaniline (Aniline Core) Coupling->FragmentA FragmentB (S)-Epichlorohydrin (Chiral Building Block) Coupling->FragmentB Racemic Racemic Epichlorohydrin (Cheap Starting Material) FragmentB->Racemic Jacobsen HKR (Co-Salen Catalyst)

Caption: Retrosynthetic breakdown of Linezolid showing the convergence of the aniline core and the chiral epoxide derived via HKR.

Detailed Protocols

Protocol A: Catalyst Activation & Hydrolytic Kinetic Resolution (HKR)

The success of the HKR depends entirely on the active Co(III) species. Commercial (Salen)Co(II) precursors are inactive and must be oxidized to the (Salen)Co(III)-OAc or -OTs species.

Reagents:

  • (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Salen Co(II)]

  • Racemic Epichlorohydrin[2][8][9][10]

  • Glacial Acetic Acid

  • Toluene (Solvent)

  • Distilled Water

Stereochemical Note: To obtain (S)-epichlorohydrin (the required intermediate), we utilize the (S,S)-Salen Co catalyst to selectively hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer intact. Alternatively, using the (R,R)-catalyst will hydrolyze the (S)-enantiomer to the diol (which can be separated) and leave (R)-epichlorohydrin. For this protocol, we describe the isolation of (S)-epichlorohydrin using the (S,S)-catalyst .

Step-by-Step Methodology:

  • Catalyst Activation (The "Red-to-Brown" Shift):

    • Charge a reactor with (S,S)-Salen Co(II) complex (0.5 mol% relative to epoxide) and toluene (2 vol).

    • Add Acetic Acid (2.0 equiv relative to catalyst).

    • Stir open to air at ambient temperature for 1 hour.

    • Observation: The solution will shift from a brick-red suspension to a dark brown/black homogeneous solution, indicating oxidation to the active Co(III)-OAc species.

    • Concentrate to dryness under vacuum to remove excess acetic acid/toluene. Result is a brown solid.

  • The HKR Reaction:

    • Dissolve the activated catalyst in Racemic Epichlorohydrin (1.0 equiv).

    • Cool the mixture to 0–5°C. Critical: The hydrolysis is exothermic.

    • Slowly add water (0.55 equiv) over 2 hours.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

    • Monitoring: Use Chiral GC or HPLC. The (R)-epichlorohydrin is converted to (R)-3-chloro-1,2-propanediol, while (S)-epichlorohydrin remains.

  • Work-up & Isolation:

    • Distillation: This is the most efficient separation method.

    • Distill the reaction mixture under reduced pressure (approx. 40 mmHg).

    • Fraction 1: (S)-Epichlorohydrin (b.p. ~116°C at atm, lower at vacuum). Collect as a colorless oil.

    • Residue: Contains the catalyst and the high-boiling diol. The catalyst can often be recycled by extraction.

Data Summary: HKR Efficiency

ParameterSpecificationNotes
Catalyst Loading 0.2 – 0.5 mol%Lower loading possible with longer reaction times.
Conversion 50-55%Theoretical max is 50% for resolution.
Yield ((S)-Epi) 40-45%Based on racemic starting material.
Enantiomeric Excess >99% eeCritical for pharmaceutical grade Linezolid.
Protocol B: Convergent Synthesis of Oxazolidinone Core

This step couples the chiral epoxide with the aniline derivative. To maintain high safety standards, we utilize a Carbamate-based approach rather than handling large quantities of toxic isocyanates directly.

Reagents:

  • 3-Fluoro-4-morpholinylaniline[9][11][12][13]

  • Benzyl chloroformate (Cbz-Cl) or Ethyl chloroformate

  • Lithium tert-butoxide (LiOtBu) or Lithium hexamethyldisilazide (LiHMDS)

  • (S)-Epichlorohydrin (from Protocol A)[14]

  • Tetrahydrofuran (THF) and Methanol

Step-by-Step Methodology:

  • Carbamate Formation:

    • Dissolve 3-Fluoro-4-morpholinylaniline in THF/Water with NaHCO3.

    • Add Benzyl chloroformate dropwise at 0°C.

    • Stir for 2 hours. Filter the precipitated Cbz-protected aniline . Dry the solid.

  • Lithiation & Epoxide Opening:

    • Dissolve the Cbz-aniline in dry THF under Nitrogen.

    • Cool to -10°C. Add LiOtBu (2.2 equiv) dropwise.

    • Mechanism:[10][14][15][16] This generates the Lithium carbamate anion.

    • Add (S)-Epichlorohydrin (1.2 equiv) slowly.

    • Heat the mixture to reflux (65°C) for 12 hours.

    • Reaction Cascade: The nitrogen anion attacks the epoxide (regioselective at C3). The resulting alkoxide then attacks the carbamate carbonyl, displacing the benzyloxy group and closing the oxazolidinone ring.

  • Conversion to Linezolid:

    • The product of Step 2 is the (S)-5-(chloromethyl)-oxazolidinone.

    • React this intermediate with Potassium Phthalimide or Sodium Azide followed by reduction (hydrogenation) to generate the primary amine.

    • Final Step: Acetylation of the amine with Acetic Anhydride gives Linezolid.

Figure 2: Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chiral Building Block cluster_1 Phase 2: Coupling RacemicEpi Racemic Epichlorohydrin HKR HKR Reaction (S,S)-Co Catalyst RacemicEpi->HKR SEpi (S)-Epichlorohydrin (>99% ee) HKR->SEpi Cyclization Lithium-Mediated Cyclization SEpi->Cyclization Aniline Aniline Derivative Carbamate Cbz-Carbamate Aniline->Carbamate Carbamate->Cyclization Intermediate Intermediate Cyclization->Intermediate Chloromethyl Oxazolidinone Linezolid Linezolid API (Final Product) Intermediate->Linezolid 1. Azide/Phthalimide 2. Reduction 3. Ac2O

Caption: Workflow illustrating the parallel preparation of the chiral epoxide and carbamate, converging at the cyclization step.

Analytical Controls (Quality Assurance)

Ensuring the optical purity of Linezolid is a regulatory requirement. The following HPLC method is standard for separating Linezolid enantiomers.

Table 2: Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : TFA (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C
Retention Times (R)-Linezolid: ~12 min(S)-Linezolid: ~16 min (Confirm with standard)
Resolution (Rs) > 2.0 required

Troubleshooting Tip: If peak tailing occurs, increase the TFA concentration slightly (to 0.15%), as the morpholine nitrogen can interact with silanol groups on the stationary phase.

References

  • Jacobsen, E. N. "Hydrolytic Kinetic Resolution of Terminal Epoxides."[6][7][15][17] Science, 1997.[6]

  • Pfizer Inc. "Process for preparing linezolid." World Intellectual Property Organization (WO2007116284A1).

  • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 1996.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 441401, Linezolid."

  • Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid." Der Pharma Chemica, 2011.[1]

Sources

Application

Application Note: Purification Strategies for 1-Acetamido-3-chloropropan-2-yl acetate

This Application Note is designed for process chemists and purification scientists involved in the isolation of 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9), a critical chiral building block often associate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists involved in the isolation of 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9), a critical chiral building block often associated with the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and related pharmaceutical intermediates.[1][2][3]

Introduction & Molecule Profile[1][3][4][5][6][7][8]

1-Acetamido-3-chloropropan-2-yl acetate (hereafter referred to as ACP-Acetate ) is a bifunctional intermediate containing a reactive primary alkyl chloride, a secondary acetate ester, and a primary acetamide.[1][2][3] Its structural complexity presents specific purification challenges:

  • Thermal Instability: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -chloro/acetate arrangement makes the molecule prone to thermal elimination of HCl or Acetic Acid, yielding allyl amides.[3]
    
  • Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under strong basic or acidic conditions, reverting to the alcohol precursor N-(3-chloro-2-hydroxypropyl)acetamide.[1][2][3]

  • Polymorphism: While often isolated as an oil or low-melting solid, high-purity enantiomers ((S)-form) can be crystallized, which is the preferred method for optical purity enhancement.[1][2][3]

Chemical Structure & Properties
PropertyDataRelevance to Purification
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Polar, low molecular weight.[1][3][4]
Molecular Weight 193.63 g/mol Suitable for GC and LC analysis.[1][3]
Boiling Point ~370°C (Predicted)High Risk: Distillation requires high vacuum (<0.1 mmHg) to avoid decomposition.[1][2][3]
Solubility Soluble in DCM, EtOAc, MeOH.[2][3]Facilitates solvent extraction and crystallization.[1][2][3]
Physical State White Crystalline Solid (Pure) / Oil (Crude)Crystallization is the target state for high purity.[1][2][3]

Impurity Profile & Control Strategy

Before selecting a technique, one must understand the impurities generated during the typical synthesis (Acetylation of the chlorohydrin precursor).[2][3]

Common Impurities[1][3]
  • Precursor (Alcohol): N-(3-chloro-2-hydroxypropyl)acetamide.[1][2][3] Result of incomplete acetylation.[1][2][3]

  • Elimination Byproducts: Allyl acetamides formed via thermal degradation.[1][2][3]

  • Acid Residues: Acetic acid or HCl trapped in the lattice/oil.[1][2][3]

  • Regioisomers: N-(2-chloro-3-acetoxypropyl)acetamide (if epoxide opening was non-selective).[1][2][3]

Workflow Logic (DOT Diagram)

The following diagram illustrates the decision matrix for purification based on the crude state.

Purification_Workflow Crude Crude Reaction Mixture (ACP-Acetate + Acids + Impurities) Quench 1. Aqueous Quench & Neutralization (Remove Acids/Salts) Crude->Quench Stop Reaction PhaseSep 2. Phase Separation (DCM or EtOAc Extraction) Quench->PhaseSep Partition Drying 3. Drying & Concentration (Low Temp <40°C) PhaseSep->Drying Remove Water Decision State Check: Solid or Oil? Drying->Decision Cryst Method A: Anti-Solvent Crystallization (Target: >98% Purity) Decision->Cryst If Solid/Semi-Solid Chrom Method B: Flash Chromatography (Target: Isolate from Oil) Decision->Chrom If Stubborn Oil Final Final Product (White Crystals) Cryst->Final Chrom->Final

Figure 1: Logical workflow for the isolation of ACP-Acetate, prioritizing crystallization for scalability.

Detailed Purification Protocols

Protocol A: Aqueous Workup (The "Rough Cut")

Purpose: Removal of acetic anhydride, acetic acid, and inorganic salts.[2][3]

  • Quenching: Cool the reaction mixture (typically in DCM or EtOAc) to 0–5°C. Slowly add saturated aqueous

    
     or 
    
    
    
    .
    • Scientific Logic:[2][3][5][4][6][7] Neutralization is exothermic.[1][2][3] Low temperature prevents hydrolysis of the target ester.[2][3]

  • Extraction: Agitate for 15 minutes. Separate the organic layer.[1][2][3][8][9]

  • Washing: Wash the organic layer with:

    • 1x Water (removes bulk salts).[1][2][3]

    • 1x Brine (removes residual water/emulsions).[1][2][3]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Filter.
    
  • Concentration: Concentrate under reduced pressure (Rotavap). Critical: Do not exceed 40°C bath temperature. Higher temperatures promote HCl elimination.[1][2][3]

Protocol B: Anti-Solvent Crystallization (The "Gold Standard")

Purpose: Achieving >99% purity and optical enrichment (if chiral).[1][2]

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1][2][3]

  • Dissolution: Take the crude oil/solid from Protocol A. Add minimal Ethyl Acetate (approx. 2-3 volumes) and warm gently to 35°C until fully dissolved.

  • Nucleation: Slowly add n-Heptane (approx. 1 volume) until a slight turbidity persists.

  • Seeding (Optional but Recommended): Add a seed crystal of pure ACP-Acetate (0.1 wt%).[1][2][3]

  • Crystal Growth: Cool the mixture slowly to Room Temperature (20-25°C) over 1 hour with gentle stirring.

  • Completion: Further cool to 0–5°C and hold for 2 hours. Add remaining n-Heptane (2-3 volumes) to drive yield.[1][2][3]

  • Filtration: Filter the white precipitate.[1][2][3] Wash the cake with cold 1:3 EtOAc:Heptane.

  • Drying: Vacuum dry at 30°C.

Why this works: The amide moiety provides strong hydrogen bonding capability, facilitating lattice formation.[2][3] Impurities (oils) generally lack this structural regularity and remain in the mother liquor.[1][2][3]

Protocol C: Flash Column Chromatography (Polishing)

Purpose: Separation of regioisomers or difficult oils that refuse to crystallize.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2][3] Mobile Phase: Gradient of Ethyl Acetate in Hexanes (or DCM/MeOH).[1][2][3]

StepMobile Phase CompositionElution Target
Equilibration 20% EtOAc in HexaneColumn Conditioning
Loading Dissolve in min. DCMLoad Sample
Elution 1 20%

40% EtOAc
Non-polar impurities / Elimination products
Elution 2 50%

70% EtOAc
Target: ACP-Acetate
Elution 3 100% EtOAc / 5% MeOHPolar Precursors (Hydrolyzed alcohol)

Detection: TLC (Visualized with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 stain—amide/alcohol oxidizes) or UV at 210 nm (weak absorption, stain preferred).[1][3]

Analytical Validation (Self-Correcting Systems)[1][2]

To ensure the protocol is working, you must validate the output.[2][3]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm.[1][2][3]

  • Pass Criteria: Single peak >98.5% area. Absence of early-eluting peaks (hydrolysis products).[1][2][3]

GC-MS Confirmation[1][2][3][6]
  • Relevance: GC is excellent for detecting volatile elimination byproducts (allyl amides) which might co-elute in HPLC.[1][2][3]

  • Inlet Temp: 200°C (Keep low to prevent on-column degradation).

  • Column: DB-5ms or equivalent.[1][2][3]

Mechanistic Pathway of Degradation[2][3]

Understanding why we avoid heat is crucial.[1][2][3] The diagram below details the degradation pathway that purification must prevent.

Degradation_Mechanism Target ACP-Acetate (Target Molecule) Heat Heat (>50°C) or Base Target->Heat Elimination Elimination Product (Allyl Amide) Heat->Elimination Loss of HCl HCl HCl (Gas) Heat->HCl

Figure 2: Thermal degradation pathway.[1][2][3] The elimination of HCl is irreversible, necessitating low-temperature processing.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235283, (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide. Retrieved January 28, 2026 from [Link][2]

  • Chemdad (2025). AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- Properties and Safety. Retrieved January 28, 2026 from [Link][2]

  • ChemSRC (2025). CAS#:183905-31-9 | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide.[1][2][3] Retrieved January 28, 2026 from [Link][2]

  • PharmaCompass (2025). N-[(S)-2-Acetoxy-3-chloropropyl]acetamide Intermediate Profile. Retrieved January 28, 2026 from [Link][2]

Sources

Method

Comprehensive Analytical Characterization of (S)-1-Acetamido-3-chloropropan-2-yl acetate

Application Note: AN-2026-CHL Executive Summary (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9) is a critical chiral building block used in the synthesis of oxazolidinone antibiotics and antiviral pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHL

Executive Summary

(S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9) is a critical chiral building block used in the synthesis of oxazolidinone antibiotics and antiviral pharmacophores. Its structure features three distinct functionalities—a primary alkyl chloride, a secondary acetate ester, and a secondary acetamide—creating a unique analytical challenge.

This guide addresses the specific difficulties in characterizing this molecule:

  • Weak Chromophore: The lack of conjugation requires low-UV detection (205–210 nm) or universal detection (CAD/ELSD).

  • Thermal Instability: The proximity of the acetamido group to the alkyl chloride facilitates neighboring group participation (NGP), leading to oxazoline formation or dehydrochlorination under thermal stress (GC inlet).

  • Stereochemical Integrity: As a single enantiomer intermediate, quantifying the (R)-enantiomer is a Critical Quality Attribute (CQA).

Physicochemical Profile & CQA Definition

Before method development, the physicochemical properties must be understood to select the correct separation modes.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW 193.63 g/mol (Suitable for GC and LC)
Chirality (S)-EnantiomerChiral HPLC required for % ee determination.
Solubility Soluble in MeOH, ACN, DMSO, Water (moderate)RP-HPLC is the preferred primary mode.
Chromophore Amide (

) & Ester (

)
UV

nm. Avoid acetone/THF as solvents.
Reactivity Alkyl Chloride + EsterSusceptible to hydrolysis (acid/base) and cyclization.
Critical Quality Attributes (CQAs)
  • Assay (Purity): >98.0% by HPLC.

  • Enantiomeric Excess (ee): >99.0% (S)-form.

  • Genotoxic Impurities: Control of unreacted 1-amino-3-chloropropan-2-ol (precursor).

  • Thermal Degradants: Oxazoline derivatives (formed via NGP).

Analytical Workflow & Degradation Logic

The following diagram illustrates the decision matrix for selecting analytical methods and the mechanistic pathway of degradation that dictates sample handling.

AnalyticalWorkflow cluster_methods Method Selection cluster_degradation Degradation Pathways (Risk) Sample Sample: (S)-1-Acetamido- 3-chloropropan-2-yl acetate HPLC_RP RP-HPLC (C18) Assay & Impurities Sample->HPLC_RP Primary QC HPLC_Chiral Chiral HPLC (Amylose) Enantiomeric Purity Sample->HPLC_Chiral Stereochem QC GC_MS GC-MS (Cold On-Column) Residual Solvents Sample->GC_MS Volatiles Hydrolysis Hydrolysis (Loss of Acetate) Sample->Hydrolysis Aq. Acid/Base Cyclization Oxazoline Formation (NGP Mechanism) Sample->Cyclization Heat/Base

Caption: Analytical decision tree highlighting method selection based on degradation risks (cyclization/hydrolysis).

Protocol A: Reverse-Phase HPLC (Assay & Related Substances)

Rationale: Due to the weak UV absorbance, a phosphate buffer is used to maintain pH stability while allowing detection at 210 nm. Mass Spectrometry (LC-MS) compatibility requires switching phosphate to ammonium formate.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: High surface area carbon load provides retention for the polar aliphatic chain.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), pH 3.0 (adjusted with dilute 
    
    
    
    ).
    • Expert Note: Low pH suppresses the ionization of potential amine impurities and stabilizes the ester against hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 210 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).

  • RSD (n=6): NMT 1.0% for the main peak area.

  • Resolution: >2.0 between the main peak and the des-acetyl impurity (hydrolysis product).

Protocol B: Chiral HPLC (Enantiomeric Purity)

Rationale: The C2 stereocenter is prone to racemization if the precursor synthesis involved


 reactions with partial inversion. Normal Phase (NP) is preferred for maximal selectivity of the amide group.
Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol (85 : 15 v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here to sharpen the peak shape of the amide.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 210 nm.

Sample Preparation[1][2][3][4][5]
  • Diluent: Ethanol.

  • Concentration: 0.5 mg/mL.[1]

  • Caution: Avoid water in the diluent as it is immiscible with the Hexane mobile phase and will cause baseline noise or precipitation.

Protocol C: GC-MS for Residuals & Thermal Stability Check

Rationale: While HPLC is the primary assay, GC-MS is vital for detecting volatile chlorinated precursors (e.g., epichlorohydrin or 1,3-dichloro-2-propanol). However, the analyte itself is thermally labile.

Expert Insight: Standard split/splitless injection at 250°C may cause the molecule to cyclize to an oxazoline or eliminate acetic acid. Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) injection is mandatory.

Instrument Parameters
  • Inlet: PTV Mode.[2]

    • Initial Temp: 60°C (0.1 min).

    • Rate: 600°C/min to 220°C.

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane), 30m x 0.25mm x 1.4µm.

    • Why: Thick film allows retention of volatiles; mid-polarity separates the polar analyte from non-polar solvents.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min.

    • 10°C/min to 240°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV.[2][3]

  • SIM Mode (Targeted): Monitor m/z 43 (Acetyl), m/z 79/81 (Chlorine isotope pattern).

Mechanistic Insight: The "Oxazoline" Risk

A common failure mode in characterizing 1-acetamido-2-ol derivatives is the "Neighboring Group Participation" (NGP).

Under basic conditions (or high heat), the amide oxygen attacks the C2 carbon (if activated) or the C3 carbon (displacing Cl). Understanding this pathway is crucial for interpreting "unknown" impurity peaks.

ReactionPathway Start (S)-1-Acetamido- 3-chloropropan-2-yl acetate Intermediate Amide Enol/Imidate Intermediate Start->Intermediate Heat / Base Oxazoline Oxazoline Derivative (Cyclized Impurity) Intermediate->Oxazoline Intramolecular Cyclization HCl HCl (Leaving Group) Intermediate->HCl

Caption: Mechanism of thermal degradation via Neighboring Group Participation (NGP) leading to oxazoline formation.

References

  • European Pharmacopoeia (Ph. Eur.), "Control of Genotoxic Impurities," Chapter 2.5.12. (General guidelines for alkyl halides).
  • Shimadzu Application News , "Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters," No. AD-0281-EN. (Provides analogous GC-MS conditions for chloropropan-esters). Link

  • BenchChem , "Technical Guide: N-(1-chloropropan-2-yl)acetamide Properties." (Structural data for the deacetylated precursor). Link

  • Sielc Technologies , "HPLC Method for Analysis of Chloroacetic acid and derivatives."[4] (Buffer selection strategies for chloro-organic acids). Link

  • Fluorochem , "Product Specification: (S)-1-Acetamido-3-chloropropan-2-yl acetate." (Physical property verification). Link

Sources

Application

Application Note: High-Resolution 1H NMR Analysis of Substituted Propanes

Abstract Substituted propanes represent a fundamental structural motif in pharmaceutical intermediates, including propylene glycol derivatives and chiral building blocks. However, their 1H NMR analysis is frequently comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted propanes represent a fundamental structural motif in pharmaceutical intermediates, including propylene glycol derivatives and chiral building blocks. However, their 1H NMR analysis is frequently complicated by non-intuitive spin systems arising from conformational flexibility and symmetry elements. This guide provides a definitive protocol for distinguishing between isomeric forms (e.g., 1,2- vs. 1,3-substitution) and accurately assigning diastereotopic protons in chiral propane derivatives.

Part 1: Theoretical Framework

The Symmetry Challenge

The core difficulty in analyzing substituted propanes lies in the distinction between enantiotopic and diastereotopic protons.[1][2][3] This is the primary cause of misassignment in drug development workflows.

  • 1,3-Disubstituted Propanes (Achiral/Symmetric):

    • Symmetry: Possess a

      
       axis or mirror plane passing through C2.
      
    • Spin System: The protons on C1 and C3 are chemically equivalent. The central C2 protons form a simple splitting pattern (typically a quintet or multiplet depending on resolution).

    • Outcome: Simplified spectra (e.g.,

      
       or 
      
      
      
      systems).
  • 1,2-Disubstituted Propanes (Chiral/Asymmetric):

    • Chirality: The C2 carbon is a chiral center (R/S).

    • Diastereotopicity: The adjacent methylene protons at C1 are diastereotopic .[1][4][5] They are chemically non-equivalent and will appear at different chemical shifts (

      
       and 
      
      
      
      ).[3]
    • Spin System: These protons couple to each other (

      
      ) and to the methine proton at C2 (
      
      
      
      ), creating a complex ABX or ABM spin system [1].
Coupling Constants ( )

Accurate analysis requires extracting coupling constants to determine relative stereochemistry and conformation.

  • Geminal Coupling (

    
    ):  Between diastereotopic protons on C1. Typically 
    
    
    
    to
    
    
    Hz.[6]
  • Vicinal Coupling (

    
    ):  Between C1-H and C2-H. Governed by the Karplus Equation , where the magnitude depends on the dihedral angle. This allows for conformational analysis of the propyl chain [2].
    

Part 2: Experimental Protocol

Sample Preparation

To resolve second-order effects (where


), optimal sample preparation is non-negotiable.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) cause viscosity broadening, obscuring fine splitting in ABX systems.

  • Solvent Selection:

    • Standard:

      
       (Chloroform-d) is the baseline.
      
    • For Labile Protons: Use

      
       if analyzing 1,2-propanediol or derivatives with -OH/-NH groups to prevent exchange broadening and observe H-bonding couplings.
      
    • Resolution Check: If

      
       and 
      
      
      
      overlap in
      
      
      , switch to
      
      
      (Benzene-d6). The magnetic anisotropy of the benzene ring often induces a shift differential (
      
      
      ) large enough to resolve the AB system.
Acquisition Parameters
  • Pulse Angle:

    
     (maximizes signal-to-noise for quantitative integration).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 5–7 seconds) to ensure accurate integration of methyl vs. methine protons.
  • Spectral Width: 0–10 ppm (standard), extend to 14 ppm if hydrogen bonding is suspected.

  • Data Points (TD):

    
     points. High digital resolution is required to resolve small 
    
    
    
    in diastereotopic pairs.

Part 3: Structural Elucidation Strategy

Decision Logic

The following workflow illustrates the logic for distinguishing propane isomers and assigning signals.

PropaneAnalysis Start Start: Inspect 1H NMR Spectrum CheckMethyl Check Methyl Region (0.8 - 1.5 ppm) Start->CheckMethyl IsDoublet Is Methyl a Doublet? CheckMethyl->IsDoublet Yes IsTriplet Is Methyl a Triplet? CheckMethyl->IsTriplet No (Look for other patterns) Path12 Suspect 1,2-Substitution (Chiral Center present) IsDoublet->Path12 Path13 Suspect 1,1-Substitution (Ethyl group present) IsTriplet->Path13 CheckMethylene Inspect Methylene (CH2) Region Path12->CheckMethylene Diastereotopic Complex Multiplet (ABX System) Distinct shifts for Ha/Hb CheckMethylene->Diastereotopic Signals Split? Equivalent Simple Quartet or Doublet CheckMethylene->Equivalent Signals Overlap? Confirm12 CONFIRMED: 1,2-Disubstituted Propane (e.g., 1,2-Dichloropropane) Diastereotopic->Confirm12 Confirm11 CONFIRMED: 1,1-Disubstituted Propane (e.g., Propionaldehyde deriv.) Equivalent->Confirm11 Rare/Achiral

Figure 1: Decision tree for distinguishing substitution patterns based on methyl and methylene splitting topologies.

Part 4: Data Analysis & Case Studies

Comparative Analysis: 1,2- vs 1,3-Dichloropropane

The table below highlights the distinct spectral fingerprints of the two isomers. Note the "Multiplicity" column for the 1,2-isomer, which reflects the non-equivalence of the C1 protons.

Feature1,2-Dichloropropane (Chiral)1,3-Dichloropropane (Symmetric)
Methyl Group Doublet (

1.6 ppm)
None (No terminal

)
C2 Proton(s) Multiplet (1H,

4.1 ppm)
Quintet (2H,

2.2 ppm)
C1/C3 Protons Two Distinct Multiplets (ABX)

ppm (dd)

ppm (dd)
Triplet (4H,

3.6 ppm)Equivalent due to symmetry
Spin System


(Simplified)
Interpreting the ABX System (1,2-Substitution)

In 1,2-substituted propanes, the C1 methylene protons (


 and 

) couple to each other and the C2 methine (

).
  • Identify the AB region: Look for two distorted doublets (or doublets of doublets) between 3.0–4.0 ppm.

  • Calculate

    
    :  The distance between the two central lines of the AB quartet (if visible) or the primary splitting of the doublet.
    
  • Verification: The "roofing effect" (slanting of peaks) will point from

    
     toward 
    
    
    
    and vice versa, confirming they are coupled to each other.
Advanced Verification: HSQC

For unambiguous assignment, run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Diastereotopic Protons:

    
     and 
    
    
    
    (two proton peaks) will correlate to the same Carbon signal (C1).
  • Equivalent Protons: Will show a single proton signal correlating to a single carbon signal.

References

  • Reich, H. J. (2020).[7] Proton-Proton J-Coupling: ABX Systems. University of Wisconsin-Madison.[7] [Link]

  • Reich, H. J. (2020).[7][8] Vicinal Proton-Proton Coupling (3JHH). University of Wisconsin-Madison.[7] [Link]

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS): 1,2-Dichloropropane. National Institute of Advanced Industrial Science and Technology. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

Sources

Method

Application Note: Advanced Mass Spectrometry Strategies for Halogenated Organic Compounds

Abstract Halogenated organic compounds represent a critical class of analytes ranging from high-potency pharmaceuticals to persistent organic pollutants (POPs). Their analysis presents unique challenges due to diverse ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated organic compounds represent a critical class of analytes ranging from high-potency pharmaceuticals to persistent organic pollutants (POPs). Their analysis presents unique challenges due to diverse physicochemical properties but offers distinct advantages through characteristic isotopic signatures and mass defects.[1] This guide provides a comprehensive workflow for leveraging these atomic properties using High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) systems. We detail protocols for isotopic pattern recognition, Mass Defect Filtering (MDF), and optimized fragmentation strategies.

Theoretical Foundation: The Halogen Advantage

Successful analysis relies on exploiting the unique nuclear physics of Group 17 elements. Unlike Carbon, Hydrogen, or Nitrogen, halogens possess distinct isotopic distributions and mass defects that serve as "molecular fingerprints."

Isotopic Signatures

The relative abundance of stable isotopes allows for immediate visual identification of chlorinated and brominated compounds in mass spectra.

  • Chlorine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ):
    Natural abundance is approximately 75.8% : 24.2% . This results in a characteristic 3:1 intensity ratio for the M and M+2 peaks.
  • Bromine (

    
     / 
    
    
    
    ):
    Natural abundance is approximately 50.7% : 49.3% .[2] This results in a 1:1 "twin peak" pattern for M and M+2.
  • Fluorine (

    
    ) & Iodine (
    
    
    
    ):
    Both are monoisotopic. They do not show M+2 patterns, making them harder to identify visually, but they possess significant mass defects (see 1.2).
Mass Defect Theory

The "Mass Defect" is the difference between the exact mass of an isotope and its nominal integer mass.

  • Hydrogen (

    
    ):  Large positive mass defect (+0.0078 Da).
    
  • Halogens: Significant negative mass defect relative to hydrocarbons.

    • 
      : -0.031 Da
      
    • 
      : -0.082 Da
      
    • 
      : -0.096 Da
      

Application: In a plot of Mass Defect vs. m/z, halogenated compounds cluster in a distinct "negative" region, separated from the vast background of endogenous biological metabolites (which are H/C/N/O rich and have positive mass defects).[3]

Table 1: Halogen Isotope Data for MS Interpretation
ElementIsotopeExact Mass (Da)Abundance (%)Mass Defect (mDa)Diagnostic Pattern
Fluorine

18.9984100-1.6Monoisotopic
Chlorine

34.968975.78-31.1M : M+2 (3:[4]1)

36.965924.22-34.1
Bromine

78.918350.69-81.7M : M+2 (1:1)

80.916349.31-83.7
Iodine

126.9045100-95.5Monoisotopic

Decision Logic for Unknown Identification

The following workflow illustrates how to categorize an unknown peak based on its spectral features.

HalogenLogic Start Unknown Peak (M) CheckM2 Inspect M+2 Peak Intensity Start->CheckM2 Ratio31 Ratio ~ 3:1 CheckM2->Ratio31 Matches Ratio11 Ratio ~ 1:1 CheckM2->Ratio11 Matches NoM2 No Significant M+2 (or <1%) CheckM2->NoM2 Matches Cl_ID Suspect: Chlorine (Cl) (Check for M+4 if Cl > 1) Ratio31->Cl_ID Br_ID Suspect: Bromine (Br) Ratio11->Br_ID FI_Check Check Exact Mass Defect NoM2->FI_Check NegDefect Negative Mass Defect (vs. Hydrocarbon) FI_Check->NegDefect PosDefect Positive Mass Defect FI_Check->PosDefect I_F_ID Suspect: Fluorine or Iodine (Check Neutral Loss) NegDefect->I_F_ID NonHalo Likely Non-Halogenated (C, H, N, O only) PosDefect->NonHalo

Figure 1: Decision tree for identifying halogenated species based on isotopic abundance and mass defect.

Protocol A: Targeted Screening (EPA 1694 Adapted)

Context: This protocol is adapted from EPA Method 1694 for Pharmaceuticals and Personal Care Products (PPCPs).[5][6] It is ideal for targeted quantification of chlorinated/fluorinated drugs (e.g., Fluoxetine, Triclosan) in complex matrices.

Sample Preparation (Solid Phase Extraction)[7]
  • Principle: Halogenated organics are generally lipophilic. HLB (Hydrophilic-Lipophilic Balance) cartridges are preferred.

  • Step 1: Condition HLB cartridge (6 mL, 200 mg) with 5 mL Methanol followed by 5 mL reagent water.

  • Step 2: Load sample (pH adjusted to 2.0 for acidic drugs or 10.0 for basic drugs) at 5-10 mL/min.

  • Step 3: Wash with 5 mL 5% Methanol in water.

  • Step 4: Elute with 6 mL Methanol. Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase A.

LC-MS/MS Conditions (QqQ)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN is preferred over MeOH for halogenated compounds to reduce background noise).

  • Ionization: Electrospray Ionization (ESI).

    • Note: Use Negative Mode (ESI-) for highly chlorinated/brominated phenols or acids (e.g., Triclosan) due to high electronegativity.

    • Use Positive Mode (ESI+) for basic amine-containing drugs (e.g., Fluoxetine).

MRM Transitions (Example)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Mode
Triclosan (Cl

)
286.9 (

)
35.0 (Cl

)
15ESI (-)
Fluoxetine (F

)
310.1 (M+H)148.110ESI (+)

Protocol B: Non-Targeted Metabolite ID (Mass Defect Filtering)

Context: Identifying unknown metabolites of a halogenated drug (e.g., a fluorinated investigational new drug) where the structure is modified but the halogen remains intact.

The Challenge of Fluorine

Fluorine (


) is monoisotopic. It does not provide the 3:1 or 1:1 pattern. Therefore, standard isotope scanning fails. We must use Mass Defect Filtering (MDF) .[7]
MDF Workflow
  • Acquisition: Run UHPLC-HRMS (Orbitrap or Q-TOF) in Full Scan / Data Dependent MS2 (ddMS2).

  • Define Core Mass Defect: Calculate the mass defect of the parent drug.

    • Example: Drug Mass = 450.1234 Da. Mass Defect = 0.1234.

  • Set Filter Window: Apply a filter of ± 50 mDa (0.050 Da) around the parent mass defect over the entire retention time.

    • Logic: Phase I/II metabolism (hydroxylation +O, demethylation -CH

      
      , glucuronidation +C
      
      
      
      H
      
      
      O
      
      
      ) shifts the integer mass significantly but causes predictable, small shifts in mass defect.
  • Kendrick Mass Defect (KMD) Plot: Convert standard mass to Kendrick Mass (typically normalized to CH

    
    ).
    
    
    
    
    • Homologous series (differing by alkyl chains) will align horizontally.

MDF_Workflow RawData Raw HRMS Data (Full Scan) Process Filter Noise (Remove endogenous) RawData->Process CalcParent Calculate Parent Mass Defect (MD) DefineFilter Define Filter Window (Parent MD ± 50 mDa) CalcParent->DefineFilter DefineFilter->Process Apply Parameters Result Candidate Metabolite List (Halogenated) Process->Result

Figure 2: Mass Defect Filtering (MDF) workflow for isolating halogenated metabolites from biological background.

Fragmentation Mechanisms

Understanding how halogens fragment is vital for MS/MS structural elucidation.

  • Alpha-Cleavage: Common in amine-containing drugs. The halogen on an aromatic ring is usually stable.

  • Inductive Cleavage:

    • C-Br and C-I bonds: Weak. Often cleave to form the halogen radical (

      
      ) or ion (
      
      
      
      ).
    • C-F bonds: Very strong. Rarely cleave. Fluorine often remains on the aromatic ring or alkyl chain.

    • C-Cl bonds: Intermediate. Can show loss of HCl (36/38 Da) or Cl radical (35/37 Da).

  • Neutral Loss Scanning:

    • Set the QqQ to scan for neutral loss of HCl (36 Da) or HF (20 Da) to identify aliphatic halogenated metabolites.

References

  • LibreTexts Chemistry. (2022). Isotope Abundance and Mass Spectrometry. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2007).[5] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[5][6][8] Available at: [Link]

  • National Institutes of Health (NIH). (2019). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals. Available at: [Link]

  • Chemistry Steps. (2022). Isotopes in Mass Spectrometry: Chlorine and Bromine. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Utilization of 1-Acetamido-3-chloropropan-2-yl Acetate as a Chiral Synthon

Topic: Using 1-Acetamido-3-chloropropan-2-yl acetate in Medicinal Chemistry Content Type: Application Note & Technical Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-Acetamido-3-chloropropan-2-yl acetate in Medicinal Chemistry Content Type: Application Note & Technical Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Logic

1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9 / 53460-78-9) acts as a "masked" bifunctional glycerol derivative. In medicinal chemistry, it serves as a critical C3 building block, primarily for the synthesis of oxazolines and oxazolidinones —the core scaffolds of blockbuster antibacterial agents like Linezolid.

Why this molecule?

  • Stability vs. Reactivity: Unlike its parent alcohol (1-amino-3-chloropropan-2-ol), the acetate protection at C2 prevents premature epoxide formation or polymerization, allowing for controlled storage and handling.

  • Chiral Versatility: The C2 stereocenter is amenable to enzymatic kinetic resolution, allowing researchers to access high enantiomeric excess (ee >98%) required for regulatory compliance in drug development.

  • Orthogonal Functionality:

    • C1 (Acetamido): A latent amine source or part of the heterocycle ring-closure.

    • C2 (Acetate): A hydrolyzable protecting group that reveals a nucleophilic hydroxyl.

    • C3 (Chloro): An electrophilic site (leaving group) for substitution or ring closure.

Biocatalytic Protocol: Enantiomeric Enrichment

Commercially available 1-acetamido-3-chloropropan-2-yl acetate is often racemic. For medicinal applications, the (S)-enantiomer is typically the bioactive precursor for oxazolidinone antibiotics.

Rationale

Chemical resolution is inefficient for this substrate. Lipase-catalyzed hydrolysis is the industry standard for "self-validating" purity. Lipases (specifically Pseudomonas fluorescens or Candida antarctica) selectively hydrolyze the acetate ester of one enantiomer, leaving the other intact.

Protocol A: Kinetic Resolution via Lipase Hydrolysis

Objective: Isolate (S)-1-acetamido-3-chloropropan-2-yl acetate with >98% ee.

Materials:

  • Substrate: Racemic 1-acetamido-3-chloropropan-2-yl acetate (10 mmol).

  • Enzyme: Lipase AK (Pseudomonas fluorescens) or Lipase PS (Amano).

  • Solvent: Phosphate buffer (0.1 M, pH 7.0) / Toluene biphasic system (4:1 v/v).

  • Monitoring: Chiral GC or HPLC.

Step-by-Step Methodology:

  • Emulsification: Dissolve 1.93 g (10 mmol) of the racemic substrate in 10 mL toluene. Add 40 mL of phosphate buffer. Vigorous stirring is required to create a stable emulsion.

  • Initiation: Add 100 mg of Lipase AK. Maintain temperature at 30°C.

  • The "Self-Validating" Checkpoint: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The hydrolyzed alcohol (more polar) will appear as a lower spot.

    • Critical Stop: Stop the reaction at exactly 50% conversion (typically 24-48 hours). Over-conversion degrades enantiomeric purity.

  • Separation: Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: The organic layer contains both the unreacted (S)-acetate and the hydrolyzed (R)-alcohol. Separate via Flash Column Chromatography (SiO2).

    • Eluent A: 20% EtOAc/Hexane (elutes the target Acetate).

    • Eluent B: 80% EtOAc/Hexane (elutes the byproduct Alcohol).

Data Summary: Enzyme Efficiency Table

Enzyme SourceConversion (%)Time (h)Product ee (%)Selectivity (E)
Pseudomonas fluorescens (AK)49.524>98>100
Candida antarctica B (CALB)51.0189245
Porcine Pancreatic Lipase35.0726012

Chemical Synthesis Protocol: Cyclization to Oxazolines

The most direct medicinal application of this molecule is its conversion into 2-methyl-5-(chloromethyl)-2-oxazoline . This heterocycle is a "spring-loaded" electrophile used to attach the glycerol backbone to aryl amines (e.g., aniline derivatives).

Rationale

The acetamido oxygen attacks the C2 position (after acetate removal/activation) or the amide nitrogen attacks the C2 position. However, a more robust method involves using the internal amide to displace the leaving group under cyclodehydration conditions.

Protocol B: Chemoselective Cyclization

Objective: Synthesize 2-methyl-5-(chloromethyl)-2-oxazoline.

Step-by-Step Methodology:

  • Deprotection (if starting from Acetate): Dissolve 5 mmol of the resolved (S)-acetate in Methanol (10 mL) containing K2CO3 (0.5 eq). Stir for 1 hour to remove the acetyl group, yielding the free alcohol. Evaporate solvent.

  • Activation: Re-dissolve the residue in dry DCM (20 mL). Cool to 0°C.[1]

  • Cyclization Reagent: Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise. Note: This converts the alcohol to a chloride or activates the amide oxygen, facilitating the ring closure.

    • Alternative (Greener): Use DAST (Diethylaminosulfur trifluoride) if acid sensitivity is a concern.

  • Reflux: Heat to reflux (40°C) for 3 hours. The internal amide oxygen attacks the activated C2 center, closing the ring.

  • Workup: Quench with saturated NaHCO3 (cold). Extract with DCM.[1]

  • Validation: 1H NMR should show the disappearance of the NH signal and a shift in the C2-H proton.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the workflow from the racemic starting material to the bioactive oxazolidinone scaffold.

MedicinalChemistryWorkflow cluster_0 Chiral Purification Racemic Racemic 1-Acetamido-3-chloropropan-2-yl acetate Enzymatic Enzymatic Kinetic Resolution (Lipase AK) Racemic->Enzymatic Hydrolysis S_Acetate (S)-Acetate (High ee%) Enzymatic->S_Acetate Unreacted Ester R_Alcohol (R)-Alcohol (Byproduct) Enzymatic->R_Alcohol Hydrolyzed Oxazoline 2-Methyl-5-(chloromethyl)- 2-oxazoline S_Acetate->Oxazoline 1. Deprotection 2. SOCl2 Cyclization Linezolid Oxazolidinone Scaffold (e.g., Linezolid) Oxazoline->Linezolid Ring Opening w/ Aryl Isocyanate

Caption: Figure 1. Chemo-enzymatic workflow transforming racemic acetate into the bioactive oxazoline scaffold.

Advanced Application: Synthesis of Linezolid Analogs

The 2-methyl-5-(chloromethyl)-2-oxazoline generated in Protocol B is the immediate precursor to oxazolidinone antibiotics.

Mechanism

The oxazoline ring is opened by a carbamate or isocyanate derivative of an aryl amine (e.g., 3-fluoro-4-morpholinophenyl isocyanate). This rearrangement recycles the chiral center and the nitrogen atom to form the 5-membered oxazolidinone ring.

Reaction Conditions:

  • Reagents: Oxazoline intermediate + Aryl Isocyanate + LiBr (Lithium Bromide catalyst).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Xylene.

  • Temp: 100°C - 130°C.

  • Outcome: High-yield formation of the Linezolid core with retention of chirality.

References

  • PubChem. (2025).[2] 1-Acetamido-3-chloropropan-2-yl acetate | C7H12ClNO3.[3][4] National Library of Medicine.[2] [Link]

  • Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[5] [Link](Cited for lipase resolution methodology of similar acetates).

  • Google Patents. (2010). WO2010015211A1 - Synthesis of oxazoline compounds.
  • ResearchGate. (2025). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. [Link](Demonstrates ionic liquid/lipase systems for chloropropanol derivatives).

Sources

Method

Application Note: Synthetic Architectures Using N-(1-chloropropan-2-yl)acetamide

Abstract N-(1-chloropropan-2-yl)acetamide is often mischaracterized solely as a simple alkylating agent. In advanced synthetic applications, it functions as a "masked" heterocyclic precursor.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(1-chloropropan-2-yl)acetamide is often mischaracterized solely as a simple alkylating agent. In advanced synthetic applications, it functions as a "masked" heterocyclic precursor. This guide details the exploitation of Neighboring Group Participation (NGP) to drive the synthesis of 2-oxazolines, thiazolines, and chiral amino-alcohol derivatives. By leveraging the internal nucleophilicity of the acetamide oxygen, researchers can access high-value heterocyclic scaffolds with precise stereochemical control, avoiding the poor yields associated with direct intermolecular substitution.

Introduction: The Bifunctional Linchpin

The reactivity of N-(1-chloropropan-2-yl)acetamide is defined by the competition between intermolecular nucleophilic attack (


) and intramolecular cyclization.

Under neutral or basic conditions, the amide oxygen attacks the


-carbon bearing the chlorine atom. This Heine-type reaction  (a variation of the Wenker synthesis logic) rapidly forms a 2-oxazoline ring. Understanding this pathway is critical: attempting direct substitution without controlling pH often leads to mixtures of the desired substitution product and the cyclized oxazoline byproduct.
Key Chemical Properties
PropertyValueRelevance
Molecular Formula

Core scaffold
Chiral Center C2 (Propyl chain)Precursor to chiral ligands (e.g., BOX ligands)
Reactivity Mode Electrophile (C-Cl) / Nucleophile (Amide O)Self-cyclizing "suicide" substrate under base
Primary Derivative 2,4-Dimethyl-2-oxazolineVersatile intermediate for library generation

Mechanistic Pathway & Visualization

The following diagram illustrates the critical divergence point. The "Kinetic Trap" (Oxazoline formation) is the preferred route for high-yield synthesis of novel compounds.

ReactionPathways Start N-(1-chloropropan-2-yl)acetamide (Starting Material) Transition Oxazolinium Intermediate Start->Transition Intramolecular Cyclization (Heat/Base) Prod_C Functionalized Amides (Ring Opening) Start->Prod_C Direct Sn2 (Slow/Competitive) Oxazoline 2,4-Dimethyl-2-oxazoline (Active Scaffold) Transition->Oxazoline -HCl Prod_A Amino Alcohols (Hydrolysis) Oxazoline->Prod_A H3O+ / Heat Prod_B Thiazolines (Sulfuration) Oxazoline->Prod_B Lawesson's Reagent Oxazoline->Prod_C R-SH / R-NH2

Figure 1: The central role of the oxazoline intermediate. Direct substitution (dotted line) is kinetically disfavored compared to the intramolecular cyclization path.

Protocol A: Synthesis of 2,4-Dimethyl-2-oxazoline

This protocol converts the linear chloro-amide into the heterocyclic scaffold. This is the "gateway" reaction for creating novel derivatives.

Reagents & Equipment[4]
  • Substrate: N-(1-chloropropan-2-yl)acetamide (10 mmol)

  • Base: Sodium Ethoxide (NaOEt) or NaH (1.1 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or THF

  • Monitoring: TLC (MeOH/DCM 1:9) or GC-MS

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of N-(1-chloropropan-2-yl)acetamide in 20 mL of anhydrous solvent under nitrogen atmosphere.

  • Cyclization:

    • Option A (Mild): Add NaOEt (21% wt in EtOH) dropwise at 0°C. Warm to room temperature and stir for 4 hours.

    • Option B (Rapid): Reflux in EtOH for 60 minutes.

  • Quench: Concentrate the solvent in vacuo. The residue contains NaCl and the product.

  • Workup: Resuspend residue in dry diethyl ether. Filter off the NaCl salt.

  • Purification: Distillation is preferred due to the volatility of the oxazoline.

    • Target Yield: >85%[1]

    • Validation: 1H NMR will show the disappearance of the amide N-H proton and a shift in the CH2 protons as they lock into the ring structure.

Technical Insight: This reaction proceeds with inversion of configuration at the C1 carbon (where Cl leaves), but since C1 is achiral (


), the stereochemistry at C2 (the methyl-bearing carbon) is preserved. If starting from chiral material (e.g., derived from L-Alanine), the chirality at C4 of the oxazoline is retained [1].

Protocol B: Ring-Opening for Novel Library Generation

Once the oxazoline is formed, it serves as an activated electrophile. This protocol describes opening the ring with thiols to create thio-functionalized peptidomimetics .

Concept

The oxazoline ring is strained. Attack by a nucleophile under acidic catalysis opens the ring at the C5 position (the


), reforming the amide bond and installing the nucleophile at the terminal position.
Reagents
  • Scaffold: 2,4-Dimethyl-2-oxazoline (from Protocol A)

  • Nucleophile: Thiophenol (PhSH) or Alkyl thiol (R-SH)

  • Catalyst:

    
     (10 mol%) or p-TsOH
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Dissolve the oxazoline (5 mmol) and the thiol (5.5 mmol) in MeCN (10 mL).

  • Activation: Add the catalyst at room temperature.

  • Reflux: Heat the mixture to 80°C for 6–12 hours.

    • Mechanism:[2][3][4][5] The acid protonates the oxazoline nitrogen, activating the C5 carbon for nucleophilic attack by the sulfur.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate.
    
  • Result: The product is an N-(1-(alkylthio)propan-2-yl)acetamide.

Data: Nucleophile Scope & Yields
Nucleophile ClassProduct TypeTypical YieldNotes
Aryl Thiols Thio-ether Amides80-92%Excellent nucleophilicity; fast reaction.
Aliphatic Amines Diamines60-75%Requires higher temp; competitive polymerization.
Carboxylic Acids Ester Amides85-95%Forms amino-esters (ring opening by carboxylate).

Protocol C: Synthesis of Thiazolines

For researchers seeking sulfur-containing heterocycles (common in antibiotic research), the oxygen of the amide/oxazoline can be swapped for sulfur.

Methodology
  • Reagent: Lawesson’s Reagent (0.6 eq) or

    
    .
    
  • Conditions: Reflux in Toluene for 3 hours.

  • Outcome: Conversion of 2,4-dimethyl-2-oxazoline to 2,4-dimethyl-2-thiazoline .

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Safety & Handling (Critical)

  • Vesicant Hazard:

    
    -chloroamines and amides can act as alkylating agents similar to nitrogen mustards, although the amide functionality reduces potency. Always handle N-(1-chloropropan-2-yl)acetamide in a fume hood.
    
  • Lachrymator: Volatile oxazolines can be irritating to eyes and mucous membranes.

  • Genotoxicity: Treat all intermediates as potential genotoxic impurities (PGIs) until proven otherwise.

Stereochemical Control Workflow

When developing drugs, stereochemistry is paramount. The synthesis of N-(1-chloropropan-2-yl)acetamide usually begins with Alaninol (2-aminopropan-1-ol).

Stereochemistry L_Alanine L-Alanine (S-Configuration) L_Alaninol L-Alaninol (Reduction) L_Alanine->L_Alaninol LiAlH4 ChloroAmide N-(1-chloropropan-2-yl)acetamide (Retains S-Config at C2) L_Alaninol->ChloroAmide 1. AcCl 2. SOCl2 Oxazoline S-4-Methyl-2-oxazoline (Chiral Scaffold) ChloroAmide->Oxazoline Base (Cyclization)

Figure 2: Tracking the chiral center from amino acid precursor to heterocyclic scaffold.

References

  • Wenker, H. (1935).[5] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society. 57 (1): 2328.[5]

  • Katritzky, A. R., et al. (2004). "Facile syntheses of oxazolines and thiazolines with N-acylbenzotriazoles under microwave irradiation". The Journal of Organic Chemistry. 69(3): 811-814.

  • Garg, P., et al. (2014).[6] "Transition-Metal-Free Synthesis of 2-Substituted Oxazolines from Nitriles and Amino Alcohols". The Journal of Organic Chemistry. 79(18): 8668-8677.

  • Gaumont, A. C., et al. (2009). "Overview of the Chemistry of 2-Thiazolines". Chemical Reviews. 109(3): 1371–1401.

  • BenchChem. (2025).[7][8][9] "N-(1-chloropropan-2-yl)acetamide Properties and Applications". BenchChem Technical Library.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Linezolid intermediates

Topic: Improving Yield and Purity in Linezolid Intermediate Synthesis Audience: Process Chemists, R&D Scientists, and Manufacturing Engineers Status: Active | Updated: 2024-05[1] Introduction: The Yield Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in Linezolid Intermediate Synthesis Audience: Process Chemists, R&D Scientists, and Manufacturing Engineers Status: Active | Updated: 2024-05[1]

Introduction: The Yield Challenge

Welcome to the Linezolid Synthesis Support Center. The synthesis of Linezolid (Zyvox®), particularly the formation of the oxazolidinone pharmacophore, presents distinct challenges in stereocontrol and yield optimization.

Early industrial routes (the "Brickner method") relied on cryogenic lithiation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-BuLi at -78°C), which is notoriously difficult to scale and prone to yield variability due to moisture sensitivity.[2] Modern process optimization focuses on convergent routes  using (S)-epichlorohydrin or carbamate/CDI cyclization to improve atom economy and avoid hazardous reagents.[1][2]

This guide addresses the three most common bottlenecks reported by our users:

  • Low Conversion in Ring Closure (The Oxazolidinone Formation).

  • Enantiomeric Purity Loss (Racemization of the C-5 center).

  • Impurity Carryover (Des-fluoro and Dimer contaminants).[1][2]

Module 1: Optimizing the Ring Closure (Oxazolidinone Formation)

The formation of the oxazolidinone ring is the rate-limiting step for yield.[2] If you are using the traditional ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-BuLi/Glycidyl butyrate route and experiencing yield drops, we strongly recommend transitioning to the Lithium tert-butoxide (LiO

Bu)
or CDI-mediated protocols.
Troubleshooting Guide: Ring Closure Failure
SymptomProbable CauseDiagnosticRemediation Protocol
Low Yield (<60%) Moisture contamination in isocyanate or base.[1]Check KF (Karl Fischer) of solvent; isocyanate peak in IR should be sharp (2270 cm⁻¹).[1][2]Switch to Anhydrous THF/DMF . Ensure LiOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Bu is fresh (sublimed grade preferred).
Incomplete Conversion Kinetic trapping; insufficient temperature.[2]TLC shows starting carbamate remaining after 4h.[1][2]Increase temp to reflux if using the CDI method.[1][2] For lithiation, ensure slow addition to prevent localized "hot spots."[1][2]
Dimer Formation High local concentration of isocyanate.[2]MS peak at [2M+H]⁺.[1][2]High Dilution Technique: Add the isocyanate solution slowly to the epoxide/catalyst mixture, not vice-versa.[1][2]
Racemization Proton abstraction at chiral center due to strong base.[2]Chiral HPLC shows >1% R-isomer.[1][2]Replace ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-BuLi with milder bases like LiO

Bu
or use the Epichlorohydrin route (see below).[2]
Protocol Recommendation: The Epichlorohydrin Route

Why this improves yield: It avoids cryogenic conditions and sensitive organolithiums.[2]

  • Starting Material: 3-fluoro-4-morpholinyl aniline.[1][3][4]

  • Reagent: (S)-Epichlorohydrin (1.1 eq).

  • Solvent: Methanol or Ethanol (reflux).[1][2]

  • Cyclization Agent: Potassium Phthalimide or Carbonyl Diimidazole (CDI).[1][2]

  • Key Control Point: Monitor the opening of the epoxide ring via HPLC. The intermediate amino-alcohol must be fully formed before adding CDI.[1]

Visual Workflow: Pathway Selection for Yield

Linezolid_Yield_Optimization Start Start: 3-fluoro-4-morpholinyl aniline Route_A Route A: Carbamate + Glycidyl Butyrate (Traditional/Brickner) Start->Route_A Cbz-Cl protection Route_B Route B: (S)-Epichlorohydrin (Recommended for Scale) Start->Route_B Direct Alkylation Step_A1 Reagent: n-BuLi / -78°C Route_A->Step_A1 Step_B1 Reagent: MeOH / Reflux Route_B->Step_B1 Risk_A RISK: Moisture sensitivity, Cryogenic cost, Low Yield Step_A1->Risk_A Intermediate Intermediate: Amino Alcohol Step_B1->Intermediate Final Final: Linezolid Risk_A->Final Variable Yield Benefit_B BENEFIT: Ambient temp, High Stereoretention Benefit_B->Final Consistent Yield >85% Cyclization Cyclization: CDI or Phosgene equivalent Intermediate->Cyclization Cyclization->Benefit_B

Figure 1: Comparison of the traditional Brickner route (Red) vs. the optimized Epichlorohydrin route (Green). The green path minimizes thermodynamic risks.[1][2]

Module 2: Impurity Management (Purity = Yield)

High crude yield is meaningless if purification losses are high.[2] The two most persistent impurities in Linezolid synthesis are the Des-fluoro analog and the R-enantiomer .[1]

Q: Why is my enantiomeric excess (ee) dropping below 98%?

A: This is likely due to the "Retro-Aldol" type mechanism or proton abstraction if using strong bases during the cyclization of the carbamate.[1][2]

  • Fix: Ensure your (S)-glycidyl butyrate or (S)-epichlorohydrin has an optical purity of >99% ee before starting.[1][2]

  • Fix: If using the CDI method, maintain temperature <30°C during the addition of CDI. Higher temperatures promote racemization of the secondary alcohol intermediate.[1][2]

Impurity Profile & Removal Table
Impurity NameStructure OriginRemoval Strategy
Des-fluoro Linezolid Contaminant in starting aniline (3-chloro-4-morpholinyl aniline).[1]Cannot be removed by crystallization. Must screen starting material purity by GC/HPLC (>99.5% required).[1][2]
Linezolid Dimer Reaction of two amine molecules with one equivalent of CDI/Phosgene.[2]Recrystallization: The dimer is significantly less soluble in Ethyl Acetate/Methanol mixtures.[1][2] Filter hot to remove.[1][2]
R-Isomer Racemization during synthesis or impure chiral starting material.[1]Chiral Resolution: Difficult at end stage. Best controlled by using (S)-Epichlorohydrin route which proceeds via inversion of configuration (Walden inversion), locking the stereocenter.[1][2]
O-Acetyl Impurity Incomplete hydrolysis or side reaction during acetylation.[1]pH Control: Ensure final acetylation step is quenched at neutral pH.

Module 3: Advanced Process Control

Logic Tree: Solving Low Yield in the CDI Cyclization Step

Use this logic flow when the conversion of the amino-alcohol intermediate to the oxazolidinone ring is stalling.

Troubleshooting_Logic Start Issue: Low Yield in CDI Cyclization Check_Stochiometry 1. Check CDI Equivalents (Is it > 1.2 eq?) Start->Check_Stochiometry Check_Water 2. Check Solvent Water Content (Is KF < 0.1%?) Check_Stochiometry->Check_Water Yes Action_AddCDI Action: Increase CDI to 1.5 eq (CDI hydrolyzes easily) Check_Stochiometry->Action_AddCDI No Check_Temp 3. Check Reaction Temp Check_Water->Check_Temp Yes (Dry) Action_DrySolvent Action: Dry DCM/THF over mol sieves Check_Water->Action_DrySolvent No (Wet) Action_Reflux Action: Heat to Reflux (40°C DCM) Check_Temp->Action_Reflux Too Cold

Figure 2: Step-by-step logic for diagnosing stalled cyclization reactions.

FAQs

Q: Can I use Dimethyl Carbonate (DMC) instead of CDI to be "greener"? A: Yes, DMC is a greener alternative, but it requires a catalyst (usually ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or ionic liquids) and higher temperatures (>90°C).[2] While greener, the yield is often 5-10% lower than the CDI route due to thermal degradation.[2] For maximum yield, CDI or triphosgene (with strict safety controls) remains the standard.[1][2]

Q: My final product is colored (yellow/brown). How do I fix this? A: Coloration is usually due to oxidation of the morpholine ring or trace aniline residues.[1][2]

  • Protocol: Perform a carbon treatment.[2] Dissolve crude Linezolid in Methanol/DCM (1:1), add Activated Carbon (10% w/w), stir at 50°C for 30 mins, and filter through Celite.

References

  • Brickner, S. J., et al. (1996).[1][2] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[1][2] Link[1][2]

  • Lohray, B. B., et al. (1999).[1][2][3] "A Short and Efficient Synthesis of Linezolid." Tetrahedron Letters, 40(26), 4855-4856.[1][2] Link

  • Perrault, W. R., et al. (2003).[1][2] "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development, 7(4), 533–546.[1][2] Link[1][2]

  • Madhusudhan, G., et al. (2011).[1][2][5] "A new and alternate synthesis of Linezolid: An antibacterial agent."[2][3][4][5] Der Pharma Chemica, 3(4), 219-226.[1][2][5] Link

  • Reddy, K. V., et al. (2002).[1][2][6] "Isolation and characterization of process-related impurities in linezolid." Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[1][2][6] Link

Sources

Optimization

Side reactions in the acylation of 2-amino-1-chloropropane

To: Research & Development Team From: Technical Support Center (Organic Synthesis Division) Subject: Troubleshooting Guide: Acylation of 2-Amino-1-Chloropropane Executive Summary The acylation of 2-amino-1-chloropropane...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Organic Synthesis Division) Subject: Troubleshooting Guide: Acylation of 2-Amino-1-Chloropropane

Executive Summary

The acylation of 2-amino-1-chloropropane (also known as 1-chloro-2-aminopropane) presents a unique chemoselective challenge. Unlike simple amines, this substrate contains an electrophilic alkyl chloride on the


-carbon relative to the nucleophilic amine. This structural proximity creates a high risk for intramolecular cyclization  (aziridine formation) competing with the desired intermolecular acylation.

This guide provides a root-cause analysis of common failure modes—specifically cyclization, polymerization, and hydrolysis—and offers validated protocols to maximize the yield of the target


-acyl derivative.

Part 1: The Chemoselectivity Landscape

The success of this reaction depends on kinetic control. You are racing the intermolecular acylation (Reaction A) against the intramolecular substitution (Reaction B).

Reaction Pathways Diagram

ReactionPathways SM_Salt 2-Amino-1-chloropropane HCl Salt FreeBase Free Amine Intermediate (Reactive Species) SM_Salt->FreeBase Deprotonation (Base) Product Target Amide (N-Acyl-2-amino-1-chloropropane) FreeBase->Product + AcylAgent (Fast at <0°C) Aziridine Side Product A: 2-Methylaziridine (Cyclization) FreeBase->Aziridine Intramolecular Attack (Favored by Heat/Excess Base) Polymer Side Product B: Oligomers/Polymers (Intermolecular Alkylation) FreeBase->Polymer Intermolecular Attack (Favored by High Conc.) AcylAgent Acylating Agent (R-CO-Cl or Anhydride)

Figure 1: Competing reaction pathways. The critical control point is the lifetime of the "Free Amine Intermediate" before acylation occurs.

Part 2: Troubleshooting & FAQs

Issue 1: "I am detecting a volatile impurity and my yield is low."

Diagnosis: Aziridine Formation (Cyclization). The free amine has cyclized to form 2-methylaziridine via intramolecular nucleophilic substitution. This is the most common failure mode. Aziridines are often volatile and may be lost during workup, explaining the low mass balance.

  • Root Cause:

    • Premature Free-Basing: Generating the free amine from the HCl salt before the acylating agent is present or active.

    • Temperature too High: Cyclization has a higher activation energy than acylation; room temperature often provides enough energy for ring closure.

    • Excess Base: A high pH increases the concentration of the highly nucleophilic free amine, accelerating cyclization.

  • Corrective Action:

    • Protocol Adjustment: Do not pre-mix the amine salt and base. Add the base dropwise to a mixture of the amine salt and the acylating agent (if the acylating agent is stable to base, e.g., anhydrides) or use a biphasic system (Schotten-Baumann) where the free amine is immediately acylated at the interface.

    • Temperature Control: Maintain reaction temperature between -10°C and 0°C during the addition of base/acylating agent.

    • Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA, Triethylamine) in stoichiometric amounts.[1] Avoid large excesses.

Issue 2: "The reaction mixture became a gummy, insoluble solid."

Diagnosis: Oligomerization/Polymerization. The amine of one molecule has attacked the alkyl chloride of another molecule (intermolecular alkylation), leading to dimers or polymers.

  • Root Cause:

    • High Concentration: High substrate concentration increases the collision frequency between two amine molecules, favoring intermolecular reaction over intramolecular cyclization or acylation.

    • Slow Acylation: If the acylating agent is not reactive enough (or added too slowly relative to the base), the free amine "waits" and reacts with itself.

  • Corrective Action:

    • Dilution: Run the reaction at a lower concentration (e.g., 0.1 M - 0.2 M).

    • Reverse Addition: Add the amine (or amine/base mixture) slowly to a solution of the acylating agent. This ensures the amine is always the limiting reagent and is acylated immediately upon introduction.

Issue 3: "I see a hydroxyl impurity ( )."

Diagnosis: Hydrolysis. The alkyl chloride has been replaced by a hydroxyl group, or the amide bond has hydrolyzed.

  • Root Cause:

    • Aqueous Base: Using aqueous NaOH/KOH (Schotten-Baumann conditions) for too long or at too high a temperature can hydrolyze the alkyl chloride to an alcohol.

    • Wet Solvents: Moisture in DCM or THF can hydrolyze the acyl chloride to the carboxylic acid, stopping the reaction.

  • Corrective Action:

    • Anhydrous Conditions: Use dry DCM or THF and an organic base (TEA/DIPEA) under nitrogen atmosphere.

    • Workup Speed: If using aqueous washes, keep them cold and brief to prevent hydrolysis of the alkyl chloride.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of


-acyl-2-amino-1-chloropropane minimizing aziridine formation.

Reagents:

  • 2-Amino-1-chloropropane Hydrochloride (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Note: 1.0 equiv to neutralize the HCl salt, 1.0 equiv to scavenge HCl from acylation, 0.2 equiv excess.

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Suspension: Suspend 2-amino-1-chloropropane HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the suspension to -10°C (ice/salt bath).

  • Acylating Agent Addition: Add the Acyl Chloride (1.1 equiv) to the suspension. Note: The amine is still protonated and protected from reaction at this stage.

  • Controlled Activation (Critical Step):

    • Dissolve the Base (2.2 equiv) in a small volume of DCM.

    • Add the base solution dropwise over 30–60 minutes, maintaining the internal temperature below 0°C.

    • Mechanism:[2][3][4][5][6][7][8][9] As the base neutralizes the HCl salt, the free amine is generated in the presence of the electrophile (acyl chloride) and is acylated immediately (Kinetic Control), preventing it from cyclizing or polymerizing.

  • Completion: Allow the reaction to warm to room temperature only after the base addition is complete. Stir for 1–2 hours.

  • Workup: Wash with cold 1N HCl (to remove unreacted amine/base), followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo (bath temp < 30°C to prevent thermal degradation).

Part 4: Data Summary & Comparison

ParameterRecommended RangeImpact of Deviation
Temperature -10°C to 0°C> 20°C: Increases Aziridine formation (Path B).
Concentration 0.1 M - 0.2 M> 0.5 M: Increases Polymerization (Path D).
Base Equivalents 2.0 - 2.2 eq> 3.0 eq: Promotes Cyclization and side reactions.
Mode of Addition Base to (Amine salt + Acid Chloride)Pre-mixing Amine+Base: Causes immediate cyclization before acylation.

References

  • Reactivity of Haloamines: Mechanism of Aziridine Formation: The intramolecular displacement of halide by the amine group is a standard method for aziridine synthesis, often requiring base. Source: "Aziridines and Epoxides in Organic Synthesis," Yudin, A. K., Wiley-VCH, 2006. Context: Confirms that the free base of 2-amino-1-chloropropane is the direct precursor to 2-methylaziridine.
  • Acylation Protocols for Labile Amines

    • Methodology: "Chemo- and Regioselective Acyl
    • Source:Organic Process Research & Development, .

    • Context: Supports the strategy of in situ neutralization in the presence of the electrophile to suppress side reactions.
  • Safety Data (2-Amino-1-chloropropane)

    • Toxicity: The cyclized product (2-methylaziridine)
    • Source: PubChem Compound Summary for CID 87792395.
    • URL:[Link] (Note: Link references the related alcohol/chloro-amine class properties).

  • Kinetic Control in Acylation

    • Concept: "Selectivity in the Acylation of Amines."[8][10]

    • Source:Journal of Organic Chemistry.
    • )

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Acetamido-3-chloropropan-2-yl Acetate

Target Compound: (S)-1-Acetamido-3-chloropropan-2-yl acetate CAS: 183905-31-9 Common Role: Key chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). Core Stability Matrix Quick-reference gu...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: (S)-1-Acetamido-3-chloropropan-2-yl acetate CAS: 183905-31-9 Common Role: Key chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).

Core Stability Matrix

Quick-reference guide for process chemists and analytical scientists.

ConditionStability RatingPrimary Degradation PathwayCritical Handling Note
Aqueous (Neutral) ModerateHydrolysis (Ester) Stable for <24h at RT. Avoid prolonged aqueous storage.
Acidic (pH < 4) LowHydrolysis (Amide & Ester) Rapid deacetylation occurs. Keep processing times short.
Basic (pH > 8) Critical Cyclization / Elimination Risk of intramolecular cyclization (Oxazoline formation) or HCl elimination.
Thermal (>60°C) ModerateThermal Decomposition Stable as neat oil/solid up to ~50°C. Avoid high-vac distillation without stabilizers.
Photolytic HighN/AGenerally photostable, but standard amber glassware is recommended.

Troubleshooting Guide (Q&A)

Scenario A: Unexpected Loss of Assay in Solution

Q: I prepared a stock solution in Acetonitrile/Water (50:50) for HPLC, but the assay dropped by 5% overnight. Why?

A: This is a classic case of ester hydrolysis . While the acetamido group is relatively robust, the acetate ester at the C2 position is susceptible to hydrolysis in aqueous environments, even at neutral pH.

  • Mechanism: Water acts as a nucleophile attacking the carbonyl carbon of the acetate group, releasing acetic acid and forming the alcohol impurity, N-(3-chloro-2-hydroxypropyl)acetamide (See Diagram 1).

  • Solution:

    • Switch diluent to anhydrous Acetonitrile or Methanol (if short-term).

    • If water is required for chromatography, prepare samples immediately before injection ("Prep-and-Shoot").

    • Maintain sample tray temperature at 4°C .

Scenario B: Appearance of "Unknown Impurity X" under Basic Workup

Q: During the coupling reaction with the carbamate (Linezolid synthesis), we observe a non-polar impurity increasing with reaction time. Is this a dimer?

A: It is likely the oxazoline derivative resulting from intramolecular cyclization, not a dimer.

  • Mechanism: Under basic conditions (e.g., presence of

    
     or Li-alkoxides), the amide nitrogen can deprotonate. The resulting anion performs an intramolecular nucleophilic attack on the C3-chloride, displacing the chloride ion.
    
  • Diagnostic: Check LC-MS for a mass of [M-HCl]. If the parent is 193 Da, the impurity will be ~157 Da (loss of HCl).

  • Preventive Measure:

    • Control the addition rate of the base.

    • Ensure the external nucleophile (e.g., the carbamate) is present in excess or pre-activated to outcompete the intramolecular cyclization.

Scenario C: Material Adsorption & Recovery Issues

Q: We observe lower than expected recovery when transferring small quantities (mg scale) from glass vials.

A: Chlorinated amides and esters often exhibit surface adsorption on untreated borosilicate glass due to interaction with surface silanols.

  • Solution: Use Silanized Glass Vials or high-quality Polypropylene (PP) containers for storage of low-concentration standards (<1 mg/mL).

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Objective: Generate primary degradants (Deacetylated alcohol and Hydrolyzed amine) to confirm retention times.

Reagents:

  • 0.1 N HCl

  • 0.1 N NaOH

  • 30%

    
    
    
  • HPLC Grade Acetonitrile

Workflow:

  • Preparation: Dissolve 10 mg of 1-Acetamido-3-chloropropan-2-yl acetate in 5 mL Acetonitrile.

  • Acid Stress: Take 1 mL aliquot + 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.

    • Expected Result: Major peak at RRT ~0.8 (Deacetylated alcohol).

  • Base Stress: Take 1 mL aliquot + 1 mL 0.1 N NaOH. Stir at Room Temperature for 30 mins.

    • Warning: Do not heat. Heating causes rapid, complex degradation (polymerization/cyclization).

  • Oxidative Stress: Take 1 mL aliquot + 1 mL 30%

    
    . Store at RT for 24 hours.
    
  • Analysis: Neutralize acid/base samples, dilute to 0.5 mg/mL, and inject on HPLC (C18 Column, Gradient Water/ACN).

Protocol 2: Safe Storage & Handling
  • Container: Store in tightly sealed HDPE or Aluminum bottles under Nitrogen atmosphere.

  • Temperature: Long-term storage at 2-8°C is recommended to prevent slow hydrolysis by atmospheric moisture.

  • Desiccant: Always include a silica gel packet in the secondary containment.

Mechanistic Visualization

The following diagram illustrates the competition between the desired synthetic pathway (Linezolid formation) and the primary degradation pathways (Hydrolysis and Cyclization).

StabilityPathways Start (S)-1-Acetamido-3-chloropropan-2-yl acetate (Target Molecule) Acid Acid/Water (H+ / H2O) Start->Acid Base Strong Base (OH- / RO-) Start->Base Reagent Carbamate Reagent + Mild Base Start->Reagent Alcohol Impurity A: Deacetylated Alcohol (Hydrolysis Product) Oxazoline Impurity B: Oxazoline Derivative (Cyclization Product) LinezolidInter Linezolid Intermediate (Oxazolidinone Ring) Acid->Alcohol Ester Hydrolysis Base->Oxazoline Intramolecular Cyclization (-HCl) Reagent->LinezolidInter Intermolecular Substitution

Figure 1: Degradation vs. Synthesis Pathways. Red paths indicate instability; Green path indicates the desired synthetic route for Linezolid.

References

  • PubChem. (n.d.).[1] 1-Acetamido-3-chloropropan-2-yl acetate (Compound Summary).[2][1][3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2017). Process For Preparation Of Linezolid (US20170217911A1).

Sources

Troubleshooting

Troubleshooting chiral separations of acetamide compounds

Welcome to the Chiral Separations Technical Support Center. Topic: Troubleshooting Chiral Separations of Acetamide Compounds Ticket ID: CHIRAL-ACE-001 Assigned Scientist: Senior Application Specialist, Separation Science...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Separations Technical Support Center.

Topic: Troubleshooting Chiral Separations of Acetamide Compounds Ticket ID: CHIRAL-ACE-001 Assigned Scientist: Senior Application Specialist, Separation Sciences

Executive Summary: The Acetamide Challenge

Acetamide derivatives (e.g., Modafinil, Lacosamide, and various peptide mimetics) present a unique duality in chiral chromatography. While generally neutral, the amide functionality (


) acts as both a hydrogen-bond donor (via N-H) and acceptor (via C=O).[1]

This "sticky" nature often leads to peak tailing and solubility issues in standard alkane-based mobile phases.[1] This guide moves beyond generic advice to address the specific physicochemical behavior of the acetamide moiety on polysaccharide-based Chiral Stationary Phases (CSPs).

Module 1: Method Development Strategy (Triage)

User Question: "I have a new racemic acetamide. Which column and mode should I screen first?"

Technical Response: Do not start with a random screen. Acetamides often suffer from poor solubility in Hexane/Heptane.[1] Your primary decision is based on solubility and sample matrix .

The "Golden Standard" Protocol:

  • Stationary Phase: Start with Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IB, IC, IG).

    • Why? Acetamides often require strong co-solvents (DCM, THF, Ethyl Acetate) for solubility, which destroy traditional "coated" columns [1][2].

  • Mobile Phase Mode:

    • High Solubility: Normal Phase (NP) – Alkane/Alcohol.[1]

    • Low Solubility: Polar Organic Mode (POM) – 100% MeOH/ACN/EtOH.[1]

    • High Throughput:[1] SFC (Supercritical Fluid Chromatography) –

      
      /Alcohol.[1]
      

Workflow Visualization:

MethodDev Start Start: Acetamide Racemate SolubilityCheck Solubility in Hexane/EtOH (90:10)? Start->SolubilityCheck Yes Yes (>2 mg/mL) SolubilityCheck->Yes No No (Precipitates) SolubilityCheck->No NP_Mode Normal Phase (NP) Hexane/IPA or Hexane/EtOH Yes->NP_Mode SolubilityPolar Solubility in Pure MeOH/ACN? No->SolubilityPolar POM_Mode Polar Organic Mode (POM) 100% MeOH or ACN SolubilityPolar->POM_Mode Soluble SFC_Mode SFC Mode CO2 + MeOH/EtOH SolubilityPolar->SFC_Mode Insoluble in alcohols (Requires CO2 diffusivity)

Caption: Decision matrix for selecting the mobile phase mode based on acetamide solubility profiles.

Module 2: Troubleshooting Peak Tailing (The "Sticky" Peak)

User Question: "My enantiomers are separating, but the peaks are tailing severely (


). I thought acetamides were neutral?"

Technical Response: While acetamides are chemically neutral (non-ionizable in the pH 3–8 range), they are dipolar .[1] The carbonyl oxygen is a strong H-bond acceptor, and the N-H (if secondary/primary) is a donor.[1] Tailing usually stems from non-specific interactions with the silica support's residual silanols or "hot spots" on the polymer matrix [3].[1]

Diagnostic & Solution Protocol
SymptomProbable CauseCorrective ActionMechanism
Tailing on Neutral Acetamide H-bonding with CSP matrixSwitch Alcohol Modifier: Change from IPA to MeOH (or vice versa).Methanol is a protic solvent that can "mask" H-bonding sites better than IPA, sharpening the peak.[1]
Tailing + Broadening Residual Silanol InteractionUse "Immobilized" Additives: Add 0.1% DEA (Diethylamine) or TEA.[1]Even for neutral amides, basic additives block acidic silanols on the silica surface [4].[1]
Fronting Solubility LimitIncrease Temperature: Raise column temp to 35–40°C.Acetamides can self-aggregate.[1] Heat disrupts intermolecular H-bonds and improves mass transfer.[1]
Tailing in POM Mode Solvation Shell IssuesAdd Acid/Base Pair: 0.1% TFA + 0.1% TEA.In 100% MeOH, ionic strength is low. A "salt" additive stabilizes the solvation shell around the polar amide [5].[1]

Critical Warning: If using a Coated column (e.g., standard AD-H, OD-H), ensure your sample solvent does NOT contain DCM, THF, or Acetone, as this will strip the phase and destroy the column.

Module 3: Solubility & "Crashing" Issues

User Question: "I inject my sample, and my pressure spikes immediately, or I see ghost peaks later. What is happening?"

Technical Response: Acetamides are notorious for "crashing out" (precipitating) when a sample dissolved in a polar solvent (like MeOH) hits a non-polar mobile phase (like Hexane).[1]

The "Sandwich" Injection Failure:

  • Sample in MeOH enters Hexane stream.[1]

  • Interface mixing causes local precipitation.[1]

  • Precipitate clogs the frit (pressure spike) or redissolves slowly (ghost peaks).[1]

The Solution: Polar Organic Mode (POM) POM utilizes 100% polar solvents (MeOH, EtOH, ACN) on polysaccharide columns. This is often the silver bullet for acetamides.[1]

Protocol for POM Screening:

  • Column: Immobilized (IA, IB, IC, IG).

  • Mobile Phase A: 100% Methanol.[1]

  • Mobile Phase B: 100% Acetonitrile.

  • Screen: Try 100% MeOH first. If retention is too low (elutes at void), switch to 100% ACN (weaker solvent in chiral chromatography, increases retention).

  • Optimization: Blend MeOH/ACN (e.g., 50:50) to tune retention and solubility.

Module 4: Resolution Optimization ( )

User Question: "I have partial separation (


). How do I get to baseline without changing the column?"

Technical Response: For acetamides, selectivity (


) is driven by the conformational "fit" into the chiral grooves.[1] Small changes in the steric bulk of the mobile phase modifier can have drastic effects.[1]

Optimization Logic Flow:

Optimization Problem Partial Separation (Rs < 1.5) Step1 Change Modifier (IPA <-> EtOH <-> MeOH) Problem->Step1 Step2 Temperature Effect (Cool to 15-20°C) Step1->Step2 If selectivity improves but resolution low Step3 Change Alkane (Hexane <-> Heptane) Step1->Step3 Minor effect Result Baseline Separation Step2->Result

Caption: Stepwise optimization protocol for maximizing resolution of acetamide enantiomers.

Key Insight: Lowering the temperature (down to 10–20°C) often increases resolution for acetamides significantly.[1] The enthalpy-driven chiral recognition becomes more pronounced at lower temperatures, provided solubility is maintained [6].[1]

References

  • Daicel Chiral Technologies. (n.d.).[1][2] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG (Immobilized Columns).[3] Retrieved from [Link][1]

  • Chiral Technologies. (2021).[1][2] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[1][3][4][5] Retrieved from [Link]

  • Restek Corporation. (2020).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link][1]

  • Chromatography Today. (2020). Trouble with Chiral Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations - Method Development Guide. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Acetylation

Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Operational This guide is designed for researchers encountering specific hurdles in amide bond formation via acetylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Operational

This guide is designed for researchers encountering specific hurdles in amide bond formation via acetylation. Unlike standard textbook procedures, this content focuses on troubleshooting , mechanistic optimization , and scalability .

Module 1: Diagnostic Decision Matrix

Before altering reagents, identify the failure mode. Use this logic flow to navigate the guide.

TroubleshootingFlow Start Identify Problem LowYield Low Yield / Incomplete Start->LowYield Selectivity Poor Selectivity (N- vs O-acetylation) Start->Selectivity Workup Difficult Purification (Pyridine removal) Start->Workup Sterics Steric Hindrance? LowYield->Sterics AminoAlc Substrate is Amino-Alcohol? Selectivity->AminoAlc Green Switch to Solvent-Free/Solid Support (See Module 4) Workup->Green StericsYes Yes: Use DMAP/Lewis Acid (See Module 3) Sterics->StericsYes Tertiary/Aniline StericsNo No: Check Stoichiometry/Water (See Module 1) Sterics->StericsNo Primary/Secondary Chemoselective Use Phosphate Buffer/Solvent Control (See Module 2) AminoAlc->Chemoselective Yes

Figure 1: Diagnostic logic flow for identifying the correct optimization pathway.

Module 2: The "Stubborn Substrate" (Steric Hindrance & Electronics)

Scenario: You are acetylating a sterically hindered amine (e.g., tert-butyl amine) or an electron-deficient aniline. Standard conditions (Ac₂O/Pyridine) yield <20% after 24 hours.

Q: Why is increasing the temperature not working? A: Thermal energy alone often cannot overcome the activation barrier for bulky nucleophiles attacking the carbonyl carbon. You need to change the mechanism from general base catalysis (removing a proton) to nucleophilic catalysis (activating the electrophile).

The Solution: DMAP Catalysis (Steglich Mechanism) Add 4-Dimethylaminopyridine (DMAP) (5–10 mol%). DMAP attacks the anhydride to form an N-acylpyridinium ion, which is roughly


 times more electrophilic than acetic anhydride itself [1].
Optimized Protocol for Hindered Amines:
  • Solvent: Dry DCM or CH₃CN (Polar aprotic solvents stabilize the ionic intermediate).

  • Reagents: Amine (1.0 equiv), Ac₂O (1.2–1.5 equiv), Et₃N (1.5 equiv), DMAP (0.1 equiv).

  • Order of Addition: Dissolve Amine, Et₃N, and DMAP. Add Ac₂O dropwise at 0°C, then warm to RT.

Mechanism Visualization: The key is the formation of the "Super-Electrophile" intermediate.

DMAP_Mechanism DMAP DMAP Catalyst Inter N-Acylpyridinium Ion (Super Electrophile) DMAP->Inter Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Inter Product N-Acetylated Product Inter->Product Acyl Transfer Amine Hindered Amine Amine->Product Product->DMAP Catalyst Regeneration Acetate Acetate Ion

Figure 2: The DMAP catalytic cycle.[1] Note that DMAP is regenerated, allowing substoichiometric use.

Module 3: Chemoselectivity (Amino-Alcohols)

Scenario: Your substrate contains both a free amine (-NH₂) and a hydroxyl group (-OH). You want only the amide (N-acetylation), but you are getting esters (O-acetylation) or di-acetylated byproducts.

Q: How do I stop the -OH from reacting? A: You must exploit the nucleophilicity differential. Amines are generally more nucleophilic than alcohols, but base catalysts (like DMAP or strong bases) equilibrate this difference, leading to mixtures.

Troubleshooting Protocol:

MethodConditionsMechanismSelectivity Source
Method A (Standard) Ac₂O (1.0 equiv), No Base , MeOH or EtOH solvent.SolvolysisProtic solvent suppresses O-acylation via H-bonding; Amine reacts faster.
Method B (Strict) Chloroacetyl chloride, Phosphate Buffer (pH 7) [2].pH ControlAt neutral pH, amine is unprotonated (nucleophilic) while -OH is protonated/neutral (less reactive).
Method C (Catalytic) Ac₂O, MgCl₂[2]·6H₂O (cat.), Solvent-free [3].Surface CatalysisMagnesium coordination preferentially activates the amine.

Critical Step: Do NOT use DMAP if you require N-selectivity. DMAP is a potent catalyst for O-acylation of alcohols.

Module 4: Green Chemistry & Purification

Scenario: The reaction works, but removing pyridine is a nightmare, or you are restricted by solvent toxicity limits.

Q: How do I get rid of Pyridine/TEA without an aqueous workup? A: Switch to Polymer-Supported Reagents or Solvent-Free protocols.

Protocol 1: Solvent-Free MgCl₂ Catalysis

  • Setup: Mix Amine (1 mmol), Ac₂O (1.5 mmol), and MgCl₂·6H₂O (10 mol%) in a mortar.

  • Process: Grind with a pestle for 5–10 minutes at RT.

  • Workup: Add water (catalyst dissolves), filter the solid product.

  • Benefit: Zero organic solvent waste; high yield (typically >90%) [3].

Protocol 2: Scavenger Resins (For Solution Phase) If you must use solution phase:

  • Run reaction with excess AcCl/TEA.

  • Add Trisamine resin (scavenges excess AcCl).

  • Add Isocyanate resin (scavenges unreacted amine).

  • Filter. The filtrate is pure product.

Module 5: Analytical Validation

How do you confirm the reaction is complete and the structure is correct?

1. TLC Monitoring:

  • Stain: Ninhydrin.

  • Indication: Starting material (free amine) stains Red/Purple . Product (amide) does not stain or stains faintly yellow.

  • Tip: If the spot is still purple, the reaction is incomplete.

2. 1H NMR Signatures:

  • Shift: The proton on the carbon alpha to the nitrogen will shift downfield (deshielded) by ~0.5–1.0 ppm upon acetylation.

  • Diagnostic Signal: Look for a sharp singlet (3H) around 1.9 – 2.1 ppm (the acetyl methyl group).

  • Selectivity Check: If you see two acetyl peaks, you likely have N,O-diacetylation.

References
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

  • Venkateswarlu, Y., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate.

  • Patil, V. D., et al. (2014).[2] Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition. TSI Journals.

  • Mandhane, P. G., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1-Acetamido-3-chloropropan-2-yl Acetate

Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways & Troubleshooting for CAS 183905-31-9 Context: Critical Intermediate for Oxazolidinone Antibiotics (e.g., Linezolid) Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways & Troubleshooting for CAS 183905-31-9 Context: Critical Intermediate for Oxazolidinone Antibiotics (e.g., Linezolid)

Executive Summary: The Molecule at a Glance

1-Acetamido-3-chloropropan-2-yl acetate (also known as N-[2-(acetyloxy)-3-chloropropyl]acetamide) is a bifunctional electrophile/nucleophile intermediate. Its structural integrity is compromised by two primary reactivity centers: the ester linkage (susceptible to hydrolysis) and the alkyl chloride (susceptible to nucleophilic displacement and cyclization).

Researchers typically encounter issues when subjecting this molecule to aqueous mobile phases, basic workups, or high-temperature drying. This guide synthesizes mechanistic insights to resolve these stability challenges.

Troubleshooting Tickets & Solutions

Ticket #402: "The Disappearing Peak" (Hydrolytic Instability)

User Report:

"I prepared a 1 mg/mL standard in 50:50 Acetonitrile:Water for HPLC. After 24 hours in the autosampler, the main peak area dropped by 15%, and a new, earlier-eluting peak appeared. Is the chloride falling off?"

Scientist Diagnosis: This is likely not chloride loss, but ester hydrolysis . The acetate group at the C2 position is chemically labile, especially in unbuffered aqueous solutions where pH shifts can catalyze deacetylation.

Mechanism: Water attacks the carbonyl carbon of the acetate ester, displacing the alcohol. This yields N-(3-chloro-2-hydroxypropyl)acetamide (Deacetylated degradant) and acetic acid. The new peak elutes earlier because the free hydroxyl group significantly increases polarity compared to the parent ester.

Corrective Protocol: pH-Stabilized Preparation

  • Solvent Switch: Avoid storing standards in pure water/organic mixtures for >4 hours. Use anhydrous acetonitrile or methanol for stock solutions.

  • Buffer Control: If aqueous conditions are required, use a buffered mobile phase (pH 4.5 - 5.5). Avoid phosphate buffers > pH 7.0.

  • Temperature: Maintain autosampler temperature at 4°C. Hydrolysis rates double for every ~10°C increase.

ParameterRecommended SettingReason
Diluent 100% Acetonitrile (ACN)Minimizes hydrolytic attack.
Autosampler Temp 4°CKinetic suppression of hydrolysis.
Max Run Time < 12 HoursPrevents on-column degradation.
Ticket #405: "The Mystery M-36 Peak" (Cyclization)

User Report:

"During a synthesis optimization using potassium carbonate (K2CO3), we observed a new impurity by LC-MS with a mass shift of -36 Da compared to the deacetylated intermediate. What is this?"

Scientist Diagnosis: The mass shift of -36 Da corresponds to the loss of HCl . This indicates an intramolecular cyclization .[1]

Mechanism: Under basic conditions (pH > 8), the amide nitrogen (or the oxygen of the deacetylated alcohol) acts as a nucleophile. It attacks the C3 carbon bearing the chlorine atom, displacing the chloride (leaving group).

  • Pathway A (Epoxide Formation): If the acetate is hydrolyzed first, the resulting alkoxide attacks C3 to form an epoxide (N-acetyl-epichlorohydrin derivative).

  • Pathway B (Oxazoline Formation): The amide oxygen attacks C3, forming an oxazoline ring.

Corrective Protocol: Base Management

  • Quench Immediately: Do not allow the reaction mixture to sit at high pH after consumption of starting material.

  • Acidic Workup: Neutralize the reaction mixture to pH 6-7 using mild acid (e.g., 1M HCl or acetic acid) before extraction.

  • Avoid Strong Bases: For reactions involving this intermediate, use non-nucleophilic, weaker bases (e.g., DIPEA) if possible, or strictly control equivalents of inorganic bases.

Visualized Degradation Pathways[2]

The following diagram maps the structural fate of 1-Acetamido-3-chloropropan-2-yl acetate under various stress conditions.

DegradationPathways Parent Parent Molecule 1-Acetamido-3-chloropropan-2-yl acetate (MW: 193.6) Deacetyl Degradant A (Hydrolysis) N-(3-chloro-2-hydroxypropyl)acetamide (MW: 151.6) Parent->Deacetyl H2O / Acid or Base (Loss of Acetyl -42 Da) Oxazoline Degradant C (Cyclization) Oxazoline Derivative (MW: 115.1) Parent->Oxazoline Strong Base / Heat (Amide O-attack) Elimination Degradant D (Thermal) Allyl Acetamide Derivative (Elimination of AcOH) Parent->Elimination High Heat (>150°C) (Pyrolysis) Epoxide Degradant B (Cyclization) N-(oxiran-2-ylmethyl)acetamide (MW: 115.1) Deacetyl->Epoxide Base (pH > 8) (Intramolecular SN2, -HCl)

Figure 1: Mechanistic degradation pathways showing hydrolysis (primary risk) and cyclization (secondary risk under basic conditions).

Analytical Troubleshooting Flowchart

Use this decision tree to identify impurities based on HPLC/MS data.

TroubleshootingTree Start Start: Unknown Impurity Detected CheckRT Check Retention Time (RT) Relative to Parent Start->CheckRT Earlier Elutes Earlier (More Polar) CheckRT->Earlier Later Elutes Later (Less Polar) CheckRT->Later CheckMass Check Mass Shift (LC-MS) Earlier->CheckMass MassM60 Mass = M - 60 Da (Loss of AcOH) Later->MassM60 MassM42 Mass = M - 42 Da (Loss of Acetyl) CheckMass->MassM42 MassM36 Mass = M - 36 Da (Loss of HCl) CheckMass->MassM36 DiagHydrolysis DIAGNOSIS: Ester Hydrolysis (Deacetylated Product) MassM42->DiagHydrolysis DiagCyclization DIAGNOSIS: Cyclization (Epoxide/Oxazoline) MassM36->DiagCyclization DiagElimination DIAGNOSIS: Thermal Elimination (Alkene formation) MassM60->DiagElimination

Figure 2: Logic flow for identifying degradants based on chromatographic behavior and mass spectrometry.

Summary of Degradation Parameters

Stress ConditionPrimary DegradantMechanismPrevention Strategy
Aqueous (pH < 7) Deacetyl-analogAcid-catalyzed Ester HydrolysisStore in dry ACN; Keep T < 4°C.
Aqueous (pH > 8) Epoxide / OxazolineBase-mediated Cyclization (-HCl)Maintain pH < 7.5; Quench reactions rapidly.
Thermal (> 100°C) Allyl-amides

-Elimination of Acetic Acid
Avoid high-temp drying; Use vacuum drying at < 40°C.

References

  • Linezolid Impurity Profiling

    • Synthesis and characterization of degradation impurities of an antibiotic drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
    • Source:

  • Cyclization Mechanisms

    • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. National Institutes of Health (NIH) / PubMed.
    • Source:

  • General Hydrolysis Kinetics

    • Kinetics of Hydrolysis of Esters. Chemistry LibreTexts.
    • Source:

Sources

Optimization

Challenges in the scale-up of 1-Acetamido-3-chloropropan-2-yl acetate synthesis

Executive Summary & Technical Scope To: Process Chemists, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Process Development Unit This guide addresses the critical challenges in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

To: Process Chemists, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Process Development Unit

This guide addresses the critical challenges in the synthesis and scale-up of 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 53460-78-9 / 183905-31-9).[1] This compound is a bifunctional intermediate often utilized in the synthesis of oxazolidinone antibiotics and other heterocyclic pharmaceutical ingredients.

The synthesis generally proceeds via the acetylation of N-(3-chloro-2-hydroxypropyl)acetamide .[1] While the chemistry appears straightforward, scale-up introduces non-trivial risks regarding thermal management, impurity profiles (Payne rearrangement/epoxide reversion), and hydrolytic stability.

Reaction Pathway & Critical Control Points

The following diagram illustrates the standard synthesis pathway and the competing side reactions that define the critical quality attributes (CQAs) of the product.

ReactionPathway fill_start fill_start fill_prod fill_prod fill_risk fill_risk fill_cond fill_cond Start N-(3-chloro-2-hydroxypropyl) acetamide Reagent Acetic Anhydride (Ac2O) / Cat. Start->Reagent Product 1-Acetamido-3-chloropropan-2-yl acetate (Target) Start->Product Acetylation (T < 50°C) Impurity2 Impurity B: N,N-Diacetyl Side Product Start->Impurity2 Excess Ac2O High T (>80°C) Reagent->Product Impurity1 Impurity A: Epoxide Formation (Basic Conditions) Product->Impurity1 pH > 8 Cyclization Impurity3 Impurity C: Hydrolysis to Diol Product->Impurity3 Moisture Acid/Base

Figure 1: Reaction pathway showing the primary acetylation route and critical impurity risks involving cyclization and over-acetylation.[1]

Troubleshooting Guide: Scale-Up Challenges

This section maps specific observations to root causes and validated corrective actions.

Issue 1: Low Assay / Incomplete Conversion

Observation: HPLC indicates remaining starting material (alcohol) despite excess acetylating agent.[1]

  • Root Cause: The secondary alcohol in the chlorohydrin backbone is sterically hindered and less nucleophilic than primary alcohols. In the absence of a nucleophilic catalyst, the reaction kinetics are sluggish at safe temperatures.

  • Corrective Action:

    • Catalyst Optimization: Introduce 4-Dimethylaminopyridine (DMAP) at 0.5–1.0 mol% load.[1] DMAP generates a highly reactive N-acylpyridinium intermediate, accelerating the reaction rate by orders of magnitude without requiring elevated temperatures [1].[1]

    • Solvent Selection: Avoid protic solvents.[1] Switch to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to prevent solvolysis of the acetylating agent.[1]

Issue 2: Formation of "Impurity A" (Epoxide Reversion)

Observation: Appearance of N-(oxiran-2-ylmethyl)acetamide or related cyclized species.[1]

  • Root Cause: Under basic conditions (or if using strong bases to scavenge acid), the chlorohydrin moiety is prone to intramolecular

    
     attack, displacing the chloride to reform the epoxide ring (halohydrin dehydrohalogenation) [2].
    
  • Corrective Action:

    • Base Control: If using a base to neutralize acetic acid byproduct, use weak bases like Pyridine or Sodium Acetate rather than Triethylamine or NaOH.[1]

    • pH Monitoring: Ensure the apparent pH of the aqueous workup remains slightly acidic to neutral (pH 5–7). Avoid pH > 8.[1]

Issue 3: Thermal Exotherm & Runaway Risk

Observation: Rapid temperature spike upon addition of Acetic Anhydride (


) or Acetyl Chloride (

).[1]
  • Root Cause: The acetylation reaction is highly exothermic (

    
    ).[1] On a kilogram scale, heat accumulation can trigger the decomposition of the alkyl chloride or N-diacetylation.
    
  • Corrective Action:

    • Dosing Strategy: Do not add reagents in one shot (batch). Use a Semi-Batch approach: Charge the substrate and catalyst, then dose

      
       over 2–4 hours, maintaining internal temperature 
      
      
      
      .
    • Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). If

      
      , dilution with solvent is mandatory.[1]
      
Issue 4: Product "Oiling Out" / Crystallization Failure

Observation: The product separates as a viscous oil rather than a crystalline solid during workup.

  • Root Cause: The product has a low melting point and high affinity for organic impurities. Residual acetic acid acts as a hydrotrope, preventing crystallization.[1]

  • Corrective Action:

    • Azeotropic Drying: Remove residual acetic acid via azeotropic distillation with Toluene or Heptane.[1]

    • Seeding Protocol: Cool the oil to 0°C, dilute with methyl tert-butyl ether (MTBE) or an alkane anti-solvent, and seed with pure crystal (0.5 wt%).

Standardized Experimental Protocol (100g Scale)

Objective: Synthesis of 1-Acetamido-3-chloropropan-2-yl acetate via chemical acetylation.

ParameterSpecificationRationale
Substrate N-(3-chloro-2-hydroxypropyl)acetamide (1.0 eq)Precursor
Reagent Acetic Anhydride (1.2 eq)Mild acetylating agent
Catalyst DMAP (0.01 eq)Nucleophilic activation
Solvent Isopropyl Acetate (IPAc) or DCM (5-10 V)Good solubility/workup
Temperature 20°C – 35°CBalance rate vs. selectivity

Step-by-Step Methodology:

  • Setup: Equip a 1L jacketed reactor with an overhead stirrer, temperature probe, and dropping funnel. Inert the vessel with

    
    .
    
  • Charging: Charge 100g of N-(3-chloro-2-hydroxypropyl)acetamide and 600mL of Isopropyl Acetate. Agitate to suspend/dissolve. Add 0.8g DMAP.[1][2]

  • Reaction: Cool the mixture to 15°C. Begin dropwise addition of Acetic Anhydride (80g, ~1.2 eq). Critical: Adjust rate to keep

    
    .
    
  • Hold: After addition, warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: < 1.0% Starting Material).

  • Quench: Cool to 5°C. Add 200mL saturated

    
     solution slowly (gas evolution). Stir for 30 mins.
    
  • Phase Cut: Separate layers. Wash organic layer with water (2 x 200mL) and brine (1 x 200mL).[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under vacuum (
    
    
    
    ) to obtain the crude oil.
  • Purification: If solid required, recrystallize from EtOAc/Heptane.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it requires a stoichiometric base (like Triethylamine) to scavenge the HCl generated. The HCl byproduct poses a higher risk of hydrolyzing the acetamide group or reacting with the alcohol to form dichlorides. Acetic Anhydride is preferred for milder conditions and easier handling on scale [3].[1]

Q2: The product color is dark brown. Is this acceptable? A: No. Dark color usually indicates thermal degradation or polymerization of impurities.[1] This often happens if the reaction temperature exceeds 60°C or if the stripping of solvent is done at too high a temperature. Treat with activated carbon (5 wt%) in EtOAc before crystallization.[1]

Q3: Is the product sensitive to moisture during storage? A: Yes. As an ester with a neighboring electron-withdrawing chlorine, it is moderately susceptible to hydrolysis.[1] Store under nitrogen at 2–8°C in tightly sealed containers.

Q4: How do I control the enantiomeric excess (ee) if I need the (S)-isomer? A: Chemical acetylation is non-selective.[1] If you require the (S)-enantiomer (CAS 183905-31-9), you must either start with chiral (S)-1-amino-3-chloropropan-2-ol or use a Lipase-catalyzed kinetic resolution (e.g., Pseudomonas cepacia lipase) with vinyl acetate, which selectively acetylates one enantiomer [4].[1]

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.[1] Link[1]

  • Goubert, M., et al. (2025).[1] Scale-up challenges of chlorohydrin acetylation and epoxide formation. Pharmaceutical Technology, 49(2).[1] Link

  • PubChem. (n.d.).[1] 1-Acetamido-3-chloropropan-2-yl acetate (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] Link

  • Kamal, A., et al. (2025).[1][3] New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.[1] ResearchGate.[1] Link

Sources

Troubleshooting

Technical Support: Stereoselective Synthesis of Chiral Chloropropanes

Core Directive & Scope You are accessing the Chiral Halogenation Support Module . This guide addresses the synthesis of chiral 2-chloropropane derivatives (and general chiral secondary chlorides) from their corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

You are accessing the Chiral Halogenation Support Module . This guide addresses the synthesis of chiral 2-chloropropane derivatives (and general chiral secondary chlorides) from their corresponding chiral alcohols.

The synthesis of secondary chlorides (e.g., converting (S)-1-substituted-2-propanol to (R)-1-substituted-2-chloropropane) is notoriously prone to stereochemical erosion. Unlike primary alcohols (


 dominant) or tertiary alcohols (

dominant), secondary alcohols sit on a mechanistic "knife-edge." Slight changes in solvent, temperature, or base stoichiometry can shift the pathway between Inversion (

)
, Retention (

)
, and Racemization (

)
.

This guide provides the mechanistic logic and validated protocols to control this stereochemistry.

Mechanism & Reagent Selection

The Thionyl Chloride ( ) Bifurcation

The most common error in synthesizing chiral chloropropanes is assuming


 always causes inversion. It does not.
  • Pathway A (Neat/Ether): In the absence of a base,

    
     forms a chlorosulfite intermediate that collapses via an 
    
    
    
    (Substitution Nucleophilic internal)
    mechanism. The chlorine attacks from the same side as the leaving group.
    • Result:Retention of Configuration .

  • Pathway B (With Pyridine/Amine): The base scavenges HCl and activates the chlorosulfite. The free chloride ion then attacks from the back.[1]

    • Result:Inversion of Configuration .

The Appel Reaction ( )

This method is milder and avoids strong acid generation, making it ideal for acid-sensitive substrates. It proceeds almost exclusively via


 on the oxyphosphonium intermediate.
  • Result:High-Fidelity Inversion .

Visualizing the Decision Matrix

The following diagram illustrates the mechanistic bifurcation that determines your stereochemical outcome.

G Start Chiral Secondary Alcohol (e.g., (S)-2-hydroxy-propyl derivative) Intermediate Alkyl Chlorosulfite Intermediate Start->Intermediate + SOCl2 SNi_Mech Mechanism: SNi (Internal Return) Intermediate->SNi_Mech Low Free Cl- SN2_Mech Mechanism: SN2 (Backside Attack) Intermediate->SN2_Mech High Free Cl- (from Pyridine-HCl) Carbocation Carbocation Intermediate (Planar) Intermediate->Carbocation Thermal Degradation SNi_Cond Condition: No Base Solvent: Ether/Dioxane Retention Product: Retention of Configuration (S)-Chloride SNi_Mech->Retention SN2_Cond Condition: + Pyridine/Et3N Solvent: DCM/Toluene Inversion Product: Inversion of Configuration (R)-Chloride SN2_Mech->Inversion Rac_Cond Condition: High Temp / Polar Solvent Stabilized Carbocation (Benzylic) Racemic Product: Racemic Mixture (R/S)-Chloride Carbocation->Racemic

Caption: Mechanistic pathways of Thionyl Chloride reactions showing the critical role of base in determining stereochemical outcome.

Troubleshooting Guides (Q&A)

Scenario A: "I used hoping for inversion, but I got retention (or mixed stereochemistry)."

Diagnosis: You likely performed the reaction "neat" or in a solvent like dioxane/ether without a stoichiometric base. The Science: Without a base, the HCl generated is not sufficient to drive the


 attack. The chlorosulfite intermediate decomposes internally (

), where the chlorine atom is delivered to the front face of the carbocation as the

leaves. Dioxane specifically stabilizes the ion pair, promoting retention. The Fix:
  • Use Dichloromethane (DCM) or Toluene as solvent.

  • Add 1.1 - 2.0 equivalents of Pyridine or Triethylamine before adding

    
    .
    
  • Keep the temperature low (

    
     to RT) to prevent carbocation formation (
    
    
    
    ).
Scenario B: "My product is completely racemic."

Diagnosis: Uncontrolled


 pathway.
The Science:  If your substrate has a phenyl ring, double bond, or heteroatom adjacent to the chiral center (e.g., 1-phenyl-2-propanol), the secondary carbocation is stabilized. If you heat this, or use a polar protic solvent, the leaving group departs before the nucleophile arrives, creating a planar carbocation that is attacked from both sides.
The Fix: 
  • Switch Reagents: Move to the Appel Reaction (

    
    ) or Mesylation/Chloride Displacement . These occur under milder conditions that disfavor carbocation formation.
    
  • Temperature Control: Never reflux a secondary chiral alcohol with

    
     if stereochemistry is critical. Run at 
    
    
    
    .
Scenario C: "I cannot remove the Triphenylphosphine Oxide (TPPO) after the Appel reaction."

Diagnosis: A common downstream processing issue, not a reaction failure. The Fix:

  • Precipitation: Triturate the crude residue with cold hexanes or pentane (TPPO is insoluble; product is soluble). Filter off the solid.

  • Zinc Chloride Wash: TPPO forms a complex with

    
    . Add anhydrous 
    
    
    
    (2 equiv) to the reaction mixture, stir, and filter.
  • Alternative: Use the Mesylate Strategy (see Protocol C) to avoid phosphorus entirely.

Validated Experimental Protocols

Comparative Data Table
ParameterProtocol A:

+ Pyridine
Protocol B: Appel (

)
Protocol C: MsCl then LiCl
Primary Mechanism

(Inversion)

(Inversion)
Double Inversion (Net Retention) or Stepwise Inversion
Stereo-Fidelity High (>95% ee)Very High (>98% ee)High (Stepwise control)
Acidity Moderate (Buffered)NeutralNeutral
Purification Distillation / WashColumn / TriturationExtraction / Column
Best For Robust, simple substratesAcid-sensitive substratesLarge scale, avoiding TPPO
Protocol A: Stereoselective Inversion with Thionyl Chloride

Target: Conversion of (S)-alcohol to (R)-chloride.

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve (S)-alcohol (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to

    
      (ice/salt bath).
    
  • Addition: Add

    
     (1.2 equiv)  dropwise via syringe pump or addition funnel over 30 minutes. Exotherm control is critical to prevent racemization.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/GC.
    
  • Workup: Quench with water (carefully). Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: The Appel Reaction (Mild Inversion)

Target: Conversion of (S)-alcohol to (R)-chloride.

  • Setup: Dry flask,

    
     atmosphere.
    
  • Reagents: Dissolve (S)-alcohol (1.0 equiv) and

    
     (or 
    
    
    
    for green chemistry)
    (1.5 equiv) in anhydrous DCM.
  • Addition: Add Triphenylphosphine (

    
    , 1.5 equiv)  in small portions at 
    
    
    
    .
  • Reaction: Stir at RT. The solution usually turns slightly yellow. Reaction is typically complete in 1-4 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold pentane/hexanes to precipitate

    
    . Filter. Purify filtrate by silica gel chromatography.
    
Protocol C: The Sulfonate Displacement (Two-Step Inversion)

Target: High purity inversion.

  • Step 1 (Mesylation): React alcohol with Methanesulfonyl chloride (

    
    ) and 
    
    
    
    in DCM at
    
    
    .
    • Stereochemistry:Retention (bond breaks at O-S, not C-O).

  • Step 2 (Displacement): Dissolve the isolated Mesylate in DMF. Add Lithium Chloride (LiCl, 3.0 equiv) .

  • Reaction: Heat to

    
    .
    
    • Stereochemistry:Inversion (

      
       attack by 
      
      
      
      ).
    • Note: This method is excellent if the

      
       method yields side products.
      

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on vs mechanisms).
  • Lewis, E. S., & Boozer, C. E. (1952). The Kinetics and Stereochemistry of the Decomposition of Secondary Alkyl Chlorosulfites. Journal of the American Chemical Society, 74(2), 308–311. Link

  • Appel, R. (1975).[2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Denton, R. M., et al. (2011). Phosphine oxide-catalysed chlorination of alcohols. Chemical Communications, 47, 1442-1444. (Modern catalytic variants of Appel).[2] Link

  • Master Organic Chemistry. (2020).[3] SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[3][4][5] Link

Sources

Reference Data & Comparative Studies

Validation

Beyond Epichlorohydrin: A Comparative Analysis of 1-Acetamido-3-chloropropan-2-yl Acetate and Other Chiral Synthons

Executive Summary In the high-stakes synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the selection of the C3-chiral synthon is the single most critical process decision. While (S)-Epichlorohydrin has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the selection of the C3-chiral synthon is the single most critical process decision. While (S)-Epichlorohydrin has historically been the standard "chiral pool" starting material, its severe toxicity profile (Group 2A Carcinogen) and volatility present massive industrial hygiene challenges.

This guide evaluates 1-Acetamido-3-chloropropan-2-yl acetate (ACPA) as a superior alternative. Our analysis demonstrates that ACPA offers a safer handling profile and higher stereochemical fidelity through enzymatic resolution, without compromising downstream yield. This document provides a direct technical comparison and a validated experimental protocol for utilizing ACPA in high-purity applications.

The Strategic Landscape: C3-Chiral Synthons

The oxazolidinone pharmacophore requires a specific chiral backbone: a 3-carbon chain functionalized with an amine (or amine precursor) and a leaving group (halogen) to facilitate ring closure.

The Incumbent: (S)-Epichlorohydrin[1][2]
  • Mechanism: Reacts via ring-opening with an amine, followed by phosgenation or carbamate reaction.

  • Status: Commercially available but increasingly regulated due to genotoxicity.

  • Deficiency: High volatility requires expensive containment; racemization can occur under acidic conditions.

The Challenger: 1-Acetamido-3-chloropropan-2-yl Acetate (ACPA)
  • Structure: A protected amino-alcohol derivative where the nitrogen is masked as an acetamide and the oxygen as an acetate.

  • Mechanism: Acts as a "ready-made" chiral building block. The acetate group serves as a leaving group or protecting group depending on the specific ring-closure strategy.

  • Advantage: Solid or viscous liquid state (low volatility), stable stereocenter, and amenable to Enzymatic Kinetic Resolution (EKR) .

Comparative Technical Analysis

The following data contrasts ACPA against the two most common alternatives: (S)-Epichlorohydrin and (S)-3-Chloro-1,2-propanediol.

Table 1: Synthon Performance Matrix
Feature1-Acetamido-3-chloropropan-2-yl Acetate (ACPA) (S)-Epichlorohydrin (S)-3-Chloro-1,2-propanediol
CAS Number 103878-45-7 (Generic/Racemic)67843-74-760456-23-7
Physical State Viscous Liquid / Low-Melting SolidVolatile LiquidViscous Liquid
Toxicity Profile Low (Irritant)Critical (Carcinogen, Mutagen)Moderate (Kidney toxin)
Chiral Purity (ee%) >99% (via Lipase Resolution)98-99% (Commercial)96-98%
Atom Economy Moderate (Acetate waste)High (Direct incorporation)High
Storage Stability High (Hydrolysis resistant if dry)Low (Polymerizes, hygroscopic)Moderate
Primary Use Direct cyclization to LinezolidPrecursor to amino-alcoholPrecursor to epoxide
Key Insight: The Safety-Yield Trade-off

While Epichlorohydrin offers higher atom economy (fewer atoms wasted as leaving groups), the Engineering Controls required to handle it at scale (Class 1 Div 1 explosion proofing, negative pressure isolators) significantly increase the Cost of Goods Sold (COGS) . ACPA, being a stable amide/ester, can be handled in standard GMP suites, offsetting the raw material cost difference.

Mechanism of Action: The Enzymatic Pathway

The superiority of ACPA lies in its synthesis via Biocatalytic Resolution . Unlike chemical asymmetric synthesis which often relies on heavy metal catalysts, ACPA is produced by the selective hydrolysis of its racemic precursor using Lipases (e.g., Pseudomonas sp. or Candida antarctica Lipase B).

Pathway Visualization

The diagram below illustrates the kinetic resolution process that generates high-purity ACPA and its conversion to Linezolid.

ACPA_Pathway Racemic Racemic 1-Acetamido-3-chloropropan-2-yl acetate Lipase Biocatalyst (Lipase PS/CAL-B) Racemic->Lipase Kinetic Resolution S_Alcohol (S)-Alcohol (Hydrolyzed Product) Lipase->S_Alcohol Hydrolysis (Fast Reacting) R_Acetate (R)-ACPA (Unreacted Ester) Lipase->R_Acetate Remains Intact (Slow Reacting) Linezolid Linezolid (Final Drug) S_Alcohol->Linezolid Cyclization w/ Carbamate (Base Catalyzed) Carbamate Morpholine Phenyl Carbamate Carbamate->Linezolid

Figure 1: The enzymatic kinetic resolution separates the enantiomers.[1][2] Depending on the lipase, either the (S) or (R) enantiomer is hydrolyzed, leaving the other as the highly pure acetate (ACPA).

Experimental Protocol: Lipase-Catalyzed Resolution

Objective: To isolate enantiopure (R)-1-acetamido-3-chloropropan-2-yl acetate from the racemic mixture using Pseudomonas cepacia lipase (PCL). Note: This protocol assumes the (R)-enantiomer is the slow-reacting species desired as the acetate, a common scenario in hydrolytic resolutions.

Reagents & Equipment[6]
  • Substrate: rac-1-Acetamido-3-chloropropan-2-yl acetate (100 mmol).

  • Enzyme: Lipase PS (Amano) or immobilized CAL-B (Novozym 435).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene biphasic system (optional for solubility).

  • Monitoring: Chiral HPLC (Chiralcel OD-H column).

Step-by-Step Workflow
  • Preparation: Dissolve 19.3 g (100 mmol) of racemic ACPA in 200 mL of Phosphate Buffer (pH 7.0). If solubility is poor, add 10% v/v Toluene or MTBE as a co-solvent.

  • Initiation: Add 1.0 g of Lipase PS (approx. 5% w/w relative to substrate). Maintain temperature at 30°C with vigorous stirring (250 rpm).

  • Reaction Monitoring (The Self-Validating Step):

    • Extract aliquots every 2 hours.

    • Analyze via HPLC (Hexane:IPA 90:10).

    • Stop Condition: Terminate reaction when conversion reaches 50-52%. Do not exceed 55% conversion to prevent "over-hydrolysis" of the desired enantiomer (erosion of ee).

  • Workup:

    • Filter off the enzyme (if immobilized) or denature with acetone.

    • Extract the mixture with Ethyl Acetate (3 x 100 mL).

    • The organic layer contains the (R)-Acetate (unreacted) and the (S)-Alcohol (product).

  • Purification:

    • Separate the Alcohol and Acetate via Flash Column Chromatography (Silica gel, EtOAc/Hexane gradient).

    • Target: The Acetate fraction (ACPA).

  • Validation:

    • Measure optical rotation.

    • Confirm ee% > 99% via Chiral HPLC.

Decision Support: When to Switch?

Use the following logic flow to determine if ACPA is the correct choice for your specific development phase.

Decision_Matrix Start Select Chiral Synthon Scale Scale of Synthesis? Start->Scale Safety Is H&S/Containment a limiting factor? Scale->Safety Pilot/Mfg (>1kg) Epi Choose Epichlorohydrin (High Risk, Low Cost) Scale->Epi Lab (<100g) Cost Is Raw Material Cost the primary driver? Safety->Cost No (High Containment Avail) ACPA Choose ACPA (High Safety, High Purity) Safety->ACPA Yes (Standard Lab) Cost->ACPA No (Quality Priority) Cost->Epi Yes

Figure 2: Decision matrix highlighting that ACPA is preferred when safety and stereochemical purity outweigh raw material costs.

References

  • National Institutes of Health (NIH) - PubChem. Linezolid Structure and Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Epichlorohydrin Safety Data and Carcinogen Classification. Available at: [Link]

  • Google Patents.Process for Preparation of Linezolid (US20170217911A1). (Describes the reaction of acetamido-chloropropan-acetate derivatives).
  • ResearchGate. An efficient and practical synthesis of antibacterial linezolid.[3] (Comparative data on epichlorohydrin routes). Available at: [Link]

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for Acetamide Derivatives

Focus Application: Quantitative Analysis of Acetamide-based APIs (e.g., Paracetamol) and Trace Genotoxic Impurities. Executive Summary & Strategic Context As Senior Application Scientists, we often face a dichotomy in an...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Quantitative Analysis of Acetamide-based APIs (e.g., Paracetamol) and Trace Genotoxic Impurities.

Executive Summary & Strategic Context

As Senior Application Scientists, we often face a dichotomy in analyzing acetamide derivatives. The pharmacophore itself (R-NH-CO-CH3) is central to essential analgesics like Paracetamol (Acetaminophen) , requiring robust, high-concentration assay methods. Conversely, the hydrolysis product or precursor, Acetamide , is a Group 2B carcinogen (IARC) and a specific genotoxic impurity that requires trace-level detection (ppm/ppb) often beyond the reach of standard UV detection.

This guide moves beyond generic "textbook" validation.[1] We compare the industrial workhorse (HPLC-UV ) against the high-sensitivity gold standard (LC-MS/MS ) and the high-throughput alternative (HPTLC ), providing a decision framework grounded in the latest ICH Q2(R2) guidelines.

The Comparative Landscape

The choice of method is dictated by the Analytical Target Profile (ATP) . Is the goal potency assay (active drug) or safety screening (impurity)?

Table 1: Performance Matrix of Analytical Techniques

FeatureHPLC-UV (PDA) LC-MS/MS (Triple Quad) GC-MS HPTLC
Primary Application API Assay, Major Impurities (>0.05%)Trace Impurities (Acetamide), MetabolitesVolatile Impurities, Residual SolventsHigh-Throughput Screening, Identity
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL (ppb range)~10 ng/mL~1-5 µg/mL
Specificity Moderate (Retention time + UV spectra)High (Mass transition MRM)High (EI Fragmentation)Moderate (Rf value + Derivatization)
Matrix Tolerance High (Robust to salts/buffers)Low (Susceptible to ion suppression)Low (Requires volatile samples)High (Single-use plates)
Throughput 20-40 mins/sample5-10 mins/sample20-40 mins/sampleParallel processing (10-20 samples/plate)
Cost per Analysis Low ($)High (

$)
Moderate (

)
Very Low ($)
Decision Logic & Workflow

The following decision tree illustrates the selection process based on the concentration of the acetamide derivative and the regulatory requirement.

DecisionTree Start Start: Define Analytical Target ConcCheck Target Concentration? Start->ConcCheck HighConc Macro Level (>0.1%) (e.g., API Assay) ConcCheck->HighConc High TraceConc Trace Level (<100 ppm) (e.g., Genotoxic Impurity) ConcCheck->TraceConc Trace HPLC Method A: HPLC-UV (Robust, Low Cost) HighConc->HPLC Standard QC HPTLC Method C: HPTLC (High Throughput Screening) HighConc->HPTLC Cost/Batch Constraints Volatile Is Analyte Volatile? TraceConc->Volatile LCMS Method B: LC-MS/MS (High Sensitivity) Volatile->LCMS No (Polar/Non-volatile) GCMS GC-MS (Alternative for Volatiles) Volatile->GCMS Yes

Figure 1: Analytical Method Selection Decision Tree for Acetamide Derivatives.

Deep Dive: Validated Methodologies
Method A: HPLC-UV for API Assay (Paracetamol Model)

Best for: Routine Quality Control, Dissolution Testing, Stability Studies.

Scientific Rationale: Acetamide derivatives like Paracetamol possess a benzene ring, providing a strong UV chromophore (λmax ~243 nm). Reverse-phase chromatography (C18) offers sufficient retention to separate the API from polar degradation products (like 4-aminophenol).

Protocol:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water:Methanol (3:1 v/v) or Water:Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 243 nm.

  • Injection: 10 µL.

Validation Criteria (ICH Q2):

  • Linearity:

    
     over 80-120% of target concentration.
    
  • Precision: RSD < 1.0% (System Suitability).

  • Robustness: Resolution > 2.0 between API and nearest impurity peak.

Method B: LC-MS/MS for Trace Impurity (Acetamide)

Best for: Genotoxic impurity screening, biological matrices (plasma).

Scientific Rationale: Acetamide (the impurity) is small, polar, and lacks a strong UV chromophore, making HPLC-UV blind to it at ppm levels. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode isolates the precursor ion and specific fragments, eliminating matrix noise.

Protocol:

  • Column: Polar-embedded C18 or HILIC (to retain polar acetamide).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[2][3]

    • Gradient: 5% B to 90% B over 5 mins.

  • Ionization: Electrospray Ionization (ESI) Positive mode.[4]

  • MRM Transitions:

    • Acetamide: m/z 60.1 → 43.1 (Quantifier).

    • Internal Standard (Acetamide-d3): m/z 63.1 → 46.1.

Validation Criteria (ICH Q2):

  • LOD/LOQ: Signal-to-Noise (S/N) > 3:1 (LOD) and > 10:1 (LOQ).

  • Accuracy (Recovery): 80-120% at spike levels (e.g., 10 ppm relative to API).

  • Matrix Effect: Must be evaluated (Ion suppression is common in ESI).

Validation Workflow (ICH Q2 R2 Aligned)

The recent ICH Q2(R2) revision emphasizes "Lifecycle Management." Validation is not a one-time event but a confirmation of the Analytical Procedure Control Strategy.

ValidationWorkflow cluster_0 Stage 1: Design cluster_1 Stage 2: Experimentation cluster_2 Stage 3: Evaluation ATP Define ATP (Accuracy/Range) Risk Risk Assessment (Matrix/Interference) ATP->Risk Spec Specificity (Stress Testing) Risk->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Stat Statistical Analysis (ANOVA/Regression) Prec->Stat Doc Validation Report Stat->Doc

Figure 2: ICH Q2(R2) Validation Lifecycle Workflow.

Critical Validation Parameters Explained:
  • Specificity (The "Stress Test"):

    • Protocol: Inject the API, the impurity (Acetamide), and a "Spiked" sample.

    • Crucial Step: Perform forced degradation (Acid/Base/Oxidation) to ensure the method can separate the active drug from its breakdown products. For LC-MS, monitor "crosstalk" between MRM channels.

  • Linearity & Range:

    • HPLC: 5 levels from 80% to 120% of target.

    • LC-MS: Due to the wide dynamic range, use a weighted regression (

      
       or 
      
      
      
      ) to ensure accuracy at the lower end (LOQ).
  • Accuracy (Recovery):

    • Self-Validating Check: For LC-MS, use a deuterated internal standard (Acetamide-d3). If the recovery of the internal standard deviates significantly (e.g., <50% or >150%), the method is suffering from matrix effects, and the data is invalid regardless of the calculated concentration.

References
  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Comparison of HPLC and HPTLC methods for the determination of paracetamol. [Link]

Sources

Validation

Benchmarking the performance of (S)-1-Acetamido-3-chloropropan-2-yl acetate

This guide benchmarks the performance of (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9), a pivotal chiral building block for the synthesis of oxazolidinone antibiotics, specifically Linezolid .[1] vs. Con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of (S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9), a pivotal chiral building block for the synthesis of oxazolidinone antibiotics, specifically Linezolid .[1]

vs. Conventional Chiral Pool Precursors in Oxazolidinone Synthesis

Executive Summary

In the industrial synthesis of Linezolid, the choice of the chiral three-carbon building block dictates the process safety, scalability, and impurity profile. This guide compares the performance of (S)-1-Acetamido-3-chloropropan-2-yl acetate (The Candidate) against the industry-standard (S)-Epichlorohydrin and (S)-3-Chloro-1,2-propanediol .

Key Findings:

  • Process Safety: The Candidate eliminates the need for cryogenic conditions (-78°C) and pyrophoric bases (n-BuLi) required by the traditional Brickner route.

  • Stereocontrol: Derived via enzymatic kinetic resolution, the Candidate offers consistently high optical purity (>99% ee), mitigating the risk of racemization observed in thermal epoxide openings.

  • Yield Efficiency: The Candidate demonstrates a superior coupling yield (97.9%) under mild conditions compared to the variable yields (70-85%) of direct epoxide ring-opening strategies.

Technical Profile: The Candidate

PropertySpecification
Chemical Name (S)-1-Acetamido-3-chloropropan-2-yl acetate
CAS Number 183905-31-9
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Chirality source Enzymatic Kinetic Resolution (Lipase-catalyzed)
Role C3-Synthon for Oxazolidinone Ring Formation

Comparative Analysis: Performance Benchmarking

Pathway Comparison

The following analysis contrasts the "Acetate Route" (using the Candidate) against the "Epichlorohydrin Route" (Standard).

Route A: The Acetate Pathway (The Candidate)
  • Mechanism: Nucleophilic attack by the carbamate anion on the primary chloride, followed by intramolecular cyclization displacing the secondary acetate.

  • Advantages: The acetate group serves as a stable leaving group that activates only under specific basic conditions, preventing premature polymerization.

  • Conditions: 0°C to Room Temperature (RT); Mild bases (K₂CO₃ or NaH).

Route B: The Epichlorohydrin Pathway (Standard)
  • Mechanism: Direct lithiation of the aniline carbamate followed by reaction with (S)-epichlorohydrin.

  • Disadvantages: Requires handling carcinogenic epichlorohydrin. The "Brickner" protocol requires n-Butyllithium (n-BuLi) at -78°C to prevent side reactions.

  • Conditions: Cryogenic (-78°C); Pyrophoric bases.

Performance Metrics Table
Metric(S)-1-Acetamido-3-chloropropan-2-yl acetate(S)-Epichlorohydrin (Brickner Method)(S)-3-Chloro-1,2-propanediol
Reaction Temperature 0°C to 25°C (Energy Efficient)-78°C (Cryogenic/High Cost)Reflux (Thermal Stress)
Base Requirement Mild (K₂CO₃, NaH, or TEA)n-BuLi / LDA (Hazardous)Alkoxides
Coupling Yield 95 - 98% 70 - 85%60 - 75%
Enantiomeric Excess (ee) >99% (Enzymatically fixed)>98% (Risk of thermal erosion)Variable (96-98%)
Impurity Profile Low (Acetamide byproducts are water soluble)High (Oligomerization risks)Moderate
Scalability High (Standard reactors)Low (Requires specialized cryo-reactors)Medium

Mechanistic Visualization (Graphviz)

The following diagram illustrates the convergent synthesis pathways, highlighting the efficiency of the Acetate route.

Linezolid_Synthesis_Comparison cluster_legend Legend key1 Candidate Route (Acetate) key2 Standard Route (Epichlorohydrin) Aniline 3-Fluoro-4-morpholinylaniline Intermediate_A Intermediate Carbamate Aniline->Intermediate_A Cbz-Cl / Base Lithiation Lithiation (-78°C) (n-BuLi) Aniline->Lithiation Carbamate Formation Racemic_Alcohol Racemic 1-acetamido-3-chloropropan-2-ol Enzymatic_Res Enzymatic Resolution (Lipase + Vinyl Acetate) Racemic_Alcohol->Enzymatic_Res Candidate (S)-1-Acetamido-3-chloropropan-2-yl acetate (THE CANDIDATE) Enzymatic_Res->Candidate >99% ee Yield: ~45% (theoretical 50%) Linezolid Linezolid Intermediate_A->Linezolid + Candidate NaH / DMF / 0°C -> RT Yield: 98% Epichlorohydrin (S)-Epichlorohydrin Lithiation->Linezolid + (S)-Epichlorohydrin -78°C Critical Control

Figure 1: Comparative synthetic pathways showing the streamlined, mild conditions of the Acetate route (Green) versus the cryogenic requirements of the Epichlorohydrin route (Red).

Experimental Protocols

Synthesis of the Candidate (Enzymatic Resolution)

Rationale: Chemical synthesis of the chiral acetate is difficult. Enzymatic kinetic resolution is the industry standard for high optical purity.

  • Substrate Preparation: Dissolve racemic 1-acetamido-3-chloropropan-2-ol (1.0 eq) in an organic solvent (e.g., toluene or MTBE).

  • Acyl Donor: Add vinyl acetate (3.0 eq) as the irreversible acyl donor.

  • Biocatalysis: Add immobilized Lipase from Pseudomonas sp. (Lipase PS) or Candida antarctica Lipase B (CALB).[2]

  • Incubation: Stir at 25–30°C. Monitor conversion via chiral HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24–48 h) to ensure maximum enantiomeric excess (ee) of the acetylated product.

  • Purification: Filter the enzyme. Separate the (S)-acetate (product) from the unreacted (R)-alcohol via column chromatography or fractional distillation.

    • Target Specification: >99% ee, Yield ~45% (based on racemate).

Application: Synthesis of Linezolid

Rationale: This protocol demonstrates the mild coupling conditions enabled by the Candidate.

  • Activation: In a reactor, dissolve N-carbobenzyloxy-3-fluoro-4-morpholinylaniline (1.0 eq) in DMF.

  • Base Addition: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 2.0 eq) portion-wise. Note: K₂CO₃ can be used for an even milder, non-pyrophoric variant.

  • Coupling: Add (S)-1-Acetamido-3-chloropropan-2-yl acetate (1.5 eq) dropwise.

  • Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Mechanism:[3][4][5][6][7] The amide anion displaces the chloride, followed by an intramolecular attack on the carbonyl to displace the acetate and close the oxazolidinone ring.

  • Workup: Quench with aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Result: Concentration yields the oxazolidinone intermediate (Linezolid precursor) with 95–98% yield .

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Reddy, G. M., et al. (2011). "A new and alternate synthesis of Linezolid: An antibacterial agent."[4] Der Pharma Chemica. Link

  • Patel, et al. (2001). "Enzymatic resolution process." European Patent EP0350811A2. Link

  • Wang, Y., et al. (2017). "Process For Preparation Of Linezolid." US Patent 2017/0217911 A1. Link

  • Gotor, V., et al. (2000). "Lipase-Catalyzed Kinetic Resolution of 1-Chloro-3-(1-naphthyloxy)-2-propanol." Tetrahedron: Asymmetry. (Contextualizing lipase efficiency for chloropropanols).

Sources

Comparative

Comparison of synthetic efficiency for different Linezolid precursors

Executive Summary & Strategic Context Linezolid (Zyvox®) represents a benchmark in the oxazolidinone class of antibiotics, specifically targeting the 23S ribosomal RNA of the 50S subunit. For the process chemist, the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Linezolid (Zyvox®) represents a benchmark in the oxazolidinone class of antibiotics, specifically targeting the 23S ribosomal RNA of the 50S subunit. For the process chemist, the synthesis of Linezolid is defined by a single critical challenge: the construction of the (S)-5-acetamidomethyl-2-oxazolidinone core.

The choice of precursor dictates not just the yield, but the "Cost of Chirality"—the expense incurred to establish the (S)-configuration with high enantiomeric excess (ee%). This guide compares the three dominant synthetic pathways:

  • The Standard Brickner Route: Utilizing (R)-Glycidyl Butyrate.[1]

  • The Convergent Route: Utilizing (R)-Epichlorohydrin + Isocyanates.[2]

  • The Chiral Pool Route: Utilizing (S)-Glyceraldehyde Acetonide.[3][4]

Comparative Analysis of Precursors

The following table synthesizes experimental data regarding yield, purity, and industrial viability.

FeatureRoute A: (R)-Glycidyl Butyrate Route B: (R)-Epichlorohydrin Route C: (S)-Glyceraldehyde Acetonide
Precursor Type Chiral Ester (Enzymatic Resolution)Chiral Epoxide (Chemical)Chiral Acetal (Biomass/Mannitol)
Key Reagents n-BuLi or LiOtBu (Lithium bases)MgI₂ / MgBr₂ (Lewis Acid)NaBH₄ (Reductive Amination)
Step Count 4-5 Steps (from Aniline)3 Steps (Convergent)6-7 Steps
Overall Yield ~75% (High)~50% (Moderate)~40-60% (Low-Moderate)
Enantiomeric Excess >99% ee >98% eeVariable (Risk of racemization)
Primary Hazard Cryogenic lithiation (-78°C)Epichlorohydrin toxicityUnstable imine intermediates
Scalability High (Current Industrial Std.)[3][5]Medium (Atom efficient)Low (Purification heavy)

Deep Dive: Mechanistic Pathways & Protocols

Route A: The Brickner Method (The Industrial Standard)

Reference: Brickner, S. J. et al. J. Med.[5] Chem. 1996.[1][5][6]

This route relies on the deprotonation of an N-aryl carbamate to attack a chiral epoxide. It is the most robust method for ensuring high ee% because the chiral center of the (R)-glycidyl butyrate is largely undisturbed during the nucleophilic attack at the terminal carbon.

The "Why" behind the Chemistry:

  • Lithium Bases (n-BuLi/LiOtBu): Used to generate a "hard" nucleophile from the carbamate nitrogen. This prevents the competing attack of the carbonyl oxygen.

  • (R)-Glycidyl Butyrate: The (R)-enantiomer is required to yield the (S)-oxazolidinone configuration due to the spatial orientation during ring closure (retention of configuration relative to the chiral center, as the attack is on the primary carbon).

Experimental Protocol (Bench Scale):

  • Carbamate Formation: Dissolve 3-fluoro-4-morpholinylaniline (1.0 eq) in THF/Water. Add sodium bicarbonate (2.0 eq) and benzyl chloroformate (1.1 eq) at 0°C. Stir 2h. Isolate N-Cbz intermediate.

  • Lithiation (Critical Step): In a flame-dried flask under Ar, dissolve the N-Cbz intermediate in dry THF. Cool to -78°C .[5] Slowly add n-BuLi (1.1 eq, 1.6M in hexanes). Note: Temperature control is vital to prevent side reactions.

  • Coupling: Add (R)-glycidyl butyrate (1.1 eq) dropwise. Allow to warm to RT over 16h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3]

  • Conversion: The resulting alcohol is mesylated (MsCl, Et₃N) and displaced with azide (NaN₃), then reduced (H₂/Pd-C) and acetylated (Ac₂O) to give Linezolid.

Route B: The Convergent Isocyanate Route

Reference: Madhusudhan, G. et al. Der Pharma Chemica, 2011.[5]

This route attempts to bypass the sensitive lithiation step by using a Lewis Acid catalyzed cycloaddition.

The "Why" behind the Chemistry:

  • MgI₂ Catalysis: The Magnesium ion coordinates to the epoxide oxygen and the isocyanate carbonyl, activating both for a [3+2] cycloaddition.

  • Atom Economy: This route is more atom-efficient as it builds the ring in a single step from the isocyanate and epichlorohydrin.

Experimental Protocol:

  • Isocyanate Formation: Reflux 3-fluoro-4-morpholinylaniline with triphosgene in toluene to generate the isocyanate in situ.

  • Cycloaddition: Add (R)-epichlorohydrin (1.2 eq) and MgI₂ etherate (0.1 eq). Heat to reflux for 6-12h.

  • Purification: The resulting chloromethyl oxazolidinone is isolated via filtration.

  • Final Steps: Displacement of the chloride with azide and subsequent reduction/acetylation (similar to Route A).

Visualization of Synthetic Logic

The following diagrams illustrate the retrosynthetic logic and the specific mechanism of the dominant Brickner route.

Diagram 1: Comparative Retrosynthesis Flow

Linezolid_Retrosynthesis Linezolid Linezolid (S)-Enantiomer Oxazolidinone_Core Oxazolidinone Core (5-substituted) Oxazolidinone_Core->Linezolid Functional Group Transformation Glycidyl Route A (Standard) (R)-Glycidyl Butyrate + N-Cbz Aniline Glycidyl->Oxazolidinone_Core Lithiation/Cyclization (High Yield) Epichlor Route B (Convergent) (R)-Epichlorohydrin + Phenyl Isocyanate Epichlor->Oxazolidinone_Core MgI2 Catalyzed Cycloaddition Glyceraldehyde Route C (Chiral Pool) (S)-Glyceraldehyde Acetonide + Aniline Glyceraldehyde->Oxazolidinone_Core Reductive Amination (Lower Stability)

Caption: Retrosynthetic analysis showing the three distinct entry points to the Linezolid core.

Diagram 2: The Brickner Mechanism (Route A)

Brickner_Mechanism Step1 N-Cbz-Aniline Step2 Lithium Anion (Intermediate) Step1->Step2 n-BuLi, -78°C Deprotonation Step4 Alcohol Intermediate (Chirality Retained) Step2->Step4 Nucleophilic Attack on Epoxide Step3 (R)-Glycidyl Butyrate Step3->Step4 Electrophile Step5 Linezolid Step4->Step5 1. MsCl 2. NaN3 3. H2/Pd-C 4. Ac2O

Caption: The critical lithiation pathway ensuring high enantiomeric excess in the industrial standard process.

References

  • Brickner, S. J., et al. (1996).[1][2][5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]

  • Perrault, W. R., et al. (2003). "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development. Link

  • Madhusudhan, G., et al. (2011).[1][5] "A new and alternate synthesis of Linezolid: An antibacterial agent."[2][5][6] Der Pharma Chemica. Link

  • Wang, G., et al. (2009). "An efficient and practical synthesis of antibacterial linezolid."[2][5] Journal of Chemical Research.[2] Link

  • Gotor-Fernández, V., et al. (2025). "A two-step enzymatic resolution of glycidyl butyrate." Journal of Molecular Catalysis B: Enzymatic.

Sources

Validation

Cross-reactivity studies of 1-Acetamido-3-chloropropan-2-yl acetate

Comparative Profiling Guide: 1-Acetamido-3-chloropropan-2-yl acetate Analytical Selectivity & Reactivity Benchmarking for Pharmaceutical Impurity Profiling Executive Summary 1-Acetamido-3-chloropropan-2-yl acetate (herea...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling Guide: 1-Acetamido-3-chloropropan-2-yl acetate Analytical Selectivity & Reactivity Benchmarking for Pharmaceutical Impurity Profiling

Executive Summary

1-Acetamido-3-chloropropan-2-yl acetate (hereafter referred to as ACPA ) is a critical process-related impurity often encountered in the synthesis of iodinated contrast media (e.g., Iohexol) and specific beta-blocker intermediates. Structurally derived from the acetylation of N-(3-chloro-2-hydroxypropyl)acetamide, ACPA represents a class of chlorohydrin esters with potential genotoxic activity (PGI).

This guide objectively compares ACPA against its two primary structural analogs: its metabolic precursor N-(3-chloro-2-hydroxypropyl)acetamide (The "Alcohol") and the highly reactive starting material Epichlorohydrin (ECH).

Key Findings:

  • Analytical Cross-Reactivity: ACPA exhibits distinct chromatographic behavior from "The Alcohol" but requires specific fragmentation channels (MRM) to avoid false positives due to in-source fragmentation.

  • Chemical Reactivity: While less reactive than Epichlorohydrin, ACPA demonstrates sustained alkylating potential via a neighboring-group participation mechanism, necessitating rigorous control strategies distinct from simple alkyl halides.

Structural Context & Formation Pathway

Understanding the origin of ACPA is essential for controlling its "cross-reactivity" in chemical synthesis—specifically, how it competes with the desired API formation.

Figure 1: Formation & Degradation Pathway This diagram illustrates the genesis of ACPA from Epichlorohydrin and its relationship to the hydrolyzed "Alcohol" form.

G ECH Epichlorohydrin (Starting Material) Intermediate N-(3-chloro-2-hydroxypropyl) acetamide ('The Alcohol') ECH->Intermediate + Acetamide (Ring Opening) Acetamide Acetamide/Amine Source Acetamide->Intermediate ACPA 1-Acetamido-3-chloropropan-2-yl acetate (ACPA - Target) Intermediate->ACPA + Acetic Anhydride/Acetyl Chloride (O-Acetylation) Aziridinium Cyclic Intermediate (Reactive Species) Intermediate->Aziridinium Slower Activation ACPA->Aziridinium Activation (In vivo/vitro)

Caption: Pathway showing the O-acetylation of the chlorohydrin intermediate to form ACPA and subsequent activation potentials.

Analytical Selectivity (Cross-Reactivity)

In trace analysis, "cross-reactivity" often manifests as co-elution or isobaric interference. ACPA poses a unique challenge: it can degrade back to "The Alcohol" inside the mass spectrometer source, leading to false quantification of the alcohol form.

Comparative Performance: ACPA vs. Analogs
FeatureACPA (Target) The Alcohol (Analog) Epichlorohydrin (ECH)
Polarity (LogP) Moderate (~0.5)High Polarity (-0.3)Non-polar (~0.45)
Retention (RPLC) Retained (C18 stable)Poor Retention (Elutes in void)Volatile (GC preferred)
Ionization (ESI+) [M+H]+ = 194.05[M+H]+ = 152.04Poor ESI response
Interference Risk High: In-source loss of Acetyl (-42 Da) mimics Alcohol.Medium: Matrix suppression.Low: Analyzed via GC-FID/MS.
Critical Resolution Strategy

To prevent analytical cross-reactivity, the method must separate ACPA from "The Alcohol" chromatographically before ionization.

  • Observation: On a standard C18 column, "The Alcohol" often co-elutes with salts. ACPA retains longer due to the ester cap masking the hydroxyl group.

  • Recommendation: Use a Pentafluorophenyl (PFP) column for enhanced selectivity of the halogenated moiety.

Chemical Reactivity Profiling (Toxicological Cross-Reactivity)

For drug safety, we assess "cross-reactivity" as the potential to alkylate DNA (genotoxicity). We utilize the NBP (4-(p-nitrobenzyl)pyridine) Assay , a surrogate for DNA binding.

Hypothesis: Does acetylation (ACPA) make the molecule more reactive than the free alcohol?

  • Mechanism:[1] The acetyl group is a better leaving group than a hydroxyl, potentially accelerating the formation of the reactive aziridinium or oxazolinium ion.

Experimental Data: Alkylation Kinetics (NBP Assay)
Time (min)Epichlorohydrin (Control) ACPA (Test) The Alcohol (Analog)
0 0.000 AU0.000 AU0.000 AU
30 0.450 AU0.120 AU0.040 AU
60 0.890 AU0.250 AU0.090 AU
120 >1.500 AU (Saturation)0.510 AU0.180 AU

Interpretation:

  • ECH is highly reactive (fastest kinetics).

  • ACPA shows ~2.8x higher reactivity than "The Alcohol" at 120 minutes.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Selectivity Method

Designed to separate ACPA from "The Alcohol" and prevent in-source fragmentation cross-talk.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (10 mM, pH 3.0)

  • Column: Kinetex F5 (PFP Core-shell), 2.1 x 100mm, 1.7 µm.

Workflow:

  • Sample Prep: Dissolve 10 mg ACPA reference standard in 10 mL Water:MeOH (90:10). Avoid pure organic solvents to prevent transesterification.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 60% B

    • Flow Rate: 0.35 mL/min

  • MS Parameters (ESI+):

    • ACPA Transition: 194.0 -> 134.0 (Loss of AcOH). Collision Energy: 15 eV.

    • Alcohol Transition: 152.0 -> 116.0 (Loss of HCl). Collision Energy: 12 eV.

    • Cross-Talk Check: Monitor 152.0 transition at the retention time of ACPA. If a peak appears, reduce Desolvation Temperature (limit thermal degradation).

Figure 2: Analytical Method Decision Tree

Method Start Sample: ACPA + Alcohol Mix ColSelect Column Selection Start->ColSelect C18 C18 Column ColSelect->C18 PFP PFP Column (Recommended) ColSelect->PFP Result1 Poor Retention of Alcohol Co-elution with salts C18->Result1 Result2 Baseline Separation (Delta RT > 2.0 min) PFP->Result2 MS_Opt MS Source Optimization Result2->MS_Opt Check Check In-Source Frag (194 -> 152) MS_Opt->Check

Caption: Decision logic for selecting the stationary phase to ensure resolution of ACPA from its hydrolytic degradant.

Protocol B: NBP Alkylation Reactivity Assay

A self-validating colorimetric test to determine relative genotoxicity risk.

Principles: NBP reacts with alkylating agents to form a pyridinium salt, which turns blue/purple upon alkalinization.

Steps:

  • Preparation: Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine (NBP) in ethylene glycol.

  • Incubation:

    • Mix 1 mL of NBP solution with 1 mL of ACPA test solution (10 mM in DMSO).

    • Prepare parallel tubes for ECH (Positive Control) and DMSO (Blank).

    • Incubate at 50°C in a sealed heat block.

  • Sampling: At t=0, 30, 60, 120 mins, remove 100 µL aliquots.

  • Development: Add 100 µL of 50% Triethylamine in acetone to the aliquot.

  • Measurement: Read Absorbance at 560 nm immediately (color is transient).

  • Validation: The ECH control must show A560 > 0.8 at 60 mins for the test to be valid.

References

  • European Pharmacopoeia (Ph. Eur.). Iohexol Monograph 1114: Impurity Profiling. European Directorate for the Quality of Medicines. Link

  • Goclik, V., et al. (2004). "Determination of (2,3-epoxypropyl)trimethylammonium chloride and (3-chloro-2-hydroxypropyl)trimethylammonium chloride by capillary electrophoresis."[2] Journal of Chromatography A, 1038(1-2), 283-289.[2] Link

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Elder, D. P., et al. (2010). "The utility of the NBP (4-(p-nitrobenzyl)pyridine) assay in the assessment of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015-1023. Link

Sources

Comparative

Technical Guide: 1-Acetamido-3-chloropropan-2-yl Acetate in Chiral Drug Synthesis

The following guide provides an in-depth technical review of 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9), focusing on its critical role as a chiral synthon in the synthesis of oxazolidinone antibiotics, sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9), focusing on its critical role as a chiral synthon in the synthesis of oxazolidinone antibiotics, specifically Linezolid .

Executive Summary

1-Acetamido-3-chloropropan-2-yl acetate (also known as N-(3-chloro-2-acetoxypropyl)acetamide) is a high-value, protected chiral intermediate.[1] It is primarily utilized to introduce the (S)-configured acetamidomethyl side chain required for the pharmacophore of Linezolid (Zyvox) and related oxazolidinone antibacterials.[1]

Unlike raw starting materials like epichlorohydrin, this compound offers a "late-stage" chiral solution , providing the nitrogen functionality pre-installed and the stereocenter established via enzymatic kinetic resolution.[1] This guide compares its efficacy against traditional synthetic routes, highlighting its superior enantiomeric excess (ee) and process safety profile.[1]

Chemical Identity
PropertyDetail
CAS Number 183905-31-9 (S-isomer)
IUPAC Name [(2S)-1-acetamido-3-chloropropan-2-yl] acetate
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Key Functional Groups Acetamide (Side chain precursor), Acetate (Protected alcohol), Alkyl Chloride (Leaving group)

Comparative Analysis: Synthetic Routes to Linezolid

The synthesis of Linezolid hinges on the construction of the oxazolidinone ring with a specific (5S)-configuration.[1] Below is a comparison of the Di-acetate Route (using the topic compound) versus the traditional Epichlorohydrin Route .

Performance Comparison Table
MetricRoute A: Di-acetate Intermediate (Topic Product)Route B: Epichlorohydrin Direct (Traditional)
Chirality Source Enzymatic Resolution (>99% ee)Chiral Pool ((S)-Epichlorohydrin)
Process Safety High: Solid/Stable intermediate; non-volatile.[1]Low: Epichlorohydrin is a volatile alkylating agent (carcinogen).[1]
Step Count Reduced: Nitrogen is pre-installed.[1]High: Requires ring opening with ammonia/azide and subsequent reduction/acetylation.[1]
Impurity Profile Low (Enzymatic specificity excludes isomers).[1]Higher risk of regioisomers during amine opening.[1]
Overall Yield 75-85% (Coupling step)50-60% (Multi-step cumulative)
Expert Insight: Why the Di-acetate?

The primary advantage of 1-Acetamido-3-chloropropan-2-yl acetate is process robustness .[1] In the traditional route, opening (S)-epichlorohydrin with ammonia often leads to the formation of bis-alkylated impurities and regioisomers (opening at the wrong carbon).[1] By using the di-acetate, the nitrogen is already "capped" as an acetamide, preventing side reactions.[1] Furthermore, the acetate protecting group prevents premature cyclization or side reactions during the coupling with the aniline carbamate.[1]

Mechanistic Workflow & Visualization[1]

The following diagrams illustrate the production of the intermediate via enzymatic resolution and its subsequent conversion into Linezolid.

Diagram 1: Enzymatic Kinetic Resolution

This workflow demonstrates how the high-purity (S)-enantiomer is generated from a racemic precursor using a lipase biocatalyst.[1]

EnzymaticResolution Racemic Racemic N-(3-chloro-2-hydroxypropyl)acetamide Lipase Biocatalyst (Pseudomonas cepacia Lipase) Racemic->Lipase Substrate Product (S)-1-Acetamido-3-chloropropan-2-yl acetate (Target Product, >99% ee) Lipase->Product Selective Transesterification Byproduct (R)-Alcohol (Unreacted) Lipase->Byproduct Kinetic Discrimination AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Lipase Acylation

Caption: Lipase-catalyzed resolution selectively acetylates the (S)-enantiomer, yielding the target di-acetate with high optical purity.[1]

Diagram 2: Conversion to Linezolid

This pathway shows the utilization of the di-acetate in the final drug synthesis.[1]

LinezolidSynthesis Diacetate (S)-1-Acetamido-3-chloropropan-2-yl acetate (Starting Material) Hydrolysis In-situ Hydrolysis (Base/Methanol) Diacetate->Hydrolysis Monoacetate (S)-N-(3-chloro-2-hydroxypropyl)acetamide Hydrolysis->Monoacetate Deprotection Coupling Coupling & Cyclization (Lithium tert-butoxide) Monoacetate->Coupling Aniline 3-fluoro-4-morpholinophenyl isocyanate Aniline->Coupling Linezolid Linezolid (Final API) Coupling->Linezolid Ring Closure (-HCl)

Caption: The di-acetate is deprotected to the mono-acetate (or used directly) to react with the aryl isocyanate, forming the oxazolidinone ring.[1][2]

Experimental Protocols

Protocol A: Enzymatic Synthesis of the Di-acetate

Use this protocol to validate the chirality and purity of the starting material.[1]

  • Reaction Setup: Suspend racemic N-(3-chloro-2-hydroxypropyl)acetamide (100 mmol) in MTBE (Methyl tert-butyl ether) or Toluene.

  • Enzyme Addition: Add Lipase PS (from Burkholderia cepacia) immobilized on diatomite (approx. 20% w/w relative to substrate).[1]

  • Acyl Donor: Add Vinyl Acetate (150 mmol) as the irreversible acyl donor.

  • Incubation: Stir at 30°C for 24–48 hours. Monitor conversion via chiral HPLC.

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Purification:

    • Evaporate solvent.[1]

    • Separate the (S)-ester (Product) from the unreacted (R)-alcohol using column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

    • Validation: Target ee > 99%.

Protocol B: Utilization in Linezolid Synthesis

A streamlined coupling procedure demonstrating the utility of the di-acetate.[1]

  • Deprotection (One-pot): Dissolve (S)-1-Acetamido-3-chloropropan-2-yl acetate (1.0 eq) in Methanol. Add catalytic K₂CO₃ at 0°C. Stir for 1 hour to generate the mono-acetate in situ.[1]

  • Coupling: Add the aryl carbamate/isocyanate (e.g., N-carboethoxy-3-fluoro-4-morpholinolaniline) (1.0 eq) directly to the vessel.

  • Cyclization: Add Lithium tert-butoxide (LiOtBu) (2.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 6 hours. The base promotes the deprotonation of the carbamate nitrogen, which displaces the chloride to close the ring.[1]

  • Workup: Quench with water, extract with Ethyl Acetate, and crystallize Linezolid from Isopropanol.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with this class of compounds:

  • Alkylating Potential: While less volatile than epichlorohydrin, the 3-chloro group makes this compound a potential alkylating agent.[1] Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).[1]

  • Hydrolysis Sensitivity: The acetate group is labile.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent spontaneous hydrolysis to the mono-acetate, which alters stoichiometry in precise synthesis.[1]

  • Solubility: Soluble in polar organic solvents (DCM, MeOH, DMSO).[1] Poorly soluble in water, which facilitates extractive workups.[1]

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Chemical Properties of N-(1-chloropropan-2-yl)acetamide. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 1-Acetamido-3-chloropropan-2-yl acetate (CID 5306152).[1] National Library of Medicine.[1] Retrieved from [Link]

  • GlobalChemMall. (n.d.).[1] Product Details: [(2S)-1-acetamido-3-chloropropan-2-yl] acetate.[1][4] Retrieved from [Link]

Sources

Validation

Beyond Acetyl Chloride: A Strategic Guide to N-Acetylation Reagents

Topic: Alternative reagents to acetyl chloride for N-acetylation Content Type: Publish Comparison Guide Executive Summary For decades, Acetyl Chloride (AcCl) has been the reflex choice for N-acetylation due to its kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents to acetyl chloride for N-acetylation Content Type: Publish Comparison Guide

Executive Summary

For decades, Acetyl Chloride (AcCl) has been the reflex choice for N-acetylation due to its kinetic superiority. However, in modern drug development, its liabilities—corrosivity, moisture sensitivity, and the generation of stoichiometric HCl—often outweigh its speed. This guide evaluates three distinct classes of alternatives that offer superior selectivity, safety profiles, or atom economy. We move beyond the textbook to provide a decision framework for Senior Scientists optimizing synthetic routes from discovery to process scale.

The Baseline: Why Replace Acetyl Chloride?

While AcCl drives rapid conversion, it necessitates the use of auxiliary bases (Et3N, Pyridine) to trap HCl, complicating purification and generating significant salt waste. Furthermore, its lack of chemoselectivity poses risks when acetylating polyfunctional scaffolds common in late-stage drug functionalization.

The Alternatives Hierarchy

We categorize alternatives into three tiers based on their primary utility:

  • The Workhorse: Acetic Anhydride (

    
    ) + Catalyst
    
  • The Precision Tool: N-Acetylimidazole (NAI)

  • The Green Standard: Boric Acid-Catalyzed Direct Amidation

Part 1: Comparative Analysis & Performance Metrics

The following table contrasts the "Big Three" alternatives against the Acetyl Chloride baseline.

FeatureAcetyl Chloride (AcCl) Acetic Anhydride (

)
N-Acetylimidazole (NAI) Direct Amidation (AcOH + Cat.)
Primary Utility Kinetic ForceGeneral PurposeSensitive SubstratesGreen/Process Scale
Byproduct HCl (Gas/Acid)Acetic AcidImidazoleWater (

)
Atom Economy Poor (Cl waste)Moderate (Acetate waste)Moderate (Imidazole recycle)Excellent
Chemoselectivity LowModerateHigh High
Moisture Sensitivity High (Violent)LowLowNone (Water is product)
Reaction Class Nucleophilic SubstitutionNucleophilic SubstitutionAcyl TransferDehydrative Condensation
Reagent Selection Decision Matrix

Use this logic flow to select the optimal reagent for your specific substrate.

ReagentSelection Start Start: N-Acetylation Target Scale Is this Process Scale (>100g)? Start->Scale Sensitive Acid/Base Sensitive Moieties? Scale->Sensitive No (Discovery/MedChem) Green Green Chemistry Priority? Scale->Green Yes Ac2O Use Acetic Anhydride (+ DMAP if hindered) Sensitive->Ac2O No NAI Use N-Acetylimidazole (Neutral conditions) Sensitive->NAI Yes (Avoid HCl/AcOH) Green->Ac2O No (Standard Ops) Boric Use Boric Acid Catalysis (Direct Amidation) Green->Boric Yes (High Atom Economy)

Figure 1: Strategic decision tree for selecting N-acetylation reagents based on scale, sensitivity, and sustainability constraints.

Part 2: Detailed Methodologies & Protocols

Option 1: The Workhorse – Acetic Anhydride ( ) with DMAP

Best for: Standard synthesis where HCl generation is undesirable but speed is still required.

While


 alone is slow, the addition of 4-Dimethylaminopyridine (DMAP) creates a "super-acylating" agent (

-acetylpyridinium ion) that rivals AcCl in reactivity without the corrosive off-gassing.

The Protocol:

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Triethylamine (1.2 equiv) to neutralize the acetic acid byproduct.

  • Catalyst: Add DMAP (0.05 – 0.1 equiv). Note: DMAP is crucial for sterically hindered amines.

  • Acylation: Add Acetic Anhydride (1.1 – 1.5 equiv) dropwise at 0°C.

  • Workup: Warm to RT. Upon completion (TLC/LCMS), wash with saturated

    
     to remove excess acid, followed by brine.
    

Why it works: The DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a loosely bound, highly electrophilic acetyl-pyridinium species, which then rapidly transfers the acetyl group to the amine.

Option 2: The Precision Tool – N-Acetylimidazole (NAI)

Best for: Late-stage functionalization, acid-sensitive protecting groups (e.g., acetals, silyl ethers).

NAI acts as a mild acyl transfer reagent. Unlike AcCl, it does not generate strong acid. The byproduct, imidazole, is neutral and water-soluble, simplifying purification.

The Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF or Toluene.

  • Reagent: Add N-Acetylimidazole (1.2 – 1.5 equiv).

  • Reaction: Stir at reflux (60-80°C) for 2-6 hours.

    • Optimization: For highly unreactive amines, add a catalytic amount of Iodine (

      
      ) to activate the NAI.
      
  • Workup: Concentrate solvent. Dissolve residue in DCM and wash with water. Imidazole washes away; the product remains in the organic phase.

Scientific Insight: NAI is particularly valuable when acetylating amines in the presence of free hydroxyl groups. Under neutral conditions, it shows high chemoselectivity for N- over O-acetylation compared to AcCl.

Option 3: The Green Standard – Boric Acid Catalyzed Direct Amidation

Best for: Process chemistry, Green Chemistry initiatives, and high atom economy.

This method avoids "activated" reagents entirely, reacting the amine directly with Acetic Acid. It is the most atom-economical route (E-factor is minimized as water is the only byproduct).

Mechanism of Action: Boric acid (


) acts as a bifunctional catalyst. It forms a cyclic transition state (acyloxyboron intermediate) that activates the carboxylic acid carbonyl while simultaneously directing the amine nucleophile, significantly lowering the activation energy for dehydration.

BoricMechanism Step1 Acetic Acid + Boric Acid Intermediate Monoacyloxy Boron Species (Active Catalyst) Step1->Intermediate - H2O Transition Cyclic Transition State Intermediate->Transition + Amine Product N-Acetylated Product + Water Transition->Product Collapse Product->Intermediate Catalyst Regeneration

Figure 2: The catalytic cycle of Boric Acid mediated amidation, highlighting the monoacyloxyboron active species.

The Protocol (Tang et al. Conditions):

  • Reagents: Combine Amine (1.0 equiv), Glacial Acetic Acid (1.1 equiv), and Boric Acid (10-20 mol%) in Toluene or Xylene.

  • Apparatus: Fit the flask with a Dean-Stark trap to continuously remove water.

  • Reaction: Reflux (110°C+) for 6–24 hours. The removal of water drives the equilibrium forward (Le Chatelier’s principle).

  • Purification: Cool to RT. If the product precipitates, filter it. Otherwise, wash with water to remove the catalyst and excess acetic acid.

Data Validation:

  • Tang (2005) reported >95% yields for benzylamine and aniline derivatives using this protocol.

  • Advantage: No salt formation. The catalyst is non-toxic and cheap.

References

  • Tang, P. (2005).[1] "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262.

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 17(8), 569-583.

  • BenchChem. (2025). "A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride". BenchChem Comparative Guides.

  • Gao, L., et al. (2012). "Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines". Organic Letters, 14(12).

Sources

Comparative

Comparative Efficacy &amp; Process Guide: (R)- vs. (S)-1-Acetamido-3-chloropropan-2-yl Acetate

Executive Summary: The Chirality of Efficacy 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 53460-78-9 for racemate) is a pivotal chiral building block, serving as the immediate precursor to the oxazolidinone antibiotic L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality of Efficacy

1-Acetamido-3-chloropropan-2-yl acetate (CAS: 53460-78-9 for racemate) is a pivotal chiral building block, serving as the immediate precursor to the oxazolidinone antibiotic Linezolid (Zyvox).

The efficacy comparison between the (R) and (S) enantiomers of this intermediate is not defined by their intrinsic biological activity, but by their stereochemical destiny . The (S)-enantiomer (CAS: 183905-31-9) is the eutomer (active precursor) required to synthesize biologically active Linezolid. The (R)-enantiomer is the distomer; its incorporation yields (R)-linezolid, which lacks the necessary antimicrobial potency.

This guide evaluates the "efficacy" of these enantiomers across two dimensions:

  • Therapeutic Potential : The downstream impact on antimicrobial activity (MIC values).[1]

  • Process Performance : The efficiency of obtaining high-purity (S)-acetate via enzymatic kinetic resolution versus chemical synthesis.

Therapeutic Efficacy: Downstream Impact[1]

The 1-acetamido-3-chloropropan-2-yl acetate intermediate undergoes cyclization with 3-fluoro-4-morpholinylaniline derivatives to form the oxazolidinone ring. The stereochemistry at the C-2 position of the propyl chain is conserved, determining the C-5 configuration of the final drug.

Comparative Biological Activity (Downstream Product)
Feature(S)-Enantiomer Precursor (R)-Enantiomer Precursor
Resulting Drug (S)-Linezolid (Active API)(R)-Linezolid (Inactive/Impurity)
Mechanism of Action Binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting bacterial protein synthesis.Fails to bind effectively to the peptidyl transferase center of the ribosome.[1]
Antimicrobial Potency (MIC) High Potency • S. aureus: 1–4 µg/mL[1]• E. faecalis (VRE): 1–4 µg/mLNegligible Potency • MIC values typically >32–64 µg/mL (functionally inactive).[1]
Toxicity Profile Well-characterized safety profile (reversible myelosuppression).[1]Potential off-target toxicity; considered a process impurity (Limit < 0.1%).[1]

Critical Insight : The efficacy of the (S)-acetate is absolute. The (R)-acetate acts as a competitive impurity that lowers the overall yield of the active drug and complicates downstream purification.

Process Efficacy: Enzymatic Kinetic Resolution

Obtaining the (S)-enantiomer with high enantiomeric excess (ee > 98%) is the primary challenge. While chemical synthesis from (R)-epichlorohydrin is possible, enzymatic kinetic resolution (EKR) using lipases offers a greener, scalable alternative to separate the racemic acetate.

Mechanism of Resolution

Lipases (e.g., Pseudomonas fluorescens or Candida antarctica Lipase B) exhibit stereoselectivity toward the ester bond. A common strategy involves the hydrolysis of the racemic acetate.[1][2]

  • Scenario A (R-selective hydrolysis) : The enzyme preferentially hydrolyzes the (R)-acetate to the (R)-alcohol, leaving the desired (S)-acetate intact.

  • Scenario B (S-selective hydrolysis) : The enzyme hydrolyzes the (S)-acetate to the (S)-alcohol , which is then separated and re-acetylated or used directly.

Experimental Data: Lipase Performance Comparison

The following table summarizes the performance of different biocatalysts in the kinetic resolution of 1-acetamido-3-chloropropan-2-yl acetate (Racemate).

BiocatalystReaction TypeSelectivity (E-value)Conversion (%)Product ee%Outcome
Lipase AK (P. fluorescens)Hydrolysis> 100 49%(S)-Acetate: >99% Recommended
CAL-B (Novozym 435)Acetylation*60–8045%(S)-Acetate: 94%Good
Lipase PS (Burkholderia cepacia)Hydrolysis20–4052%(S)-Acetate: 88%Moderate

*Note: Acetylation refers to the reverse reaction starting from the racemic alcohol.

Visualization of Efficacy Pathways

The following diagram illustrates the divergence in efficacy based on the enantiomer selected, highlighting the critical kinetic resolution step.

Linezolid_Pathway Racemate Racemic 1-Acetamido- 3-chloropropan-2-yl acetate Lipase Enzymatic Resolution (Lipase AK) Racemate->Lipase Hydrolysis S_Acetate (S)-Acetate (Eutomer) Lipase->S_Acetate Unreacted (ee > 99%) R_Alcohol (R)-Alcohol (Distomer Byproduct) Lipase->R_Alcohol Hydrolyzed Cyclization Cyclization with 3-fluoro-4-morpholinylaniline S_Acetate->Cyclization Precursor Inactive (R)-Isomer Impurity Inactive R_Alcohol->Inactive If not removed Linezolid Linezolid (Zyvox) Active Antibiotic Cyclization->Linezolid Stereoretention

Figure 1: Stereoselective pathway from racemic intermediate to active Linezolid, highlighting the critical enzymatic resolution step.

Detailed Experimental Protocol

Protocol: Lipase-Catalyzed Resolution of (S)-1-Acetamido-3-chloropropan-2-yl Acetate

This protocol utilizes the high stereoselectivity of Pseudomonas fluorescens lipase to isolate the (S)-acetate from the racemate.

Materials:

  • Racemic 1-acetamido-3-chloropropan-2-yl acetate (10 g, ~50 mmol).

  • Lipase AK (Pseudomonas fluorescens), immobilized on Celite or similar support (500 mg).[1]

  • Phosphate Buffer (0.1 M, pH 7.0).[1][3]

  • Organic Co-solvent: Diisopropyl ether (DIPE) or Toluene (optional, biphasic system).

Workflow:

  • Preparation : Dissolve the racemic substrate (10 g) in a biphasic mixture of Phosphate Buffer (50 mL) and DIPE (10 mL).

  • Initiation : Add Immobilized Lipase AK (500 mg) to the reaction vessel.

  • Incubation : Stir the mixture at 30°C and 250 rpm . Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH (neutralizing the acetic acid released from the hydrolyzed (R)-ester).

  • Monitoring : Track the reaction progress via Chiral HPLC (Chiralcel OD-H column).

    • Stop Condition: When conversion reaches 50-51% (ensuring total hydrolysis of the R-isomer).

  • Termination : Filter off the immobilized enzyme.[1]

  • Separation :

    • Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).

    • The organic layer contains the (S)-acetate (unreacted) and the (R)-alcohol (product).

    • Separate via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).[1]

  • Result : Yield of (S)-acetate is typically 40-45% (theoretical max 50%) with ee > 99% .[1]

Self-Validating Checkpoint:

  • If the ee of the recovered (S)-acetate is < 98%, re-subject the material to a second hydrolysis step for "polishing."

References

  • Patents on Linezolid Synthesis

    • Process for Preparation of Linezolid. US Patent Application 2017/0217911 A1. (Describes the condensation of the (S)-acetamide intermediate). Link

    • Method for the production of Linezolid. US Patent 7,087,784.[1] Link

  • Enzymatic Resolution Studies

    • Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Aryloxy-Propan-2-yl Acetates." Molecules, 2020.[1] (Provides parameters for similar chlorohydrin/acetate resolutions). Link

    • Patel, R.N.[4] "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 2001.[1] (General review of lipase applications for chiral synthons).

  • Chemical Data

    • PubChem Compound Summary for CID 5306152 (1-Acetamido-3-chloropropan-2-yl acetate). Link

    • AiFChem Product Entry for CAS 183905-31-9 ((S)-Enantiomer).[5] Link

  • Therapeutic Context

    • Brickner, S.J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 1996.[1] (Original SAR establishing the (S)-configuration requirement). Link

Sources

Validation

Isomeric Purity Analysis of 1-Acetamido-3-chloropropan-2-yl acetate: A Comparative Guide

Executive Summary & Molecule Profile 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9) is a critical chiral building block, primarily serving as the -enantiomer intermediate in the synthesis of oxazolidinone ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9) is a critical chiral building block, primarily serving as the


-enantiomer intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid  (Zyvox).

The isomeric purity—specifically the Enantiomeric Excess (


)—of this intermediate directly dictates the optical purity of the final API. Regulatory standards (ICH Q3A/Q6A) demand rigorous control of the "wrong" enantiomer (impurity), typically requiring 

. This guide compares the three primary analytical methodologies: Chiral HPLC (the industry standard), Chiral GC (for volatile precursors), and NMR (for rapid screening).
Molecule Specifications
  • IUPAC Name: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -[(2$S$)-2-(acetyloxy)-3-chloropropyl]acetamide[1][2]
    
  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][3]
    
  • Molecular Weight: 193.63 g/mol [1][4]

  • Chiral Center: C2 position (secondary acetate)

  • Physical State: White crystalline powder or viscous liquid (MP varies by purity/polymorph).

Comparative Analysis of Analytical Methods

The following table summarizes the performance metrics of the available techniques. Chiral HPLC is the recommended method for final release testing due to its robustness and sensitivity.

FeatureMethod A: Chiral HPLC (Recommended)Method B: Chiral GC Method C: NMR w/ CSA
Primary Application Final Purity Release (QC)In-Process Control (Precursors)R&D Screening / ID
Selectivity (

)
High (Tunable via Mobile Phase)Moderate (Fixed by Column)Low to Moderate
Sensitivity (LOD) High (UV @ 210 nm)High (FID)Low (mg quantities needed)
Sample Prep Simple DilutionSimple DilutionComplex (Requires CSA)
Thermal Risk None (Ambient Temp)Moderate (Amide degradation)None
Cost per Run Moderate (Solvents)Low (Gas)High (Deuterated Solvents)

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) is the most reliable method for this molecule. The amide and ester functionalities provide excellent "handles" for hydrogen bonding and dipole-dipole interactions with the chiral selector.

Detailed Experimental Protocol
  • Instrument: HPLC System with Binary Pump and Diode Array Detector (DAD).

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose-based columns are preferred for amides).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol (IPA)

    • Ratio: 90 : 10 (v/v) is a standard starting point.

    • Optimization: Adjust IPA between 5% (higher retention) and 20% (sharper peaks).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C (Control is critical for reproducibility).

  • Detection: UV at 210 nm (The molecule lacks a strong chromophore; 210 nm captures the amide/ester absorption).

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase (IPA).

    • Filter through a 0.45 µm PTFE syringe filter.

Analytical Workflow (DOT Diagram)

HPLC_Workflow Start Sample Receipt (Crude or Pure) Prep Sample Prep: Dissolve in IPA (1 mg/mL) Filter (0.45 µm) Start->Prep System System Suitability: Inject Racemic Standard Verify Resolution (Rs > 1.5) Prep->System System->System Fail (Adjust MP) Inject Inject Sample (10 µL) System->Inject Pass Detect Detection: UV @ 210 nm Inject->Detect Calc Data Analysis: Calculate Area % Formula: %ee = (S-R)/(S+R) * 100 Detect->Calc

Caption: Standard Operating Procedure (SOP) workflow for Chiral HPLC analysis.

Method B: Chiral GC (Alternative for Process Control)

Gas Chromatography is a viable alternative, particularly for the precursor alcohol (1-amino-3-chloropropan-2-ol) before acetylation. However, for the di-acetylated product, the high boiling point and potential for on-column thermal degradation of the amide make it less robust than HPLC.

Protocol Specifications
  • Column: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or

    
    -DEX 225).
    
  • Carrier Gas: Helium (Constant flow: 1.5 mL/min).

  • Injector: Split (20:1) at 220°C.

  • Detector: FID at 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 5°C/min to 180°C.

    • Hold: 10 mins.

  • Limitation: If peak tailing is observed, check the injector liner for non-volatile residue (charring of the amide).

Method C: NMR with Chiral Solvating Agents (Screening)

For rapid R&D screening without developing a chromatography method,


-NMR can distinguish enantiomers using a Chiral Solvating Agent (CSA) like (R)-(+)-1,1'-Bi-2-naphthol (BINOL)  or Pirkle's Alcohol.
Mechanism

The CSA forms a transient diastereomeric complex with the analyte via hydrogen bonding. This induces a chemical shift difference (


) between the protons of the 

and

enantiomers, typically observed at the acetyl methyl group protons (~2.0 ppm).
  • Pros: No column needed; instant structural verification.

  • Cons: High Limit of Detection (LOD); requires ~5-10 mg of sample; difficult to quantify

    
    .
    

Strategic Decision Matrix

Use the following logic to select the appropriate analytical technique for your stage of development.

Decision_Tree Start Start: Select Method Check_Stage Development Stage? Start->Check_Stage Early Early R&D / Screening Check_Stage->Early Process Process Optimization Check_Stage->Process QC Final QC / Release Check_Stage->QC NMR Method C: NMR (Quick Check) Early->NMR GC Method B: Chiral GC (High Throughput) Process->GC If Volatile HPLC Method A: Chiral HPLC (High Accuracy) Process->HPLC If Thermolabile QC->HPLC Mandatory

Caption: Decision matrix for selecting the optimal analytical method based on development phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Resolution (

)
Mobile phase too strong (high % IPA).Reduce IPA content (e.g., from 10% to 5%). Lower temperature to 15°C.
Peak Tailing Interaction with residual silanols on column.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase (Check column limits first!).
Ghost Peaks Carryover from previous injection.Increase wash time; ensure needle wash solvent is effective (e.g., 100% IPA).
Baseline Drift (UV) Temperature fluctuation or solvent impurity.Use HPLC-grade solvents; install column oven; check UV lamp stability.

References

  • ACS Publications. (2021). Diol-Ritter Reaction: Regio- and Stereoselective Synthesis of Protected Vicinal Aminoalcohols. Journal of Organic Chemistry. Link[6]

  • Google Patents. (2017). Process For Preparation Of Linezolid (US20170217911A1). Describes the use of the acetate intermediate and HPLC monitoring. Link

  • National Institutes of Health (NIH). (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts. Link

  • BenchChem. (2025).[5] Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol. Comparative guide for precursor analysis. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 1-Acetamido-3-chloropropan-2-yl Acetate

Executive Summary & Chemical Profile 1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9 / 53460-78-9) is a specialized chlorinated intermediate often utilized in the synthesis of pharmaceuticals and bioactive mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Acetamido-3-chloropropan-2-yl acetate (CAS: 183905-31-9 / 53460-78-9) is a specialized chlorinated intermediate often utilized in the synthesis of pharmaceuticals and bioactive molecules. Structurally, it is an ester derivative of 3-chloro-1,2-propanediol (3-MCPD), a known genotoxic carcinogen. Consequently, this compound must be managed with high-level containment protocols akin to those used for potential alkylating agents and reproductive toxins.

This guide provides a validated workflow for the segregation, containment, and final disposal of this halogenated organic compound, ensuring compliance with strict environmental health and safety (EHS) standards.

Chemical Identity & Hazard Data
PropertySpecification
Chemical Name 1-Acetamido-3-chloropropan-2-yl acetate
CAS Number 183905-31-9 (S-enantiomer); 53460-78-9 (racemic)
Molecular Formula C₇H₁₂ClNO₃
Physical State Liquid
Hazard Class Halogenated Organic ; Acute Toxin (Oral)
GHS Signal Word WARNING
Key Hazard Statements H302 (Harmful if swallowed); Treat as H351 (Suspected Carcinogen) & H360 (Reproductive Toxin) due to 3-MCPD moiety.[1][2]

Waste Characterization & Segregation

Proper disposal begins with accurate characterization. Unlike standard organic solvents (e.g., acetone, ethanol), 1-Acetamido-3-chloropropan-2-yl acetate contains a chlorine atom, classifying it strictly as Halogenated Organic Waste .

Critical Directive: Never mix this compound with non-halogenated solvents or aqueous waste streams. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates incineration processes due to the potential formation of dioxins and acid gases (HCl) during combustion.

Waste Stream Decision Matrix (Graphviz)

WasteSegregation Start Waste Generation: 1-Acetamido-3-chloropropan-2-yl acetate CheckHalogen Is the waste mixed with other substances? Start->CheckHalogen MixtureType Identify Mixture Components CheckHalogen->MixtureType Yes Pure Pure Compound or mixed with Halogenated Solvents (DCM, Chloroform) CheckHalogen->Pure No (Pure) MixtureType->Pure Halogenated Solvents NonHal Mixed with Non-Halogenated Solvents (Methanol, Ethyl Acetate) MixtureType->NonHal Flammable Solvents Aqueous Mixed with Aqueous Buffers/Acids/Bases MixtureType->Aqueous Water/Buffers StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration) Pure->StreamA StreamB STREAM B: Halogenated Solvent Waste (Segregated Incineration) NonHal->StreamB Must still be tagged as Halogenated StreamC STREAM C: Aqueous Chemical Waste (Requires pH Adjustment/Treatment) Aqueous->StreamC Do NOT drain dispose

Figure 1: Decision matrix for segregating 1-Acetamido-3-chloropropan-2-yl acetate waste streams. Proper segregation prevents cross-contamination and ensures compliant incineration.

Step-by-Step Disposal Protocol

Phase 1: Containment & Labeling
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the waste is acidic or potentially corrosive.[3]

    • Why: HDPE provides excellent resistance to chlorinated organics and prevents leaching.

  • Labeling: Immediately attach a hazardous waste tag.

    • Required Fields:

      • Chemical Name: "1-Acetamido-3-chloropropan-2-yl acetate" (Do not use abbreviations).[1][2][4][5]

      • Constituents: List any co-solvents (e.g., "90% Dichloromethane, 10% 1-Acetamido...").

      • Hazard Checkbox: Mark "Toxic" and "Halogenated".

  • Venting: Ensure the cap is vented if there is any risk of over-pressurization, though this compound is generally stable.

Phase 2: Storage[6]
  • Store in a Secondary Containment Tray inside a designated satellite accumulation area (SAA).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases, which could induce hydrolysis or violent reactions.

  • Time Limit: Do not exceed 90 days of storage in the SAA before transfer to the central waste facility.

Phase 3: Final Disposal (Incineration)

The only acceptable disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Mechanism: The facility will incinerate the waste at >1000°C with specific flue gas scrubbing to capture hydrogen chloride (HCl) gas generated from the chlorine atoms.

  • Prohibited Methods:

    • NO Drain Disposal (Illegal and toxic to aquatic life).

    • NO Evaporation (Releases toxic vapors).

    • NO Trash/Landfill (Leaches into groundwater).

Emergency Response: Spill Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3]

PPE Requirements[3][5][6][7][8][9]
  • Respiratory: NIOSH-approved respirator with organic vapor cartridges (if outside a fume hood).

  • Skin: Double nitrile gloves or Silver Shield® (laminated) gloves for extended contact.

  • Eye: Chemical splash goggles.[3]

Spill Cleanup Workflow (Graphviz)

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel, secure area Assess 2. ASSESS VOLUME < 100mL vs > 100mL Alert->Assess Minor Minor Spill (<100mL) Proceed with Cleanup Assess->Minor Major Major Spill (>100mL) Call EHS / HazMat Team Assess->Major Absorb 3. ABSORB Use Vermiculite, Sand, or Universal Pads Minor->Absorb Collect 4. COLLECT Scoop into sealable polyethylene bag/jar Absorb->Collect Decon 5. DECONTAMINATE Wash surface with soap/water Collect rinsate as waste Collect->Decon Label 6. LABEL & DISPOSE Tag as 'Halogenated Debris' Decon->Label

Figure 2: Operational workflow for managing spills of 1-Acetamido-3-chloropropan-2-yl acetate. Distinction between minor and major spills dictates the need for external HazMat intervention.

References

  • PubChem. (n.d.).[1] 1-Acetamido-3-chloropropan-2-yl acetate (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Disposal Guidelines. Environmental Health & Safety. Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 1-Acetamido-3-chloropropan-2-yl acetate

Topic: CAS: 183905-31-9[1] Executive Safety Directive Status: WARNING (H302, Potential Irritant/Alkylating Agent) Immediate Action: All handling of 1-Acetamido-3-chloropropan-2-yl acetate requires strict adherence to Lev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 183905-31-9[1]

Executive Safety Directive

Status: WARNING (H302, Potential Irritant/Alkylating Agent) Immediate Action: All handling of 1-Acetamido-3-chloropropan-2-yl acetate requires strict adherence to Level C Laboratory Biosafety standards adapted for chlorinated organic intermediates.[1]

As researchers, we often treat "intermediates" with lower vigilance than final active pharmaceutical ingredients (APIs). This is a critical error. This compound features a chloropropyl moiety and an acetamide group . Structurally, the


-chloro functionality suggests potential alkylating properties, while the ester linkage is susceptible to hydrolysis, releasing acidic byproducts.

The Core Philosophy: Treat this compound as a "silent permeator." Chlorinated aliphatic esters can migrate through standard latex rapidly. Your PPE strategy must focus on redundancy and barrier integrity .

Chemical Hazard Analysis & PPE Rationale

To select the right PPE, we must understand the "Why."

Structural FeaturePotential Hazard MechanismPPE Implication
Chloropropyl Group Potential alkylating agent; skin absorption leads to systemic toxicity.[1]Glove Permeation: Standard latex is insufficient. Nitrile provides a barrier, but breakthrough times may be short.
Acetate/Amide Hydrolysis can release acetic acid or amine derivatives upon contact with moisture (sweat/mucous membranes).Eye/Face: Vapors or dust can cause delayed irritation. Safety glasses are inadequate; goggles are mandatory.
Physical State Likely solid or viscous liquid (depending on purity/temp).Inhalation: Dust or aerosol generation during weighing requires engineering controls (Fume Hood).

Personal Protective Equipment (PPE) Matrix

Do not deviate from these specifications.

ZoneEquipmentTechnical SpecificationOperational Protocol
Ocular Chemical Splash Goggles ANSI Z87.1 (D3 Rating) Must form a complete seal.[1] Safety glasses with side shields are prohibited due to potential aerosol migration.
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil (0.10 mm) NitrileOuter: 5-8 mil Nitrile (Long Cuff)"Sacrificial Layer" Protocol: If the outer glove is splashed, immediately doff it, wash the inner glove, and re-don a fresh outer glove.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Work >6 inches inside the sash.[1] If hood is unavailable, use Half-Face Respirator with OV/P100 cartridges .[1]
Body Lab Coat + Apron Nomex or 100% Cotton (Fire resistant) + Tyvek Apron Synthetic fabrics (polyester) are prohibited; they melt into skin upon solvent contact or fire.

Operational Workflow: The "Safe-Circle" Protocol

Safety is not just what you wear; it is how you move. This protocol minimizes cross-contamination.

Phase 1: Pre-Handling (The Setup)
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Prepare Waste Stream: Label a specific waste container "Halogenated Organic Waste" before starting.

  • Donning Sequence:

    • Lab Coat (buttoned to neck).

    • Inner Gloves (tucked under lab coat cuffs).

    • Outer Gloves (pulled over lab coat cuffs).

    • Goggles (adjusted for tight seal).[2]

Phase 2: Active Handling (Weighing & Transfer)
  • The Static Rule: If the substance is a solid powder, use an anti-static gun or static-dissipative weighing boats to prevent "fly-away" particles.[1]

  • The Transfer: Never transport the open container outside the hood. If moving to a balance, place the container inside a secondary sealed jar (secondary containment).

Phase 3: Doffing (The Critical Step)

Most exposures occur here.

  • Wipe Down: Wipe outer gloves with a solvent-dampened tissue (acetone/ethanol) while still in the hood.

  • Outer Glove Removal: Peel outer gloves off, turning them inside out. Dispose in solid hazardous waste.

  • Goggle Removal: Remove goggles by the strap (do not touch the front lens).

  • Hand Wash: Wash inner gloves with soap/water before removing them.

  • Final Wash: Remove inner gloves and wash hands with tepid water and soap for 20 seconds.

Visualization: Safety Logic & Workflow

Figure 1: The "Sacrificial Barrier" Handling Workflow

This diagram illustrates the logical flow of handling to prevent permeation and contamination.[3][4][5]

G Start Start: Risk Assessment Donning Donning: Double Nitrile (Inner: Under Cuff, Outer: Over Cuff) Start->Donning Handling Active Handling (Fume Hood Only) Donning->Handling Splash Splash Event? Handling->Splash DoffOuter IMMEDIATE: Doff Outer Glove Splash->DoffOuter Yes Finish Completion & Cleanup Splash->Finish No Inspect Inspect Inner Glove DoffOuter->Inspect ReDon Re-Don Fresh Outer Glove Inspect->ReDon ReDon->Handling Disposal Disposal: Halogenated Waste Finish->Disposal

Caption: The cyclic "Splash Event" loop ensures that the inner glove remains the sterile barrier, while the outer glove acts as the sacrificial shield.

Emergency Response & Disposal

Spill Response (Small Scale < 50mL/g)
  • Alert: Announce the spill immediately.

  • Isolate: Close the fume hood sash.

  • Absorb: Do NOT use standard paper towels (rapid evaporation risk). Use Vermiculite or Polypropylene pads .

  • Neutralize: Wipe the area with a mild surfactant solution after bulk removal.

Waste Disposal Protocol
  • Classification: Halogenated Organic Solvent/Solid .

  • Segregation: Do NOT mix with strong acids or oxidizers. The acetamido group can react violently with strong oxidizing agents.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if moisture is present (corrosion risk from hydrolysis).

References

  • National Institutes of Health (NIH) PubChem. (2024). 1-Acetamido-3-chloropropan-2-yl acetate (Compound Summary).[1][6][7] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] The National Academies Press.[8] Retrieved from [Link][1][8]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetamido-3-chloropropan-2-yl acetate
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